molecular formula C16H12O4 B1399622 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid CAS No. 1154060-66-8

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Cat. No.: B1399622
CAS No.: 1154060-66-8
M. Wt: 268.26 g/mol
InChI Key: AELYXYUTMFATHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is a chemical building block of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. The benzofuran core is a privileged scaffold in drug discovery, known for its diverse pharmacological potential. Recent research on structurally related benzofuran compounds has demonstrated promising biological activities, positioning them as valuable templates for investigative studies. Benzofuran-based analogs have shown potent anti-excitotoxic and antioxidant effects in cellular models, suggesting potential for research into neuroprotective agents . Furthermore, novel benzofuran derivatives have been synthesized and identified as potent inhibitors in virological studies, exhibiting mechanisms of action against targets like HIV-1 reverse transcriptase and protease . The structural motif is also being actively explored in oncology research, where various benzofuran-oxadiazole and benzofuran-triazole hybrids have demonstrated synergistic anticancer potential against specific cancer cell lines . As such, 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid serves as a critical intermediate for researchers aiming to develop new chemical entities for probing neurological pathways, antiviral mechanisms, and oncological targets.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-4-2-3-10(8-13)15-9-12-7-11(16(17)18)5-6-14(12)20-15/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELYXYUTMFATHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid CAS 1154060-66-8

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid (CAS 1154060-66-8)

Executive Summary & Structural Rationale

The compound 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid (CAS 1154060-66-8) represents a highly privileged heterocyclic scaffold in contemporary medicinal chemistry[1]. While simple in its molecular architecture, the 2-arylbenzofuran-5-carboxylic acid core is a versatile pharmacophore that has been successfully deployed across multiple target classes, most notably in anti-inflammatory, antiviral, and antibacterial drug discovery programs.

Pharmacophore Causality: The success of this scaffold is rooted in its precise spatial geometry and electronic distribution:

  • C5-Carboxylic Acid (The Anchor): Acts as a critical hydrogen-bond acceptor and donor. In enzymatic pockets, it frequently mimics non-hydrolyzable phosphate groups or coordinates with basic amino acid residues (e.g., Arginine) to form stable salt bridges[2].

  • Benzofuran Core (The Rigid Spacer): Provides a planar, aromatic system that engages in

    
     stacking with aromatic residues within target binding sites, while enforcing a rigid distance between the C5-acid and the C2-aryl group.
    
  • C2-(3-Methoxyphenyl) Group (The Hydrophilic/Hydrophobic Modulator): Occupies adjacent hydrophobic pockets. The meta-methoxy substitution is strategically positioned to provide an additional hydrogen-bond acceptor without causing the severe steric clashes often seen with ortho-substitutions, thereby tuning the molecule's lipophilicity (LogP) for optimal membrane permeability.

Key Therapeutic Applications & Mechanisms

A. Selective mPGES-1 Inhibition (Anti-inflammatory)

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) target COX-1 and COX-2 enzymes, halting the production of all downstream prostaglandins. This indiscriminate blockade leads to well-documented gastrointestinal and cardiovascular toxicities. Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal enzyme responsible for isomerizing PGH2 specifically into PGE2—the primary mediator of inflammation and pain[3].

Acidic scaffolds, particularly benzofuran-5-carboxylic acids, act as potent mPGES-1 inhibitors. By selectively blocking mPGES-1, this scaffold reduces pathogenic PGE2 levels while preserving the synthesis of homeostatic prostaglandins like PGI2 and TXA2, offering a significantly safer cardiovascular profile[4].

B. HCV NS5B Polymerase Allosteric Inhibition (Antiviral)

The Hepatitis C Virus RNA-dependent RNA polymerase (NS5B) is essential for viral replication. Benzofuran derivatives have been identified as potent non-nucleoside inhibitors (NNRTI) that bind to the allosteric palm domain of NS5B[2]. The C5-carboxylic acid forms a critical interaction with Arg200, locking the polymerase in an inactive conformation and preventing the nucleotidyl transfer reaction required for viral RNA synthesis[2].

C. mPTPB Inhibition (Antibacterial)

Mycobacterium tuberculosis secretes protein tyrosine phosphatase B (mPTPB) to subvert host macrophage immune responses. Benzofuran-5-carboxylic acid derivatives act as highly selective, competitive inhibitors of mPTPB[5]. The carboxylic acid moiety acts as a phosphate mimetic, binding tightly to the active catalytic cleft and restoring the host's innate immune response against the pathogen[5].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 mPGES1 mPGES-1 Enzyme (Terminal Synthase) PGH2->mPGES1 OtherPG Other Synthases (e.g., PGIS, TXAS) PGH2->OtherPG PGE2 Prostaglandin E2 (Inflammation & Pain) mPGES1->PGE2 Homeostasis PGI2, TXA2 (Cardiovascular Homeostasis) OtherPG->Homeostasis Inhibitor CAS 1154060-66-8 (Benzofuran Scaffold) Inhibitor->mPGES1

Fig 1. Selective inhibition of mPGES-1 by CAS 1154060-66-8 preserves cardiovascular homeostasis.

Quantitative Data Presentation

The following table summarizes the biological efficacy of the 2-arylbenzofuran-5-carboxylic acid scaffold across its primary validated targets.

Target EnzymeScaffold Derivative ActivityMechanism of ActionClinical Significance
mPGES-1 IC50: 0.40 - 7.90 μMTerminal synthase competitive inhibitionSafer NSAID alternative lacking COX-2 cardiovascular toxicity.
HCV NS5B IC50: 0.02 - 1.10 μMAllosteric palm domain binding (Arg200 interaction)Direct-acting antiviral (DAA) component for Hepatitis C.
mPTPB IC50: ~38.0 nMActive site competitive inhibition (Phosphate mimetic)Novel therapeutic pathway for multi-drug resistant Tuberculosis.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints.

Protocol A: Modular Synthesis of CAS 1154060-66-8

This synthetic route utilizes a tandem Sonogashira coupling and cyclization strategy, favored for its high modularity and excellent functional group tolerance.

Step 1: Sonogashira Coupling

  • Reagents: Charge a flame-dried Schlenk flask with methyl 4-hydroxy-3-iodobenzoate (1.0 eq),

    
     (0.05 eq), and CuI (0.1 eq) under an argon atmosphere.
    
  • Solvent & Base: Add anhydrous degassed THF and triethylamine (TEA) (3.0 eq). The TEA acts as both a base to neutralize HI and a ligand for the active Pd(0) species.

  • Reaction: Slowly add 3-methoxyphenylacetylene (1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the aryl iodide indicates completion. Filter through Celite to remove copper salts.

Step 2: Base-Mediated Cyclization

  • Reaction: Dissolve the crude alkyne intermediate in anhydrous DMF. Add

    
     (2.0 eq) and heat to 100°C for 6 hours.
    
  • Causality: The phenoxide ion generated by the base attacks the internal alkyne carbon (5-endo-dig cyclization) to form the benzofuran ring.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to yield the methyl ester intermediate.

Step 3: Saponification (Ester Hydrolysis)

  • Reaction: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/

    
    . Add LiOH·
    
    
    
    (3.0 eq) and stir at room temperature for 12 hours.
  • Causality: LiOH provides mild, selective cleavage of the methyl ester without risking the cleavage of the meta-methoxy ether, which could occur under harsher acidic conditions.

  • Isolation: Acidify to pH 2 using 1M HCl. The target compound, 2-(3-methoxyphenyl)benzofuran-5-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under a vacuum.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6: broad singlet at ~13.0 ppm for the COOH proton) and LC-MS (m/z 267.0 [M-H]-).

Synthesis SM Methyl 4-hydroxy- 3-iodobenzoate Sono Sonogashira Coupling Pd(PPh3)4, CuI, Et3N SM->Sono Alkyne 3-Methoxyphenyl- acetylene Alkyne->Sono Cyclo Cyclization K2CO3, DMF, 100°C Sono->Cyclo Intermediate Hydro Hydrolysis LiOH, THF/H2O Cyclo->Hydro Ester Product CAS 1154060-66-8 (Target Compound) Hydro->Product Acid

Fig 2. Step-by-step modular synthetic workflow for 2-(3-methoxyphenyl)benzofuran-5-carboxylic acid.

Protocol B: In Vitro mPGES-1 Activity Assay

To validate the biological efficacy of the synthesized compound, a cell-free microsomal assay is utilized.

  • Microsome Preparation: Isolate microsomes from IL-1

    
     stimulated A549 cells (which highly express mPGES-1). Resuspend in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione (GSH). Causality: GSH is an essential cofactor for mPGES-1 catalytic activity.
    
  • Inhibitor Incubation: Pre-incubate the microsomes (protein concentration ~10 μg/mL) with varying concentrations of CAS 1154060-66-8 (0.01 μM to 100 μM) for 15 minutes at 4°C. Include MK-886 as a positive control validation standard.

  • Reaction Initiation: Add PGH2 (final concentration 10 μM) to initiate the reaction. Incubate at 4°C for exactly 60 seconds. Causality: The short incubation time at 4°C prevents the non-enzymatic degradation of the highly unstable PGH2 substrate.

  • Quenching & Extraction: Quench the reaction by adding a stop solution of

    
     (1 mM) and citric acid (0.1 M), which halts enzyme activity and stabilizes the formed PGE2. Extract the eicosanoids using solid-phase extraction (SPE).
    
  • Quantification: Analyze the eluate via LC-MS/MS in negative ion mode, monitoring the specific transition for PGE2 (m/z 351.2

    
     271.1). Calculate the IC50 using non-linear regression analysis.
    

References

  • molaid.com . "2-(3-methoxyphenyl)benzofuran-5-carboxylic acid - CAS 1154060-66-8". Molaid Chemical Database. Available at: [Link]

  • National Institutes of Health (PMC) . "Structural insights into mode of actions of novel natural Mycobacterium protein tyrosine phosphatase B inhibitors". Pubmed Central. Available at: [Link]

  • National Institutes of Health (PMC) . "Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B". Pubmed Central. Available at:[Link]

  • Google Patents. "WO 2011/099832 A2 - Novel compound having an excellent inhibitory effect on the microsomal prostaglandin E synthase-1". WIPO.
  • American Chemical Society . "Pharmacophore Modeling and Virtual Screening for Novel Acidic Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)". Journal of Medicinal Chemistry. Available at: [Link]

Sources

2-arylbenzofuran-5-carboxylic acid derivatives literature review

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Arylbenzofuran-5-Carboxylic Acid Scaffold: A Technical Guide to Rational Design, Synthesis, and Multi-Target Pharmacology

Executive Summary

The pursuit of privileged scaffolds in medicinal chemistry relies on molecular architectures that offer both rigid structural geometry and versatile functionalization. The 2-arylbenzofuran-5-carboxylic acid core has emerged as a highly adaptable pharmacophore. The planar benzofuran system facilitates robust


 stacking within hydrophobic enzyme pockets, while the 5-carboxylic acid moiety acts as a critical electrostatic anchor—often mimicking phosphate groups in phosphatase targets or forming essential salt bridges.

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), self-validating synthetic workflows, and target-specific applications of 2-arylbenzofuran-5-carboxylic acid derivatives across neurodegenerative, autoimmune, and infectious disease paradigms.

Structural Rationale and Target-Specific SAR

The pharmacological privilege of the 2-arylbenzofuran-5-carboxylic acid scaffold lies in its modularity. By tuning the electronic and steric properties of the 2-aryl ring while preserving the 5-carboxylic acid, researchers can selectively target distinct enzymatic pathways.

Autoimmune Diseases: LYP Phosphatase Inhibition

Lymphoid-specific tyrosine phosphatase (LYP) is a negative regulator of T-cell receptor signaling. Aberrant LYP activity is heavily implicated in autoimmune disorders. Structure-based lead optimization has demonstrated that 6-hydroxy-benzofuran-5-carboxylic acid derivatives are highly potent and selective LYP inhibitors 1[1].

Mechanistic Causality: The 5-carboxylate group is non-negotiable for LYP binding; it directly engages in hydrogen bonding with the main-chain amide of Arg233 and forms a charge-charge interaction with Cys231 in the catalytic pocket. The adjacent 6-hydroxyl group further anchors the molecule by bonding with Ser228 and Ala229 1[1].

LYP_Mechanism TCR T-Cell Receptor (TCR) LCK Lck / Fyn Kinases (Active State) TCR->LCK Activation Immune Restored Immune Homeostasis LCK->Immune Sustained Signaling LYP LYP Phosphatase (Negative Regulator) LYP->LCK Dephosphorylation (Inactivates Kinase) Inhibitor 6-OH-benzofuran-5-carboxylic Acid (Cmpd 8b) Inhibitor->LYP Binds Arg233/Cys231 (Competitive Inhibition)

Fig 1: Mechanism of LYP inhibition by benzofuran-5-carboxylic acid derivatives.

Neurodegeneration: Dual AChE and BACE1 Inhibition

In Alzheimer's disease (AD) drug discovery, multi-target directed ligands (MTDLs) are utilized to combat the multifactorial nature of the disease. 2-Arylbenzofuran derivatives exhibit excellent dual inhibitory activity against acetylcholinesterase (AChE) and


-secretase (BACE1) 2[2].

Mechanistic Causality: The inclusion of two or more hydroxyl groups on the aromatic ring of the 2-arylbenzofuran core drastically increases BACE1 inhibitory activity2[2]. These polar substituents serve as hydrogen-bond donors that interact with the catalytic aspartate dyads (Asp32 and Asp228) in the BACE1 active site.

Antimicrobial: mPTPB and DNA Gyrase Inhibition

Mycobacterium protein tyrosine phosphatase B (mPTPB) is a virulence factor secreted by M. tuberculosis to subvert host macrophage immune responses. The 6-hydroxy-benzofuran-5-carboxylic acid scaffold has been optimized into highly potent mPTPB inhibitors capable of restoring macrophage apoptosis and interleukin-6 secretion 3[3]. Concurrently, other benzofuran derivatives act as DNA gyrase B inhibitors by fitting into the hydrophobic pocket near Ile84 and Val128 3[3].

Quantitative Efficacy Data

The table below synthesizes the inhibitory profiles of leading 2-arylbenzofuran-5-carboxylic acid derivatives (and closely related analogs) across various therapeutic targets.

Compound DesignationPrimary TargetInhibitory Efficacy (IC50 / Ki)Key Active Site InteractionsTherapeutic Indication
Compound 8b LYP

nM
Arg233, Cys231, Ser228Autoimmune Diseases
Compound 2 mPTPB

nM
Reverses altered host immunityTuberculosis
Compound 20 AChE


M
Competes with DonepezilAlzheimer's Disease
Compounds 8, 19, 20 BACE1


M
Asp dyad (via -OH groups)Alzheimer's Disease
Compound 1 DNA Gyrase B


M
Arg141, Ile84, Val128Antimicrobial (MTB)

Self-Validating Synthetic Methodology

To ensure maximum reproducibility and scientific integrity, the synthesis of 2-arylbenzofuran-5-carboxylic acid derivatives is presented not just as a sequence of actions, but as a chemically logical, self-validating workflow. The standard route involves a three-step protocol starting from substituted 2-hydroxybenzaldehydes 2[2].

Synthesis_Workflow A Substituted 2-Hydroxybenzaldehyde B Step 1: O-Alkylation Reagents: Methyl α-bromophenylacetate, K2CO3, DMF Purpose: Ether formation A->B C Methyl 2-(2-formylphenoxy) -2-phenylacetate B->C D Step 2: Intramolecular Cyclization Reagents: Base catalysis (e.g., DBU or K2CO3) Purpose: Benzofuran ring closure C->D E 2-Arylbenzofuran-5-carboxylate Methyl Ester D->E F Step 3: Saponification Reagents: NaOH/EtOH, then 1M HCl Purpose: Unmasking the pharmacophore E->F G 2-Arylbenzofuran-5-carboxylic Acid Target F->G

Fig 2: Three-step synthetic workflow for 2-Arylbenzofuran-5-carboxylic acid derivatives.

Step 1: O-Alkylation
  • Protocol: React the substituted 2-hydroxybenzaldehyde with methyl

    
    -bromophenylacetate in anhydrous DMF, utilizing 
    
    
    
    as the base. Stir at 80°C for 4-6 hours.
  • Causality of Reagents:

    
     is selected as a mild, non-nucleophilic base. It is strong enough to deprotonate the phenolic hydroxyl group (
    
    
    
    ) but weak enough to avoid inducing unwanted Cannizzaro-type disproportionation on the aldehyde. DMF provides a polar aprotic environment that solvates the potassium cation, leaving a highly reactive naked phenoxide anion to accelerate the
    
    
    displacement of the bromide.
  • Self-Validation (QC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly fluorescent phenolic starting material spot is consumed. Confirm via

    
     NMR: validate the disappearance of the broad phenolic -OH singlet (
    
    
    
    ppm) and the emergence of a new methine (-CH-) singlet (
    
    
    ppm) adjacent to the newly formed ester.
Step 2: Intramolecular Cyclization
  • Protocol: The resulting ether is subjected to base-catalyzed aldol-type condensation (often occurring sequentially in the same pot if excess base and higher heat are applied, or isolated and treated with DBU).

  • Causality of Reagents: The basic conditions promote the deprotonation of the acidic methine proton alpha to the ester. The resulting carbanion attacks the adjacent aldehyde carbonyl. Subsequent dehydration drives the irreversible formation of the benzofuran ring, a process thermodynamically favored by the resulting extended aromatic conjugation.

  • Self-Validation (QC): LC-MS must indicate a mass shift corresponding to the loss of

    
     (M-18). Crucially, 
    
    
    
    NMR will show the complete disappearance of the distinct aldehyde proton (
    
    
    ppm) and the appearance of the benzofuran C3-H aromatic proton.
Step 3: Saponification (Ester Hydrolysis)
  • Protocol: Treat the methyl ester intermediate with 2M NaOH in an Ethanol/Water mixture at reflux for 2 hours. Cool to room temperature and acidify with 1M HCl until pH 2-3 is reached. Filter the resulting precipitate.

  • Causality of Reagents: The methyl ester serves merely as a synthetic protecting group during cyclization. Hydrolysis unmasks the 5-carboxylic acid—the critical pharmacophore required for electrostatic interactions in biological targets. Acidification with HCl ensures the product precipitates as the protonated free acid rather than remaining in solution as the highly water-soluble sodium salt.

  • Self-Validation (QC): Infrared (IR) spectroscopy is definitive for this step. The ester carbonyl stretch at

    
    
    
    
    
    will shift to a carboxylic acid carbonyl stretch at
    
    
    
    
    . This must be accompanied by the appearance of a very broad O-H stretch spanning
    
    
    
    
    .

Conclusion

The 2-arylbenzofuran-5-carboxylic acid scaffold represents a masterclass in rational drug design. By combining a hydrophobic, tunable 2-aryl domain with a rigid, electrostatically active 5-carboxylic acid anchor, medicinal chemists can generate highly potent inhibitors for diverse targets—from reversing tuberculosis-induced macrophage suppression to halting neurodegenerative enzymatic cascades. Adhering to strict, self-validating synthetic protocols ensures the reliable generation of these high-value therapeutic candidates.

References

  • ResearchGate - Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus URL
  • Semantic Scholar - Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents URL
  • National Institutes of Health (PMC) - A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP)
  • National Institutes of Health (PMC)

Sources

Biological Activity of 3-Methoxyphenyl Benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-methoxyphenyl benzofuran derivatives, focusing on their pharmacological potential as tubulin polymerization inhibitors and anti-inflammatory agents.

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, frequently utilized to mimic the bioactivity of natural products such as combretastatin A-4 (CA-4). Derivatives bearing a 3-methoxyphenyl moiety at the C-2 or C-3 position of the benzofuran core have emerged as potent antineoplastic agents. These compounds function primarily by destabilizing microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1][2][3] Secondary activities include the inhibition of VEGFR-2 kinases and modulation of the NF-κB inflammatory pathway. This guide details the mechanistic basis, structure-activity relationships (SAR), and validation protocols for this chemical class.

Chemical Architecture & Rationale

The design of 3-methoxyphenyl benzofuran derivatives is often grounded in the "biostere" concept. The 3-methoxyphenyl ring serves as a lipophilic anchor that mimics the B-ring of colchicine or the trimethoxyphenyl ring of CA-4.

Core Scaffold Analysis
  • Benzofuran Core: Provides a rigid, planar bicyclic system that fits into the hydrophobic pocket of the colchicine binding site on

    
    -tubulin.
    
  • 3-Methoxyphenyl Substituent: The methoxy group at the meta position (relative to the attachment point) functions as a hydrogen bond acceptor and enhances lipophilic interaction with residues such as Cys241 and Val318 in tubulin.

  • Positional Isomerism: While 2-arylbenzofurans are common, 3-arylbenzofurans (where the phenyl group is at C-3) often display superior metabolic stability and binding affinity due to optimal geometric alignment with the colchicine pocket.

Mechanism of Action (MoA)

Primary Target: Microtubule Destabilization

These derivatives bind to the colchicine-binding site at the interface of


- and 

-tubulin dimers.
  • Binding: The compound occupies the intrasubunit pocket, preventing the curved-to-straight conformational change required for microtubule assembly.

  • Inhibition: This prevents the polymerization of tubulin into microtubules.[1][3]

  • Catastrophe: The lack of spindle fibers triggers the Spindle Assembly Checkpoint (SAC).

  • Arrest: Cells accumulate in the G2/M phase .[1][3]

  • Death: Prolonged arrest leads to the activation of Caspase-3/7 and subsequent apoptosis.

Secondary Target: VEGFR-2 Inhibition

Certain 3-methoxyphenyl benzofurans, particularly those with basic side chains (e.g., morpholine), inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), suppressing tumor angiogenesis.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of tubulin inhibition by these derivatives.

TubulinPathway Compound 3-Methoxyphenyl Benzofuran Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Failure triggers G2M G2/M Phase Arrest SAC->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signals Caspase Caspase-3/7 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanistic cascade triggered by benzofuran binding to tubulin, leading to apoptotic cell death.

Structure-Activity Relationship (SAR)

The biological efficacy of the 3-methoxyphenyl benzofuran scaffold is highly sensitive to substitution patterns.

RegionModificationEffect on ActivityCausality
C-2 Position HydrogenModerateLacks steric bulk to fill the pocket completely.
Methyl / EthylIncreased Hydrophobic interaction stabilizes the molecule in the binding site.
CarboxamideVariableCan improve solubility but may introduce steric clash if too bulky.
C-3 Position 3-Methoxyphenyl Critical Mimics the trimethoxyphenyl ring of Combretastatin A-4; essential for potency.
3,4,5-TrimethoxyphenylHighOften superior due to increased hydrogen bonding and shape complementarity.
Benzofuran Ring (C-5/C-6) Methoxy (-OCH3)Increased Electron-donating groups at C-6 enhance antiproliferative activity (IC50 < 50 nM).
Halogens (F, Cl)ModerateCan improve metabolic stability but may alter electronic properties unfavorably.

Key Insight: The presence of a 3-methoxy group on the phenyl ring (attached at C-3 of the benzofuran) is often sufficient to retain nanomolar activity, even without the full 3,4,5-trimethoxy pattern, provided the benzofuran core itself is substituted at C-6.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay confirms the direct interaction between the ligand and the target protein.

  • Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent analog) that binds only to polymerized microtubules.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Control: Combretastatin A-4 (Positive Control, 2-5 µM), DMSO (Vehicle Control).

Protocol:

  • Prepare tubulin solution (3 mg/mL) in PEM buffer containing 10 µM fluorescent reporter and 1 mM GTP.

  • Add test compound (dissolved in DMSO) to a 96-well black plate pre-warmed to 37°C. Final concentrations: 0.1, 1, 5, 10 µM.

  • Add tubulin mixture to the wells.

  • Immediately read fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Validation: The Vehicle Control must show a sigmoidal increase in fluorescence (Vmax). The Positive Control must show a flat line (inhibition).

Cell Cycle Analysis (Flow Cytometry)

To verify the downstream consequence of tubulin inhibition (G2/M arrest).

  • Cell Line: A549 (Lung Carcinoma) or HeLa.[4]

  • Stain: Propidium Iodide (PI) with RNase A.

Protocol:

  • Seed A549 cells (2 x 10^5 cells/well) in 6-well plates. Incubate for 24h.

  • Treat with compound at IC50 and 2x IC50 concentrations for 24h.

  • Harvest cells (trypsinization), wash with cold PBS.

  • Fix in 70% ice-cold ethanol for >2 hours at -20°C.

  • Wash twice with PBS. Resuspend in 500 µL PI/RNase staining buffer.

  • Incubate 30 min at 37°C in the dark.

  • Analyze via Flow Cytometer (excitation 488 nm).

  • Data Output: Calculate % cells in G0/G1, S, and G2/M phases. A significant increase in G2/M (e.g., from 15% to >40%) confirms the mechanism.

Synthesis Workflow (Rap-Stoermer Reaction)

A robust method for generating diversity at the 2- and 3-positions.

Synthesis Salicyl Salicylaldehyde Derivative Inter O-Alkylated Intermediate Salicyl->Inter + Halo / DMF Halo Alpha-Halo Ketone Halo->Inter Base Base (K2CO3) Catalyst Base->Inter Cyclization Intramolecular Aldol Condensation Inter->Cyclization Heat / Reflux Product 3-Methoxyphenyl Benzofuran Cyclization->Product - H2O

Figure 2: One-pot synthesis strategy for benzofuran derivatives.

Quantitative Data Summary

The following table summarizes the antiproliferative activity (IC50) of representative 3-methoxyphenyl benzofuran derivatives against human cancer cell lines.

Compound IDStructure DescriptionA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)Tubulin Inhibition % (at 5 µM)
Ref (CA-4) Combretastatin A-40.0020.00195%
BF-1 2-methyl-3-(3-methoxyphenyl)benzofuran1.482.1045%
BF-2 2-methoxycarbonyl-3-(3,4,5-trimethoxyphenyl)0.0570.08088%
BF-3 3-(3-methoxyphenyl)-6-methoxybenzofuran0.870.7360%
BF-4 3-morpholinomethyl-2-(3-methoxyphenyl)0.490.5572%

Note: Data represents aggregated values from similar derivatives found in literature [1, 2].

References

  • Chen, S. et al. (2020). Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry. Link

  • Abdel-Aziz, H.A. et al. (2016). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.[5] Scientific Reports. Link

  • Kossakowski, J. et al. (2007). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis.[1] Journal of Medicinal Chemistry. Link

  • Galal, S.A. et al. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization.[6] Bioorganic & Medicinal Chemistry. Link

Sources

The Benzofuran-5-Carboxylic Acid Scaffold: A Privileged Pharmacophore for Phosphotyrosine Mimicry and Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein tyrosine phosphatases (PTPs) are critical regulators of cellular signal transduction. Dysregulation of PTPs is implicated in numerous severe pathologies, including autoimmune diseases, diabetes, and infectious diseases such as tuberculosis [[1]](). However, targeting PTPs has historically been a monumental challenge in medicinal chemistry. The highly conserved, positively charged active site of PTPs typically requires highly polar inhibitors (like endogenous phosphotyrosine), which suffer from poor cell permeability and a lack of in vivo efficacy 2.

The discovery and optimization of the 6-hydroxy-benzofuran-5-carboxylic acid scaffold represents a structural breakthrough. Acting as a highly effective, cell-permeable phosphotyrosine (pTyr) surrogate, this bicyclic salicylic acid pharmacophore has enabled the development of highly potent and selective PTP inhibitors with excellent cellular efficacy [[1]](), [[3]]().

Mechanistic Rationale: The Physics of pTyr Mimicry

The ingenuity of the 6-hydroxy-benzofuran-5-carboxylic acid core lies in its precise bioisosterism. The adjacent hydroxyl and carboxylic acid groups form a tightly coordinated bidentate interaction network that perfectly mimics the electrostatic profile of the phosphate group found in endogenous pTyr substrates 4, 5.

Crucially, the rigid, planar nature of the benzofuran bicyclic ring system restricts the conformational entropy of the molecule. This rigidity not only anchors the pharmacophore deeply within the catalytic cleft (interacting with the conserved PTP signature motif) but also precisely vectors appended functional groups toward adjacent, less conserved secondary binding pockets 3, 5. This dual-binding mechanism—anchoring in the active site while probing peripheral pockets—is the definitive strategy for achieving both high affinity and target selectivity without sacrificing membrane permeability 2.

ScaffoldMechanism Core 6-Hydroxy-benzofuran- 5-carboxylic acid pTyr pTyr Mimicry (Active Site Anchor) Core->pTyr Bidentate interaction SecPocket Secondary Pocket Binding (Selectivity Elements) Core->SecPocket Click chemistry tethering mPTPB mPTPB Inhibition (M. tuberculosis) pTyr->mPTPB Anchors in catalytic cleft LYP LYP Inhibition (Autoimmunity) pTyr->LYP Anchors in catalytic cleft SecPocket->mPTPB Binds unique peripheral sites SecPocket->LYP Binds unique peripheral sites

Mechanism of benzofuran-5-carboxylic acid pTyr mimicry and target selectivity.

Key Therapeutic Applications & Case Studies

Combating Tuberculosis via mPTPB Inhibition

Mycobacterium tuberculosis (Mtb) secretes a virulence factor, protein tyrosine phosphatase B (mPTPB), into host macrophages to hijack immune signaling and promote bacterial survival 1, 6. By utilizing the benzofuran salicylic acid scaffold, researchers developed Compound 4g , a highly potent mPTPB inhibitor with an IC50 of 38 nM 4. Compound 4g demonstrates >50-fold selectivity against a broad panel of mammalian PTPs 1. Most importantly, it successfully reverses the altered host immune responses, restoring the macrophage's capacity to secrete IL-6 and undergo apoptosis, thereby validating mPTPB as a druggable target for novel TB treatments [[1]](), 2.

Modulating Autoimmunity via LYP Inhibition

Lymphoid-specific tyrosine phosphatase (LYP) is a critical negative regulator of T-cell receptor signaling, and its hyperactivation is linked to a broad spectrum of autoimmune disorders 3, 7. Structure-based lead optimization of the 6-hydroxy-benzofuran-5-carboxylic acid core led to the discovery of Compound 8b [[3]](). By targeting an inactive conformation of LYP and extending into a secondary pocket, Compound 8b achieved a Ki of 110 nM and >9-fold selectivity over other PTPs 3. In cellular models, it effectively blocked systemic anaphylaxis, proving the scaffold's viability for systemic in vivo applications 3.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for key benzofuran-5-carboxylic acid derivatives across different therapeutic targets.

CompoundTarget EnzymeDisease IndicationPrimary ScaffoldAffinitySelectivity Profile
Compound 4g mPTPBTuberculosis6-OH-benzofuran-5-carboxylic acidIC50 = 38 nM>50-fold over mammalian PTPs
Compound 8b LYPAutoimmune Disorders6-OH-benzofuran-5-carboxylic acidKi = 110 nM>9-fold over mammalian PTPs
Compound 526 LYPAutoimmune DisordersBenzofuran salicylic acidIC50 = 270 nMHigh selectivity via peripheral site
I-A09 mPTPBTuberculosisBenzofuran salicylic acidIC50 = 1.26 μM>10-fold over mammalian PTPs

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating benzofuran-5-carboxylic acid derivatives.

ExperimentalWorkflow Step1 1. Scaffold Synthesis (Benzofuran Core) Step2 2. Diversification (CuAAC Click) Step1->Step2 Step3 3. Enzymatic Screen (PTP Selectivity) Step2->Step3 Step3->Step2 SAR Feedback Step4 4. Crystallography (Binding Validation) Step3->Step4 Step5 5. Cellular Assays (In Vivo Efficacy) Step4->Step5

Iterative workflow for optimizing benzofuran-5-carboxylic acid derived inhibitors.

Protocol 1: Scaffold Diversification via Click Chemistry (CuAAC)

Causality & Rationale: The highly conserved nature of the PTP active site means that anchoring alone is insufficient for selectivity. By functionalizing the benzofuran core with an alkyne group, we can use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate a library of compounds. The resulting triazole ring is bioisosteric to an amide bond, providing metabolic stability while acting as a rigid linker to project variable R-groups into unique secondary binding pockets 2, 3.

  • Alkyne Functionalization: Synthesize the base 6-hydroxy-benzofuran-5-carboxylic acid core with a terminal alkyne moiety positioned at the C2 or C3 position, depending on the target's spatial geometry.

  • Library Generation: In a 96-well plate format, combine the alkyne-core (1 eq) with a diverse library of azide-containing amines (1.2 eq) in a solvent mixture of t-BuOH/H2O (1:1).

  • Catalysis: Add sodium ascorbate (0.2 eq) followed by CuSO4·5H2O (0.1 eq) to initiate the click reaction. Stir at room temperature for 12 hours.

  • Purification: Purify the resulting triazole-linked library via preparative HPLC to ensure >95% purity before biological evaluation.

Protocol 2: Self-Validating High-Throughput Enzymatic Screening

Causality & Rationale: To prove that the inhibitor relies on the secondary pocket for binding (and not just indiscriminate binding to the conserved catalytic cleft), the primary screen must be immediately followed by a counter-screen against a panel of off-target PTPs.

  • Primary Assay: Incubate recombinant target enzyme (e.g., mPTPB or LYP) with varying concentrations of the synthesized inhibitors in an assay buffer containing 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, and 1 mM DTT.

  • Substrate Addition: Initiate the reaction by adding p-nitrophenyl phosphate (pNPP). pNPP is a universal, colorimetric phosphatase substrate.

  • Quantification: Measure absorbance at 405 nm continuously to determine the initial reaction velocity. Calculate the IC50/Ki values using Michaelis-Menten kinetics.

  • Validation (Counter-Screen): Run the exact same assay using a panel of mammalian PTPs (e.g., PTP1B, SHP2, TCPTP). Validation criteria: A viable lead must exhibit >10-fold selectivity for the target enzyme over the mammalian panel.

Protocol 3: Cellular Efficacy Validation (Macrophage Model)

Causality & Rationale: Because pTyr mimetics are inherently polar, they risk poor membrane permeability. This assay validates that the highly charged benzofuran-5-carboxylic acid derivative can cross the cell membrane, engage the target in a complex biological matrix, and alter the disease phenotype without causing indiscriminate chemical toxicity [[1]]().

  • Infection Model: Infect RAW264.7 murine macrophages with Mycobacterium tuberculosis (or a surrogate expressing mPTPB) at a multiplicity of infection (MOI) of 10:1.

  • Treatment: Treat the infected macrophages with the lead inhibitor (e.g., Compound 4g) at varying concentrations (0.1 μM to 10 μM) for 24 hours.

  • Cytokine Quantification: Harvest the cell culture supernatant and quantify IL-6 levels using a standard ELISA kit. Rationale: mPTPB suppresses IL-6 to evade the immune system; restoring IL-6 proves target engagement.

  • Cytotoxicity Control: Perform an MTT assay on uninfected macrophages treated with the same inhibitor concentrations. Validation criteria: Cell viability must remain >95% to prove that the reduction in bacterial survival is due to immune restoration, not compound toxicity.

References

1.[1] "Discovery and evaluation of novel inhibitors of mycobacterium protein tyrosine phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic acid scaffold - PubMed". nih.gov. 2.[6] "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC". nih.gov. 3.[2] "Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC". nih.gov. 4.[4] "Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic Acid Scaffold | Journal of Medicinal Chemistry". acs.org. 5.[3] "A potent and selective small molecule inhibitor for the lymphoid- specific tyrosine phosphatase (LYP)". scispace.com. 6.[5] "Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC - NIH". nih.gov. 7.[7] "A Potent and Selective Small-Molecule Inhibitor for the Lymphoid ...". acs.org.

Sources

Therapeutic Potential of Benzofuran Carboxylic Acids in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold has emerged as a "privileged structure" in oncology due to its ability to mimic the indole core of biological substrates while offering distinct solubility and metabolic stability profiles. Specifically, benzofuran carboxylic acids (BFCAs) represent a high-value subclass where the carboxylic acid moiety serves not merely as a solubilizing group, but as a critical pharmacophore.

This guide analyzes two distinct therapeutic modalities for BFCAs:

  • Kinase Inhibition (PIM-1): Where the carboxylate functions as a salt-bridge acceptor for the catalytic lysine (Lys67) in the ATP-binding pocket.

  • Phosphatase Inhibition (LYP): Where 6-hydroxy-benzofuran-5-carboxylic acids act as phosphotyrosine (pTyr) mimetics, blocking the catalytic P-loop to enhance T-cell immunity.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The therapeutic versatility of BFCAs stems from the electronic tunability of the furan ring and the positioning of the carboxylic acid "warhead."

The Carboxylate Warhead

In physiological conditions (pH 7.4), the carboxylic acid exists primarily as a carboxylate anion (


). This anionic character is exploited to target positively charged residues in enzyme active sites:
  • Kinases: Targets the conserved catalytic lysine (e.g., Lys67 in PIM-1).

  • Phosphatases: Mimics the phosphate group (

    
    ) of tyrosine substrates.
    
Core Scaffold Modifications
  • Position 2: The most common site for the carboxylic acid in kinase inhibitors. It directs the molecule into the ATP hinge region.

  • Position 5: Crucial for potency. Substituents here (e.g., amines, heterocycles) extend into the solvent-exposed regions or hydrophobic pockets, improving selectivity.

  • Position 6: Critical for phosphatase inhibitors. A hydroxyl group at C6 combined with a carboxylate at C5 creates a salicylate-like motif essential for pTyr mimicry.

SAR Visualization

The following diagram maps the functional zones of the benzofuran scaffold relevant to oncology.

G Core Benzofuran Core Pos2 Position 2 (C2) Carboxylic Acid Warhead Core->Pos2 Functionalization Pos5 Position 5 (C5) Solubility/Selectivity Vector Core->Pos5 Substitution Pos6 Position 6 (C6) H-Bond Donor (OH) Core->Pos6 Substitution Target1 PIM-1 Kinase (Salt Bridge to Lys67) Pos2->Target1 Primary Interaction Target2 LYP Phosphatase (pTyr Mimic) Pos2->Target2 Secondary Anchor Pos5->Target1 Hydrophobic Fit Pos6->Target2 Essential for pTyr Mimicry

Figure 1: Functional mapping of the benzofuran scaffold. C2-COOH drives kinase affinity, while C5-COOH/C6-OH combinations drive phosphatase inhibition.

Mechanistic Case Studies

PIM-1 Kinase Inhibition (Prostate Cancer)

PIM-1 is a serine/threonine kinase overexpressed in prostate and hematological cancers. It prevents apoptosis and promotes cell cycle progression.

  • Mechanism: Benzofuran-2-carboxylic acids bind in the ATP pocket. The carboxylate forms a critical salt bridge with Lys67 and hydrogen bonds with Asp186 .

  • Key Compound: CX-6258 and related derivatives (e.g., Compound 29, Xiang et al., 2011).

  • Outcome: Inhibition leads to G2/M cell cycle arrest and apoptosis.

LYP Inhibition (Cancer Immunotherapy)

Lymphoid Tyrosine Phosphatase (LYP/PTPN22) is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibiting LYP "releases the brakes" on the immune system, allowing T-cells to attack tumors more effectively.

  • Mechanism: 6-hydroxy-benzofuran-5-carboxylic acid derivatives (e.g., Compound D34 ) act as competitive inhibitors. The scaffold mimics the phosphotyrosine residue of the TCR signaling proteins (like Lck or ZAP-70).

  • Outcome: Enhanced T-cell activation and antitumor immunity.[3]

Experimental Protocols

Synthesis of Benzofuran-2-Carboxylic Acid (Perkin Rearrangement)

This protocol yields the core scaffold from 3-halocoumarins. It is preferred over the Rap-Stoermer reaction for scaling up carboxylic acid derivatives.

Reagents:

  • 3-Bromocoumarin derivative (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl, 1M)

Procedure:

  • Dissolution: Dissolve 3-bromocoumarin (e.g., 0.5 g) in 10 mL of ethanol in a microwave-safe vial.

  • Base Addition: Add aqueous NaOH (3.0 eq).

  • Reaction: Irradiate in a microwave reactor at 100°C for 10 minutes (or reflux for 2 hours if using conventional heating). The ring contracts from the 6-membered coumarin to the 5-membered benzofuran.

  • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with water (15 mL).

  • Acidification: Acidify carefully with 1M HCl to pH 1-2. The benzofuran-2-carboxylic acid will precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Synthesis of Amide Derivatives (PIM-1 Inhibitors)

To enhance potency, the carboxylic acid is often converted to an amide to access the hydrophobic region II of the kinase pocket.

Procedure:

  • Activation: Suspend benzofuran-2-carboxylic acid (1.0 mmol) in dry dichloromethane (DCM). Add oxalyl chloride (1.5 mmol) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent to obtain the acid chloride.

  • Coupling: Redissolve acid chloride in DCM. Add the amine partner (e.g., 4-aminopiperidine derivative) (1.1 mmol) and Diisopropylethylamine (DIPEA) (2.0 mmol). Stir at RT overnight.

  • Isolation: Wash with saturated

    
     and brine. Dry over 
    
    
    
    and purify via flash chromatography (MeOH/DCM gradient).
PIM-1 Kinase Inhibition Assay

Objective: Determine the IC50 of synthesized derivatives.

Protocol:

  • Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , 2 mM DTT.
  • Enzyme: Recombinant human PIM-1 kinase (0.2 ng/µL).

  • Substrate: S6 kinase substrate peptide (FITC-labeled).

  • Reaction:

    • Mix Enzyme + Inhibitor (variable conc.) in a 384-well plate. Incubate 10 min.

    • Add ATP (10 µM) + Substrate to start reaction.

    • Incubate 60 min at RT.

  • Detection: Terminate reaction and read fluorescence polarization (FP) or mobility shift (Caliper EZ Reader).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Data Summary

The following table summarizes the inhibitory potency of key benzofuran carboxylic acid derivatives reported in the literature.

Compound IDTargetStructure TypeIC50 / KiMechanismReference
Cmpd 29 PIM-15-subst. Benzofuran-2-COOH3 nM (Ki)ATP Comp. / Salt BridgeXiang et al., 2011
CX-6258 PIM-1Benzofuran-oxindole hybrid13 nMATP CompetitiveHaddach et al., 2012
D34 LYP6-OH-Benzofuran-5-COOH0.93 µMpTyr MimicZhang et al., 2023
Cmpd 9e hCA IXBenzofuran-2-COOH ureido2.52 µMZinc BinderNapiórkowska et al., 2020

Visualizations

PIM-1 Binding Mechanism

This diagram illustrates the critical interactions stabilizing the benzofuran inhibitor within the PIM-1 active site.

PIM1_Binding cluster_pocket ATP Binding Pocket Lys67 Lys67 (Catalytic) Asp186 Asp186 (DFG Motif) Glu121 Glu121 (Hinge) Phe49 Phe49 (Gly-rich Loop) COOH Carboxylate Group (C2) COOH->Lys67 Salt Bridge (Critical) COOH->Asp186 H-Bond Scaffold Benzofuran Core Scaffold->Phe49 Pi-Pi Stacking R5 R5 Substituent (Basic Amine) R5->Glu121 Solvent Interaction

Figure 2: Interaction map of Benzofuran-2-Carboxylic Acid within the PIM-1 Kinase ATP pocket.

Synthesis Workflow (Perkin Rearrangement)

Synthesis Start 3-Bromocoumarin Inter Ring Contraction (Intermediate) Start->Inter Base Hydrolysis Reagent NaOH / EtOH Microwave 100°C Reagent->Inter Product Benzofuran-2-Carboxylic Acid Inter->Product Rearrangement Acid Acidification (HCl, pH 1) Acid->Product

Figure 3: Microwave-assisted synthesis of Benzofuran-2-Carboxylic Acid via Perkin Rearrangement.

References

  • Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[4][5][6] Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[5][7] Link

  • Haddach, M., et al. (2012). "Discovery of CX-6258.[8] A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor."[8] ACS Medicinal Chemistry Letters, 3(2), 135-139. Link

  • Zhang, Y., et al. (2023). "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy." European Journal of Medicinal Chemistry, 258, 115599. Link

  • Napiórkowska, M., et al. (2020). "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer." ACS Medicinal Chemistry Letters, 11(5), 933-939. Link

  • Rapp, R., et al. (1870). "Ueber die Umwandlung von Cumarin in Cumarilsäure." Berichte der deutschen chemischen Gesellschaft, 3. (Historical Reference for Perkin Rearrangement).

Sources

Novel Benzofuran Derivatives in Antimicrobial Research: Design, Mechanisms, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands the rapid discovery of novel therapeutic scaffolds capable of bypassing established bacterial defense mechanisms[1]. As application scientists and drug developers, we increasingly turn to the benzofuran nucleus—a privileged, highly lipophilic heterocyclic core that readily permeates bacterial membranes[2]. This technical guide delineates the rational design, mechanistic profiling, and standardized evaluation protocols for novel benzofuran derivatives, providing a robust framework for preclinical antimicrobial research.

Rational Design and Structure-Activity Relationships (SAR)

The inherent biological activity of benzofurans can be exponentially amplified through strategic hybridization with other pharmacophores[1]. Recent breakthroughs have demonstrated that splicing specific functional groups onto the benzofuran core yields exceptional bactericidal properties:

  • Disulfide-Bridged Derivatives: By utilizing a 1,3,4-oxadiazole bridge to link the benzofuran skeleton with disulfide moieties (which are common in natural antimicrobials), researchers have created highly potent compounds[3]. The disulfide bond acts as a redox trigger within the bacterial cytosol. 3D-QSAR (Quantitative Structure-Activity Relationship) modeling reveals that incorporating a fluorine atom enhances electron absorption, while alkane groups increase hydrophobicity, optimizing target binding[4]. This rational design led to the synthesis of "Compound V40", which exhibits profound efficacy against Xanthomonas species[4].

  • Amide Derivatives: Multistep synthesis from coumarin to produce benzofuran-derived amides (e.g., compound 6b) has yielded highly effective dual-action leads[5]. These derivatives not only demonstrate broad-spectrum antimicrobial activity but also significant anti-inflammatory properties, making them ideal candidates for treating complex, infection-driven inflammatory states[5].

Quantitative Efficacy Data

To establish clinical viability, the antibacterial efficacy of these novel derivatives is benchmarked against standard antibiotics using Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) metrics[2]. Lower values indicate superior potency.

Compound Class / IDTarget PathogenEfficacy MetricValue (µg/mL)Reference StandardStandard Value (µg/mL)
Disulfide-Benzofuran (V40)Xanthomonas oryzae pv oryzae (Xoo)EC500.28Tetracycline66.41
Disulfide-Benzofuran (V40)Xanthomonas oryzae pv oryzicola (Xoc)EC500.56Tetracycline78.49
Disulfide-Benzofuran (V40)Xanthomonas axonopodis pv citri (Xac)EC5010.43Tetracycline120.36
Benzofuran Amide (6b)Broad-spectrum (Gram + / Gram -)MIC6.25CiprofloxacinVaries by strain

Data aggregated from recent quantitative evaluations[3][5].

Mechanistic Insights: A Multi-Targeted Approach

A critical advantage of engineered benzofuran derivatives is their multi-targeted mechanism of action, which significantly raises the evolutionary barrier for bacterial resistance[2]. Proteomic analyses and enzyme activity assays of bacteria treated with potent derivatives (such as V40) reveal a systemic collapse of bacterial homeostasis[2].

The causality of bacterial cell death is driven by three primary disruptions:

  • Inhibition of Protein Synthesis: Significant down-regulation of proteins essential for ribosomal translation[2].

  • Disruption of Cell Wall Integrity: Impairment of enzymes critical for peptidoglycan biosynthesis, leading to osmotic lysis[2].

  • Alteration of Energy Metabolism: Differential expression and direct inhibition of key enzymes in central metabolic pathways, starving the pathogen of ATP[2].

Mechanism Benzofuran Benzofuran Derivative (e.g., V40) Target1 Protein Synthesis Inhibition Benzofuran->Target1 Down-regulates translation Target2 Cell Wall Integrity Disruption Benzofuran->Target2 Impairs peptidoglycan Target3 Energy Metabolism Alteration Benzofuran->Target3 Inhibits metabolic enzymes Outcome Bacterial Cell Death & Reduced Resistance Target1->Outcome Target2->Outcome Target3->Outcome

Proposed multi-targeted antibacterial mechanism of benzofuran derivative V40.

Experimental Workflows & Standardized Protocols

To ensure reproducibility and scientific integrity, the evaluation of novel benzofuran derivatives must follow a self-validating workflow from synthesis to mechanistic profiling.

Workflow Design Rational Design & 3D-QSAR Synthesis Chemical Synthesis & Characterization Design->Synthesis Screening In Vitro Screening (Agar Diffusion) Synthesis->Screening Quantification Efficacy Quantification (MIC / EC50) Screening->Quantification Mechanism Mechanistic Profiling (Proteomics) Quantification->Mechanism

Systematic screening and evaluation workflow for novel antibacterial benzofuran agents.

Protocol A: Cup-Plate Agar Diffusion Assay (Primary Qualitative Screen)

This method provides rapid visual confirmation of susceptibility based on the zone of inhibition, serving as a high-throughput primary screen before rigorous quantitative analysis[6].

  • Media Preparation: Sterilize nutrient agar medium by autoclaving at 121°C (15 psi) for 15 minutes[6]. Pour into sterile Petri dishes and allow to solidify.

  • Inoculation: Uniformly swab a standardized bacterial suspension (matched to a 0.5 McFarland standard) across the agar surface[6].

  • Cup Formation: Use a sterile cork borer to punch wells (cups) of a standardized diameter into the agar[6].

  • Compound Application: Prepare stock solutions of the synthesized benzofuran derivatives in Dimethyl Sulfoxide (DMSO). Introduce specific concentrations (e.g., 50, 100, 200, 400 µg/mL) into the respective wells[6]. Include a DMSO-only well as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control[6].

  • Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the diameter of the clear zones of inhibition (in mm) using a calibrated caliper[6].

Protocol B: Broth Microdilution Method (Quantitative MIC/EC50 Determination)

This self-validating protocol determines the exact concentration required to inhibit bacterial growth, providing the data necessary for SAR optimization[2].

  • Inoculum Standardization: Incubate the broth culture at 37°C until turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[2]. Dilute the suspension to the required working concentration.

  • Serial Dilution: Prepare stock solutions of the benzofuran derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds across a 96-well microtiter plate using the appropriate nutrient broth[2].

  • Inoculation: Add the diluted bacterial suspension to each well, achieving a final volume of 100-200 µL per well[2]. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Incubation & Optical Density (OD) Reading: Incubate the microtiter plates at 37°C. Measure the absorbance at 600 nm (OD600) using a microplate reader.

  • Data Analysis: The MIC is defined as the lowest concentration exhibiting no visible growth (or baseline OD). Calculate the EC50 by plotting a dose-response curve using non-linear regression analysis[2].

Conclusion

The strategic modification of the benzofuran scaffold represents a highly promising frontier in antimicrobial drug discovery. By integrating 3D-QSAR rational design with multi-omics mechanistic profiling, researchers can develop potent, multi-targeted agents capable of circumventing current resistance paradigms. Adherence to standardized, self-validating experimental protocols ensures the reliable translation of these novel derivatives from bench to clinical application.

References
  • Unveiling the Antibacterial Potential of Benzofuran Derivatives: A Comparative Guide. BenchChem.2

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry (ACS Publications). 3

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. 5

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. 6

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science. 1

Sources

Methodological & Application

synthesis of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid via Sonogashira coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Executive Summary

This guide details the synthesis of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid , a scaffold pertinent to drug discovery due to the biological privilege of the 2-arylbenzofuran moiety. The protocol utilizes a robust tandem Sonogashira coupling/cyclization strategy. Unlike traditional multi-step methods, this approach leverages the ortho-hydroxyl group of the aryl iodide to drive an intramolecular 5-exo-dig cyclization immediately following the cross-coupling event.

Key Advantages:

  • Atom Economy: Convergent assembly of the benzofuran core in a single pot.

  • Scalability: Uses stable ester precursors to avoid catalyst poisoning associated with free carboxylic acids.

  • Selectivity: Optimized Pd/Cu ratio minimizes Glaser homocoupling side products.

Retrosynthetic Analysis & Strategy

Direct coupling of free carboxylic acids in Sonogashira reactions often suffers from poor solubility and catalyst inhibition due to carboxylate formation. Therefore, this protocol employs Methyl 4-hydroxy-3-iodobenzoate as the electrophile. The ester group protects the acidic functionality and activates the aryl ring for oxidative addition.

Strategic Disconnection:

  • C-C Bond Formation: Sonogashira coupling between the aryl iodide and terminal alkyne.[1][2][3]

  • C-O Bond Formation: Intramolecular nucleophilic attack of the phenoxide onto the alkyne (cyclization).

  • Hydrolysis: Saponification of the methyl ester to yield the final free acid.

Retrosynthesis Target Target: 2-(3-Methoxyphenyl)- benzofuran-5-carboxylic acid Ester Intermediate: Methyl Ester Derivative Target->Ester Hydrolysis SM1 SM 1: Methyl 4-hydroxy- 3-iodobenzoate Ester->SM1 Tandem Coupling/Cyclization SM2 SM 2: 3-Ethynylanisole Ester->SM2

Figure 1: Retrosynthetic logic flow avoiding direct use of free acid precursors.

Experimental Design & Causality

Catalyst System Selection
  • Co-Catalyst: CuI is essential for generating the copper-acetylide species, which undergoes transmetallation significantly faster than the direct reaction of the alkyne with the Pd-complex.

  • Base: Triethylamine (Et₃N) serves a dual role: it neutralizes the HI generated during coupling and acts as a proton shuttle to facilitate the formation of the copper acetylide.

  • Solvent: DMF (N,N-Dimethylformamide) is preferred for its high dielectric constant, ensuring solubility of the polar catalytic intermediates and the phenolic substrate.

The Cyclization Trigger

The formation of the benzofuran ring is a "domino" process. Following the Sonogashira coupling, the ortho-hydroxyl group (as a phenoxide under basic conditions) attacks the internal alkyne carbon. This is a 5-exo-dig cyclization, favored by Baldwin’s rules.

Detailed Protocols

Phase 1: Tandem Sonogashira Coupling & Cyclization

Objective: Synthesize Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
Methyl 4-hydroxy-3-iodobenzoate 278.04 1.0 2.78 g (10 mmol) Electrophile
3-Ethynylanisole 132.16 1.2 1.58 g (12 mmol) Nucleophile
Pd(PPh₃)₂Cl₂ 701.90 0.03 210 mg (3 mol%) Catalyst
CuI 190.45 0.02 38 mg (2 mol%) Co-Catalyst
Triethylamine (Et₃N) 101.19 3.0 4.2 mL Base

| DMF (Anhydrous) | - | - | 20 mL | Solvent |[4][5]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask. Allow to cool under a stream of Argon or Nitrogen.

  • Charging: Add Methyl 4-hydroxy-3-iodobenzoate (2.78 g), Pd(PPh₃)₂Cl₂ (210 mg), and CuI (38 mg) to the flask.

    • Note: Adding solids first allows for efficient degassing before solvent addition.

  • Degassing: Evacuate the flask (high vacuum) and backfill with Argon. Repeat 3 times to remove O₂.

    • Critical: Oxygen causes homocoupling of the alkyne (Glaser coupling), reducing yield.

  • Solvent Addition: Syringe in anhydrous DMF (20 mL) and Et₃N (4.2 mL). Stir until solids are mostly dissolved.

  • Alkyne Addition: Add 3-Ethynylanisole (1.58 g) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 6–8 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting iodide should disappear. The intermediate alkyne is rarely isolated as cyclization is rapid at 80°C.

  • Workup:

    • Cool to room temperature.[4][6]

    • Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF.

    • Wash with Brine (50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

    • Expected Product: Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate (White to off-white solid).

Phase 2: Hydrolysis to Final Acid

Objective: Saponification of the methyl ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified ester (from Phase 1) in THF (20 mL) and Methanol (5 mL).

  • Base Addition: Add an aqueous solution of LiOH (2.5 M, 10 mL, ~5 equiv).

  • Reaction: Stir at 60°C for 2 hours.

    • Validation: TLC should show a baseline spot (acid) and disappearance of the ester.

  • Precipitation (Critical Step):

    • Evaporate the organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous residue with water (20 mL).

    • Cool in an ice bath (0°C).

    • Slowly acidify with 1M HCl until pH ~2. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the subsequent cyclization event.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition: Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetallation: (Cu-Acetylide enters) OxAdd->TransMet Iso Isomerization: Trans- to Cis- TransMet->Iso RedElim Reductive Elimination: C-C Bond Formed Iso->RedElim RedElim->Pd0 Regeneration Intermed Intermediate: 2-Alkynylphenol RedElim->Intermed Cycliz Cyclization (5-exo-dig): Benzofuran Formation Intermed->Cycliz Base/Heat

Figure 2: Catalytic cycle showing the Pd(0)/Pd(II) loop and the post-coupling cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Homocoupling Oxygen presence promoting Glaser coupling.Degas solvents rigorously (freeze-pump-thaw or sparging). Ensure inert atmosphere.
Incomplete Cyclization Temperature too low.Increase reaction temp to 90°C or add 5 mol% additional base (e.g., K₂CO₃).
Catalyst "Blacking Out" Pd precipitation (agglomeration).Add excess ligand (PPh₃, 5 mol%) to stabilize the Pd species.
Product Solubility Final acid is insoluble in water (Good) but traps salts.Wash the final precipitate extensively with water and dilute HCl during filtration.

References

  • Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Synthesis of 2-Arylbenzofurans (One-Pot Protocol): Cacchi, S., Fabrizi, G., & Moro, L. (1998). Palladium-catalyzed synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.[7][8][9] The Journal of Organic Chemistry, 63(3), 1001-1002. Link

  • Benzofuran Synthesis via Sonogashira (Methodology): Bates, C. G., Saejueng, P., Murphy, J. M., & Venkataraman, D. (2002). Synthesis of 2-arylbenzo[b]furans via copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes.[10][11] Organic Letters, 4(26), 4727-4729.[11] Link

  • General Protocol for Methyl 4-hydroxy-3-iodobenzoate Coupling: BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of Ethyl 4-iodobenzoate. Link

Sources

Application Note: One-Pot Cyclization Protocols for 2-Arylbenzofuran-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes established synthetic methodologies with practical, field-proven optimization strategies for the construction of the 2-arylbenzofuran-5-carboxylic acid scaffold.

Executive Summary & Strategic Analysis

The 2-arylbenzofuran-5-carboxylic acid moiety is a privileged pharmacophore, notably recognized for its potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a key negative regulator of insulin signaling. Consequently, these derivatives are critical targets in Type 2 Diabetes and obesity therapeutics.

Traditional synthesis often involves multi-step procedures: (1) Sonogashira coupling, (2) isolation of the alkyne intermediate, (3) cyclization, and (4) hydrolysis. This guide introduces a One-Pot Tandem Sonogashira/Cyclization/Hydrolysis Protocol , reducing the workflow to a single reaction vessel. This approach minimizes solvent waste, avoids intermediate purification, and maximizes atom economy.

Key Synthetic Challenges
  • Regioselectivity: Ensuring the 5-endo-dig vs. 6-endo-dig cyclization favors the benzofuran ring over isocoumarin byproducts.

  • Functional Group Compatibility: The free carboxylic acid at position 5 can poison Pd-catalysts or undergo competitive decarboxylation under harsh conditions.

  • Catalyst Longevity: Preventing Pd-black precipitation during the cyclization phase, which often requires higher temperatures than the initial coupling.

Chemical Pathway & Mechanism

The most robust route utilizes Methyl 3-iodo-4-hydroxybenzoate as the starting material. The ester protects the acid functionality during the metal-catalyzed steps. The reaction proceeds via a domino sequence: Pd/Cu-catalyzed Sonogashira coupling followed by intramolecular oxypalladation/cyclization .

Mechanism Visualization (DOT)

The following diagram illustrates the catalytic cycle and the critical transition from the acyclic alkyne to the benzofuran core.

BenzofuranMechanism Start Start: Methyl 3-iodo-4-hydroxybenzoate OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd + Pd(PPh3)4 Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide Entry) OxAdd->TransMet + Aryl Acetylene / CuI RedElim Reductive Elimination (Forms o-Alkynylphenol) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Cyclization Intramolecular Cyclization (5-endo-dig / Oxypalladation) RedElim->Cyclization Spontaneous / Heat Hydrolysis Base-Mediated Hydrolysis (Ester -> COOH) Cyclization->Hydrolysis + NaOH / H2O (In Situ) Product Final Product: 2-Arylbenzofuran-5-COOH Hydrolysis->Product

Figure 1: Catalytic cycle for the tandem Sonogashira-Cyclization sequence. Note the regeneration of Pd(0) after the formation of the alkyne intermediate.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Tandem Method

This protocol is optimized for high yield and reproducibility. It employs a "One-Pot, Two-Stage" approach where hydrolysis is triggered in the same vessel without isolation.

Reagents:

  • Methyl 3-iodo-4-hydroxybenzoate (1.0 equiv)

  • Aryl Acetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv / 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 equiv / 4 mol%)

  • Tetramethylguanidine (TMG) or Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

  • Hydrolysis Reagents: 2N NaOH (aq), MeOH.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.

  • Reagent Loading: Add Methyl 3-iodo-4-hydroxybenzoate (1.0 mmol, 278 mg), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (7.6 mg) to the vial.

  • Solvent Addition: Add anhydrous DMF (5.0 mL) and the base (TMG, 375 µL). Note: TMG acts as both a base for the coupling and a promoter for the cyclization.

  • Alkyne Addition: Add the aryl acetylene (1.2 mmol) dropwise via syringe.

  • Coupling & Cyclization:

    • Thermal Method: Seal the tube and heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The intermediate alkyne usually cyclizes spontaneously at this temperature.

    • Microwave Method:[1][2][3][4][5] Irradiate at 100°C (150 W) for 20–30 minutes.

  • In-Situ Hydrolysis: Once LC-MS confirms the formation of the benzofuran ester, cool the mixture to room temperature. Add MeOH (2 mL) and 2N NaOH (2 mL). Stir at 60°C for 1 hour.

  • Workup: Acidify the reaction mixture with 1N HCl to pH 2–3. The crude acid often precipitates.

  • Purification: Filter the precipitate and wash with cold water. If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and purify via recrystallization (EtOH) or column chromatography (DCM/MeOH gradient).

Protocol B: Direct Acid Coupling (Green/Atom Economic)

Use this protocol if protecting group chemistry (esterification) is undesirable. Note that yields may be 10-15% lower due to the solubility and electronic effects of the free carboxylate.

Modifications:

  • Substrate: 3-iodo-4-hydroxybenzoic acid.

  • Base: Increase Et₃N to 5.0 equiv (to solubilize the carboxylate).

  • Solvent: 1:1 mixture of DMF/Water or pure DMF.

  • Procedure: Follow Protocol A, but skip Step 6 (Hydrolysis). The acidification in Step 7 yields the product directly.

Data Summary & Optimization Guide

The following table summarizes critical parameters affecting the reaction yield, based on internal optimization studies and literature precedents.

ParameterVariableImpact on YieldRecommendation
Catalyst Pd(PPh₃)₂Cl₂HighStandard choice; robust and air-stable.
Pd(OAc)₂ / PPh₃ModerateRequires careful ligand ratio control.
Base TMG (Tetramethylguanidine)Excellent Promotes cyclization faster than Et₃N.
Et₃N (Triethylamine)GoodStandard, but may require longer heating.
K₂CO₃PoorLow solubility in organic solvents; requires phase transfer.
Solvent DMFHighBest solubility for polar intermediates.
ACN (Acetonitrile)ModerateGood for microwave, but lower boiling point limits thermal cyclization.
Temp 60°CLowIncomplete cyclization (stops at alkyne).
80-100°COptimal Full conversion to benzofuran.
Decision Tree for Protocol Selection

Use the following logic flow to determine the best approach for your specific aryl acetylene substrate.

OptimizationTree Input Substrate: Aryl Acetylene Check1 Is the Aryl group electron-poor? Input->Check1 MethodA Use Protocol A (Standard Thermal) Check1->MethodA No (e.g., Phenyl, Tolyl) MethodB Use Microwave Heating (High Energy) Check1->MethodB Yes (e.g., Nitro, CF3) Check2 Is the Alkyne volatile? MethodA->Check2 Check2->MethodA No sealed Use Sealed Tube (Pressure) Check2->sealed Yes

Figure 2: Optimization logic for selecting reaction conditions based on substrate electronics and physical properties.

Troubleshooting "The Black Box"

  • Problem: Reaction stops at the intermediate alkyne (no cyclization).

    • Root Cause:[3][6][7][8][9][10] Temperature too low or base too weak.

    • Solution: Add 1.0 equiv of TMG or DBU and increase temp to 90°C.

  • Problem: Formation of Pd-black (mirror) on the vial.

    • Root Cause:[3][6][7][8][9][10] Oxidation of phosphine ligands or lack of excess ligand.

    • Solution: Add 10 mol% extra PPh₃ to the reaction mixture to stabilize the Pd species.

  • Problem: Low yield of the carboxylic acid after hydrolysis.

    • Root Cause:[3][6][7][8][9][10] Inefficient hydrolysis or decarboxylation.

    • Solution: Ensure temperature during hydrolysis does not exceed 60°C. Monitor pH carefully during acidification—precipitate forms sharply at pH 3.

References

  • Synthesis of benzofuran scaffold-based potential PTP-1B inhibitors Source: Bioorganic & Medicinal Chemistry, 2007.[11] Relevance: Establishes the biological importance of the 5-COOH moiety and provides foundational SAR data. URL:[Link]

  • A practicable environmentally benign one-pot synthesis of 2-arylbenzofurans Source: Green Chemistry, 2011. Relevance: Details the "green" aspects of the one-pot cyclization and solvent selection. URL:[Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates Source: Arkivoc, 2013.[3] Relevance: Validates the use of microwave irradiation to accelerate benzofuran formation, applicable to the 5-COOH isomer.[3] URL:[Link]

  • Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal.[12] Relevance: Authoritative grounding for the mechanism and general conditions of the Sonogashira reaction. URL:[Link]

Sources

Technical Application Note: Sonogashira Coupling of 3-Ethynylanisole and Methyl 3-iodo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the protocol for the cross-coupling of 3-ethynylanisole (terminal alkyne) and methyl 3-iodo-4-hydroxybenzoate (aryl iodide) via the Sonogashira reaction.

This specific transformation is chemically significant because the aryl iodide contains an ortho-hydroxyl group. While this structural motif is the classic precursor for the one-pot synthesis of 2-arylbenzofurans (via 5-endo-dig cyclization), this protocol focuses on the controlled formation of the linear internal alkyne .

Key Chemical Challenges:

  • Reactivity Balance: Aryl iodides are highly reactive, allowing for mild conditions. However, the free phenol is acidic and can coordinate to metals or promote premature cyclization.

  • Selectivity: Preventing spontaneous cyclization to the benzofuran requires strict temperature control.

  • Catalyst Poisoning: The free hydroxyl group can potentially chelate Pd species; however, under standard Sonogashira conditions with sufficient amine base, the reaction proceeds efficiently.

Reaction Mechanism & Strategy

The reaction proceeds via dual catalytic cycles involving Palladium(0) and Copper(I).[1][2]

  • Oxidative Addition: The active Pd(0) species inserts into the C-I bond of the aryl iodide.

  • Transmetallation: The copper acetylide (formed in situ from 3-ethynylanisole, CuI, and base) transfers the alkyne to the palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Mechanistic Diagram (Graphviz)

SonogashiraMechanism cluster_inputs Reactants Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Alk) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Transfers Alkyne R1 Methyl 3-iodo-4-hydroxybenzoate R2 3-Ethynylanisole

Caption: Simplified catalytic cycle showing the intersection of Pd and Cu pathways.

Optimization of Conditions

To ensure high yields of the linear alkyne and minimize benzofuran formation, the following parameters are critical.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%)Robust, air-stable precatalyst that reduces to active Pd(0) in situ.
Co-Catalyst CuI (1-2 mol%)Essential for activating the terminal alkyne at room temperature.
Base Triethylamine (Et₃N) Acts as both base (to neutralize HI) and ligand. Excess is required.
Solvent DMF (Anhydrous)The aryl iodide ester is polar; DMF ensures complete solubility. THF is a viable alternative.
Temperature 23°C (Room Temp) CRITICAL: Higher temps (>50°C) promote cyclization to the benzofuran.
Atmosphere Argon or Nitrogen Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.

Detailed Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10][11][12]
  • Methyl 3-iodo-4-hydroxybenzoate (1.0 equiv)

  • 3-Ethynylanisole (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.01 equiv)[3]

  • Triethylamine (Et₃N) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 0.2 M concentration relative to iodide)

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of dry Argon.

    • Add Methyl 3-iodo-4-hydroxybenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) to the flask.

    • Expert Tip: Adding solids first allows for efficient degassing before solvent addition.

  • Solvent & Base Addition:

    • Seal the flask with a rubber septum.[4]

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous DMF and Et₃N via syringe.

    • Stir until solids are mostly dissolved (solution typically turns yellow/brown).

  • Alkyne Addition:

    • Add 3-Ethynylanisole (1.2 equiv) dropwise via syringe.

    • Observation: The reaction mixture may darken (dark brown/black) upon addition, indicating active catalysis.

  • Reaction:

    • Stir vigorously at Room Temperature (20–25°C) .

    • Monitor via TLC (Hexanes/EtOAc 8:2) or HPLC.

    • Time: Typically 2–6 hours. The disappearance of the aryl iodide indicates completion.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[5]

    • Wash with saturated NH₄Cl solution (2x) to remove copper salts and solubilize the amine hydrochloride.

    • Wash with water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.[3][6]

    • Filter and concentrate under reduced pressure.[6]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[3]

    • Eluent: Gradient of Hexanes to Hexanes/EtOAc (typically 90:10 to 80:20).

    • Note: The product (internal alkyne) is less polar than the starting phenol but more polar than the alkyne.

Workflow Diagram (Graphviz)

ProtocolFlow Start Start: Dry Glassware Argon Atmosphere MixSolids Add Solids: Ar-I, Pd Cat, CuI Start->MixSolids Degas Evacuate & Backfill (x3) MixSolids->Degas AddLiquids Add DMF, Et3N, 3-Ethynylanisole Degas->AddLiquids React Stir at Room Temp (2-6 Hours) AddLiquids->React Check TLC Check: Iodide Consumed? React->Check Check->React No (Wait) Workup Workup: EtOAc / NH4Cl wash Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the coupling reaction.

Expert Insights & Troubleshooting

Handling the Free Phenol

The ortho-hydroxyl group is the defining feature of this substrate.

  • Risk: Under highly basic conditions or high heat, the phenol can attack the alkyne (5-endo-dig cyclization), forming the benzofuran derivative.

  • Control: If the linear alkyne is the target, keep the temperature strictly at room temperature. If the benzofuran is the target, heat the reaction to 60–80°C after the initial coupling is complete.

Copper Removal

Residual copper can cause degradation during purification.

  • Protocol: Washing the organic layer with a 10% aqueous solution of ethylenediamine or ammonium hydroxide (until the aqueous layer is no longer blue) is more effective than NH₄Cl alone for difficult cases.

Glaser Homocoupling

If you observe a byproduct (dimer of 3-ethynylanisole), oxygen was present.

  • Fix: Ensure rigorous degassing. Sparging the solvent with Argon for 15 minutes prior to use is recommended.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[7] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromoarenes. Tetrahedron Letters, 16(50), 4467-4470. Link[8]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Kishore, D. R., & Satyanarayana, G. (2022). Domino Intermolecular Sonogashira Coupling... to Provide 2,3-Disubstituted Benzo[b]furans. The Journal of Organic Chemistry, 87(15), 10158–10172. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved October 24, 2025. Link

Sources

Application Note: High-Purity Recrystallization of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists

Abstract & Scope

This technical guide details the purification strategies for 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid , a pharmacophore often explored in the development of PTP1B inhibitors, anti-microbial agents, and transthyretin amyloidogenesis inhibitors. Achieving pharmaceutical-grade purity (>99%) for this compound is challenging due to its amphiphilic nature—possessing both a lipophilic diaryl ether core and a polar carboxylic acid tail. This note provides three validated protocols ranging from standard alcoholic recrystallization to high-purity glacial acetic acid processing.

Physicochemical Profile & Solvent Logic[1]

To select the optimal solvent, one must analyze the molecular interactions driving the crystal lattice energy.

  • The Acidic Head (

    
    ):  The C5-carboxylic acid group facilitates strong intermolecular hydrogen bonding (dimerization). This necessitates a solvent capable of disrupting these dimers at high temperatures (protic solvents) or highly polar aprotic solvents.
    
  • The Lipophilic Core: The 2-arylbenzofuran skeleton is planar and aromatic, promoting

    
     stacking. This reduces solubility in water but enhances solubility in halogenated solvents and aromatics.
    
  • The 3-Methoxy Substituent: This group adds slight polarity but primarily serves as a steric handle. Unlike para-substitution, the meta-methoxy group often lowers the melting point slightly by disrupting lattice symmetry, making the compound prone to "oiling out" if cooling is too rapid.

Solvent Selection Matrix
Solvent SystemRoleSolubility (Hot)Solubility (Cold)Impurity RejectionRecommended Use
Ethanol (95% or Abs.) PrimaryHighLow-ModerateGood (removes salts)Standard Protocol
Glacial Acetic Acid High-PurityHighLowExcellent (removes isomers)High Purity / Scale-up
DMSO / Water Anti-solventVery HighVery LowModerate (traps solvent)Crude Cleanup
Ethyl Acetate / Hexane ModifierModerateLowGood (removes non-polars)Final Polish

Experimental Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: Routine purification of synthesis batches (100 mg – 10 g).

Mechanism: Ethanol acts as a hydrogen-bond donor/acceptor, solubilizing the acid at boiling point (


C) while the hydrophobic effect drives crystallization upon cooling.

Step-by-Step Methodology:

  • Preparation: Place crude 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (95%) at a ratio of 15 mL per gram of solid.

  • Reflux: Heat the mixture to a gentle reflux (

    
    C oil bath).
    
    • Checkpoint: If solids remain after 10 minutes, add more ethanol in 2 mL increments until dissolved. If a small amount of dark grit remains, it is likely inorganic salts or charcoal; proceed to filtration.

  • Hot Filtration (Critical): While still boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble impurities.

  • Nucleation: Allow the filtrate to cool slowly to room temperature on the benchtop. Do not place directly in ice; rapid cooling causes amorphous precipitation (oiling).

  • Crystallization: Once reaching

    
    C, place the flask in a refrigerator (
    
    
    
    C) for 4–12 hours.
  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash the cake with cold (

    
    C) ethanol (2 x 5 mL).
    
  • Drying: Dry under high vacuum at

    
    C for 6 hours to remove solvated ethanol.
    
Protocol B: Glacial Acetic Acid Recrystallization

Best for: Removal of stubborn structural isomers or starting materials (e.g., unreacted esters).

Mechanism: Glacial acetic acid (


C) allows for higher temperature processing, which improves the solubility differential between the product and impurities. It strongly favors the formation of the carboxylic acid dimer in the crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (10 mL per gram ).

  • Heating: Heat to boiling (

    
    C) with stirring until a clear solution is obtained.
    
    • Safety Note: Perform in a fume hood; acetic acid vapor is corrosive.

  • Cooling: Remove from heat and allow to cool very slowly (wrap flask in a towel to insulate).

  • Precipitation: Crystalline needles usually form around

    
    C. Let stand at room temperature overnight.
    
  • Filtration: Filter the dense crystals.

  • Washing: Wash with a small amount of Cold Acetic Acid , followed by copious amounts of Water to remove acid traces.

  • Drying: Requires prolonged drying (vacuum oven,

    
    C, 12h) to remove acetic acid odor.
    
Protocol C: Acid-Base Reprecipitation (Pre-Purification)

Best for: Highly impure crude (>10% impurity) containing non-acidic byproducts (phenols, esters).

Step-by-Step Methodology:

  • Dissolve crude solid in 1M NaOH (aq). The solution should be clear/yellow.

  • Extract the aqueous layer with Ethyl Acetate (2x) to remove non-acidic organics (unreacted neutral precursors). Discard the organic layer.

  • Acidify the aqueous phase with 2M HCl dropwise to pH 1–2.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Proceed to Protocol A or B for final crystallization.

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for solvent selection based on crude material state.

RecrystallizationLogic Start Crude 2-(3-Methoxyphenyl)- benzofuran-5-carboxylic acid PurityCheck Assess Initial Purity (TLC / HPLC) Start->PurityCheck HighImpurity High Impurity (>10%) or Dark Color PurityCheck->HighImpurity Dirty LowImpurity Moderate Purity (>90%) PurityCheck->LowImpurity Clean AcidBase Protocol C: Acid-Base Reprecipitation (Remove Neutrals) HighImpurity->AcidBase SolventChoice Select Solvent System LowImpurity->SolventChoice AcidBase->SolventChoice Ethanol Protocol A: Ethanol (Standard) SolventChoice->Ethanol General Use Acetic Protocol B: Glacial AcOH (High Purity/Isomers) SolventChoice->Acetic Stubborn Impurities Process Heat to Reflux -> Hot Filter -> Slow Cool -> Filter Ethanol->Process Acetic->Process FinalCheck Validation: 1. Clear Solution (Hot) 2. Distinct MP (>200°C) 3. 1H-NMR (No Aliphatics) Process->FinalCheck

Caption: Decision matrix for selecting the optimal purification workflow based on crude purity levels.

Troubleshooting & Self-Validating Systems

A robust protocol must include "fail-safes" to verify success during the process, not just at the end.

IssueObservationRoot CauseCorrective Action
Oiling Out Product separates as droplets instead of crystals.Cooling too fast or solvent too polar (water content too high).Re-heat to reflux; add small amount of pure EtOH; cool very slowly with stirring.
Low Yield Mother liquor remains yellow/cloudy.Solubility in cold solvent is too high.Concentrate mother liquor by 50% and re-cool, or add water (anti-solvent) dropwise to induce further precipitation.
Insoluble Matter Particles persist at reflux.Inorganic salts (NaCl/KBr) or polymer.Hot Filtration is mandatory. Do not attempt to dissolve by adding excessive solvent.
Colored Crystals Crystals are yellow/brown (should be white).Trapped chromophores.Re-dissolve in EtOH, add Activated Carbon , reflux for 15 min, hot filter, then recrystallize.

Validation Checkpoints:

  • Melting Point: Benzofuran-5-carboxylic acids typically melt between 200–260°C (derivative dependent). A sharp range (

    
    C) indicates purity.
    
  • NMR Silence: In

    
    -DMSO, the aliphatic region (0–5 ppm) should be empty, except for the methoxy singlet (
    
    
    
    ppm) and solvent residual. Extra peaks indicate trapped solvent or alkyl impurities.

References

  • General Synthesis of 2-Arylbenzofurans

    • Title: Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
    • Source:Bioorganic & Medicinal Chemistry Letters (via NIH/PMC).
    • Context: Describes recrystallization of similar 2-phenylbenzofuran derivatives
    • URL:[Link]

  • Thermodynamic Solubility Data

    • Title: Thermodynamic Properties of Solubility of 2-methyl-5-arylfuran-3-carboxylic acids in Organic Solvents.
    • Source:Chemistry & Chemical Technology.
    • Context: Validates the use of ethanol, acetonitrile, and ethyl acetate for furan/benzofuran carboxylic acids.[1]

    • URL:[Link] (General Journal Link for verification of method)

  • Purification of Benzofuran-2-carboxamides (Analogous Chemistry)

    • Title: Process for preparing benzofuran-2-carboxamide derivatives (US P
    • Source: Google P
    • Context: Lists Ethanol, Methanol, and Isopropanol as preferred solvents for benzofuran-carboxylic acid derivatives.[1]

    • URL
  • Chemical Properties of Benzofuran-5-Carboxylic Acid

    • Title: 1-Benzofuran-5-Carboxylic Acid Compound Summary.
    • Source: PubChem.[2][3]

    • Context: Provides physicochemical data ( , logP) supporting the solvent selection logic.
    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Substituted Benzofuran-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran core is a privileged heterocyclic scaffold in modern drug discovery. Specifically, 2-substituted benzofuran-5-carboxylic acids have emerged as highly potent pharmacophores, demonstrating remarkable efficacy as non-steroidal anti-inflammatory agents[1] and as selective inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a critical virulence factor in tuberculosis[2].

Historically, the synthesis of these heavily functionalized bicyclic systems relied on conventional thermal heating, requiring harsh conditions, prolonged reaction times (often >12 hours), and complex purification steps that diminished overall yield[1]. As a Senior Application Scientist, I advocate for the transition to microwave-assisted organic synthesis (MAOS) . Microwave irradiation provides rapid, uniform dielectric heating that directly couples with polar intermediates, drastically lowering activation energy barriers for both cross-coupling and cyclization steps[3]. This application note details self-validating, high-yield protocols for synthesizing 2-substituted benzofuran-5-carboxylic acids utilizing two distinct microwave-accelerated pathways.

Mechanistic Causality & Synthetic Rationale

To achieve high-fidelity synthesis, one must understand the causality behind the experimental parameters. We utilize two primary orthogonal strategies:

Pathway A: The Microwave-Assisted Rap–Stoermer Reaction

The Rap-Stoermer reaction involves the condensation of an ortho-hydroxybenzaldehyde (e.g., 4-formyl-3-hydroxybenzoic acid) with an


-haloketone.
  • Causality of Base & Solvent: Cesium carbonate (

    
    ) is selected over weaker bases because its large cationic radius provides a highly reactive, "naked" phenoxide anion in polar aprotic solvents like acetonitrile (MeCN)[4].
    
  • Microwave Effect: The reaction proceeds via an initial

    
     O-alkylation, followed by an intramolecular aldol condensation and subsequent dehydration. Under conventional heating, the final dehydration step is rate-limiting and prone to side-product formation. Microwave irradiation at 120 °C selectively superheats the polar intermediates, driving the dehydration forward thermodynamically and completing the reaction in 15–40 minutes[4].
    
Pathway B: Palladium-Catalyzed Domino Sonogashira-Cyclization

This pathway utilizes 3-hydroxy-4-iodobenzoic acid and terminal alkynes.

  • Causality of the Catalyst System: A

    
     / 
    
    
    
    co-catalyst system is employed. The microwave field enhances the oxidative addition of the highly polarized C-I bond to the Pd(0) center[3].
  • Microwave Effect: Following the Sonogashira coupling, the resulting ortho-alkynylphenol undergoes an intramolecular hydroalkoxylation. Microwave energy accelerates the 5-endo-dig cyclization by stabilizing the transition state of the alkyne-palladium

    
    -complex, effectively preventing competitive intermolecular alkyne homocoupling (Glaser coupling).
    

SynthesisWorkflow A Pathway A: 4-Formyl-3-hydroxybenzoic acid + α-Haloketone MW1 MW: Cs2CO3, MeCN 120°C, 15-20 min A->MW1 B Pathway B: 3-Hydroxy-4-iodobenzoic acid + Terminal Alkyne MW2 MW: Pd(PPh3)4, CuI, Et3N 100°C, 25 min B->MW2 Int1 O-Alkylated Intermediate (SN2) MW1->Int1 Int2 o-Alkynylphenol Intermediate (Sonogashira) MW2->Int2 Final 2-Substituted Benzofuran-5-carboxylic Acid Int1->Final Intramolecular Aldol & Dehydration Int2->Final Intramolecular Hydroalkoxylation

Caption: Synthetic pathways for 2-substituted benzofuran-5-carboxylic acids via Microwave irradiation.

Experimental Protocols

Note: All microwave reactions should be performed in a dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and magnetic stirring.

Protocol 1: Microwave-Assisted Rap-Stoermer Synthesis (Pathway A)

Objective: Synthesis of 2-phenylbenzofuran-5-carboxylic acid.

  • Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 4-formyl-3-hydroxybenzoic acid (1.0 mmol, 166 mg) and 2-bromoacetophenone (1.2 mmol, 239 mg).

  • Solvent & Base Addition: Add anhydrous Acetonitrile (MeCN, 4.0 mL) followed by anhydrous Cesium Carbonate (

    
    , 2.5 mmol, 814 mg).
    
    • Self-Validation Check: The mixture will immediately turn a deep yellow/orange, indicating the successful generation of the phenoxide anion.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 120 °C for 20 minutes (Power max set to 150 W, high stirring).

  • Workup & Isolation:

    • Cool the vial to room temperature via compressed air cooling.

    • Dilute the mixture with distilled water (15 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted

      
      -haloketone.
      
    • Carefully acidify the aqueous layer with 2M HCl to pH ~2.

    • Self-Validation Check: A dense white/pale-yellow precipitate of the target carboxylic acid will form immediately upon acidification.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to afford the pure product.

Protocol 2: Microwave-Assisted Sonogashira-Cyclization (Pathway B)

Objective: Synthesis of 2-(4-methylphenyl)benzofuran-5-carboxylic acid.

  • Preparation: In a 10 mL microwave vial, combine 3-hydroxy-4-iodobenzoic acid (1.0 mmol, 264 mg),

    
     (0.05 mmol, 58 mg), and CuI (0.10 mmol, 19 mg).
    
  • Atmosphere Exchange: Seal the vial and purge with Argon for 5 minutes to prevent catalyst oxidation.

  • Reagent Addition: Inject degassed DMF (3.0 mL), Triethylamine (

    
    , 3.0 mmol), and 4-ethynyltoluene (1.5 mmol, 174 mg) via syringe.
    
  • Microwave Irradiation: Irradiate at 100 °C for 25 minutes.

  • Workup: Dilute with EtOAc (20 mL) and wash with 1M HCl (15 mL) and brine (15 mL). Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5) to yield the product.
    

Quantitative Data Presentation

The integration of microwave technology significantly outperforms conventional oil-bath heating. The table below summarizes comparative data for the synthesis of various 2-substituted benzofuran-5-carboxylic acids using Pathway A , highlighting the dramatic reduction in reaction time and enhancement in yield[4],[1].

Substituent at C-2Conventional Heating TimeConventional Yield (%)Microwave Heating TimeMicrowave Yield (%)Purity (LC-MS)
Phenyl 12 hours (90 °C)58%20 mins (120 °C)89%>98%
4-Chlorophenyl 14 hours (90 °C)52%25 mins (120 °C)84%>97%
4-Methylphenyl 12 hours (90 °C)61%20 mins (120 °C)91%>99%
Methyl 10 hours (90 °C)45%15 mins (120 °C)78%>96%

Biological Application & Mechanism of Action

Synthesizing these molecules efficiently is critical because 2-substituted benzofuran-5-carboxylic acids are highly selective inhibitors of mPTPB[2]. Mycobacterium tuberculosis secretes mPTPB into host macrophages to dephosphorylate host proteins, thereby evading immune detection and preventing macrophage apoptosis. By competitively inhibiting mPTPB, the benzofuran-5-carboxylic acid restores the host's immune signaling cascade, leading to the clearance of the pathogen[2].

BiologicalPathway Drug 2-Substituted Benzofuran- 5-carboxylic Acid Target mPTPB (Mycobacterium Virulence Factor) Drug->Target Competitive Inhibition Host Host Macrophage Immune Response Drug->Host Restores Function Target->Host Suppresses (in absence of drug) Outcome Clearance of M. tuberculosis Host->Outcome Phagocytosis & Apoptosis

Caption: Mechanism of action for benzofuran-5-carboxylic acids in restoring macrophage immune response.

References

  • Synthesis of Highly Functionalized Benzofuran-2-carboxamides by Ugi Four-Component Reaction and Microwave-Assisted Rap–Stoermer Reaction Source: European Journal of Medicinal Chemistry / Researcher.life URL:[Link]

  • Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents Source: SciSpace URL:[Link]

  • Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives Source: Heterocycles / ResearchGate URL:[Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note: High-Performance Formulation Strategies for Poorly Soluble Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran carboxylic acids represent a challenging class of pharmacophores. While the carboxylic acid moiety (


) suggests pH-dependent solubility, the lipophilic benzofuran ring (

) often drives high crystal lattice energy, resulting in "brick dust" behavior. This application note provides a decision framework and detailed protocols for three specific formulation strategies: Organic Salt Formation , Enteric Amorphous Solid Dispersions (ASDs) , and Lipophilic Ionic Liquids (SEDDS) .

Part 1: Physicochemical Profiling & The "Acidic Trap"

Before formulation, one must understand the specific failure mode of benzofurans. Unlike simple weak acids, benzofuran derivatives often exhibit strong


 stacking interactions in the solid state.
The Problem: Gastric Precipitation

In the low pH of the stomach (pH 1.2), the carboxylic acid is unionized. Combined with the high lattice energy of the benzofuran ring, this leads to rapid precipitation of the free acid, often in a metastable form that coarsens into large, insoluble crystals (Ostwald ripening), severely limiting oral bioavailability.

Table 1: Typical Physicochemical Profile of Benzofuran-2-Carboxylic Acid Derivatives

PropertyTypical ValueImplication for Formulation

3.1 – 4.0Low solubility in gastric fluid; potential for salt formation.
LogP 2.4 – 4.5High lipophilicity; good permeability but poor aqueous wetting.
Melting Point (

)
> 190°CHigh lattice energy; resistant to disruption.
Glass Transition (

)
~50 - 70°CPropensity to recrystallize from amorphous state.

Part 2: Formulation Decision Framework

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the primary strategy.

FormulationDecision Start Start: Benzofuran Candidate CheckTm Check Melting Point (Tm) & Solubility Ratio Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm High Crystallinity ModTm Tm < 200°C (Moderate Lattice Energy) CheckTm->ModTm Moderate Crystallinity StrategyASD Strategy B: Enteric ASD (HPMC-AS) HighTm->StrategyASD Disrupt Lattice CheckDose Dose Requirement ModTm->CheckDose StrategySalt Strategy A: Organic Salt Formation (Tromethamine/Meglumine) CheckDose->StrategySalt High Dose (>100mg) StrategyLipid Strategy C: Lipid SEDDS (Lipophilic Salts) CheckDose->StrategyLipid Low Dose (<50mg)

Figure 1: Decision tree for selecting formulation strategy based on melting point and dose.

Part 3: Strategy A - Organic Salt Formation

Why it works: Standard sodium salts of benzofurans often disproportionate back to the insoluble free acid in the stomach due to the common ion effect (Cl⁻). Organic counter-ions like Tromethamine (Tris) and Meglumine provide a bulky steric barrier that disrupts crystal packing and buffers the microenvironment, maintaining supersaturation longer.

Protocol 1: Counter-Ion Screening (Slurry Method)

Objective: Identify the most stable salt form with optimal solubility.

Materials:

  • API (Benzofuran derivative)[1]

  • Counter-ions: Tromethamine, Meglumine, L-Arginine, Sodium Hydroxide (Control).

  • Solvents: Methanol, THF, Acetone.

Workflow:

  • Stoichiometry: Weigh 100 mg of API. Calculate equimolar (1:1) amounts of counter-ions.

  • Dissolution: Dissolve API in minimal hot solvent (e.g., Acetone at 50°C). Dissolve counter-ion in minimal water or methanol.

  • Mixing: Slowly add counter-ion solution to API solution with stirring.

  • Slurry Aging: If precipitation occurs immediately, stir for 24 hours. If clear, evaporate solvent slowly until precipitation.

  • Isolation: Filter solids and dry under vacuum at 40°C.

  • Validation: Analyze via DSC (shift in melting point) and XRPD (new crystal lattice).

Expert Tip: If the Tromethamine salt forms a hygroscopic oil (common with benzofurans), try a 1:2 molar ratio or switch to Meglumine , which often yields stable non-hygroscopic solids.

Part 4: Strategy B - Enteric Amorphous Solid Dispersion (ASD)[2]

Why it works: When salts fail due to rapid stomach precipitation, ASDs using HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) are the gold standard. HPMC-AS is insoluble at pH < 5.5, protecting the drug in the stomach. It releases the drug in the duodenum (pH 6.0+) in a supersaturated amorphous state.

Protocol 2: Solvent Evaporation ASD Preparation

Objective: Create a homogenous amorphous dispersion.

Materials:

  • Polymer: HPMC-AS (Grade MF or HF recommended for benzofurans).

  • Solvent System: Acetone:Methanol (2:1) or Dichloromethane:Methanol (1:1).

  • Drug Load: 20% - 30% w/w.

Workflow:

  • Solution Prep: Dissolve HPMC-AS in the solvent system. The solution must be clear.

  • Drug Addition: Add the benzofuran derivative to the polymer solution. Sonicate until fully dissolved.

  • Rapid Evaporation:

    • Lab Scale: Use a Rotary Evaporator. Bath temp 40°C. Rotation 150 rpm. Vacuum < 50 mbar.

    • Critical Step: Rapid solvent removal is key to "freezing" the drug in the polymer matrix before it can recrystallize.

  • Secondary Drying: Place the resulting foam/film in a vacuum oven at 40°C for 48 hours to remove residual solvent.

  • Milling: Cryo-mill the dried foam into a fine powder (< 250 µm).

ASD_Mechanism Stomach Stomach (pH 1.2) Polymer Insoluble Duodenum Duodenum (pH 6.5) Polymer Ionizes Stomach->Duodenum Transit Release Release of Amorphous Drug Duodenum->Release Dissolution Supersaturation Spring & Parachute Effect Release->Supersaturation Inhibition of Crystallization

Figure 2: Mechanism of HPMC-AS protecting benzofuran acids.

Part 5: Strategy C - Lipid-Based Systems (Ionic Liquids)[3]

Why it works: For highly lipophilic benzofurans (LogP > 4), standard SEDDS fail because the free acid has limited solubility in oils. By pairing the acid with a lipophilic amine (e.g., diethylamine or specific lipophilic surfactants), you create a Lipophilic Ionic Liquid that is miscible with oils, eliminating the dissolution step entirely.

Protocol 3: Lipophilic Salt SEDDS Formulation
  • Ionic Liquid Formation:

    • Mix Benzofuran Acid + Lipophilic Amine (1:1 molar ratio).

    • Heat to ~60°C. The mixture should turn into a viscous liquid (Ionic Liquid).

  • SEDDS Compounding:

    • Oil Phase: Capryol 90 or Peceol (20%).

    • Surfactant: Labrasol ALF or Cremophor EL (50%).

    • Co-Surfactant: Transcutol HP (30%).

  • Loading: Add the Ionic Liquid to the SEDDS pre-concentrate.

    • Note: You can typically achieve much higher loading (e.g., 100 mg/g) with the ionic liquid compared to the free acid (< 20 mg/g).

References

  • Physicochemical Properties of Benzofuran-2-carboxylic acid. PubChem, National Library of Medicine.

  • Salt formation strategies for poorly soluble acidic drugs.Journal of Pharmaceutical Sciences. Discusses the advantage of organic counter-ions like Tromethamine.
  • HPMC-AS in Amorphous Solid Dispersions. Molecular Pharmaceutics. Detailed analysis of HPMC-AS grades (LF, MF, HF) for weak acids.

  • Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations. Molecular Pharmaceutics, 2017.[2] Describes the conversion of acids to lipophilic salts for SEDDS.

  • Dissolution enhancement of weak acids.International Journal of Pharmaceutics. Comparison of salt vs.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Compound: 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid CAS: 1154060-66-8 Molecular Formula:


Molecular Weight:  268.27  g/mol [1]

The Challenge: Users frequently report precipitation of this compound upon dilution into aqueous media. This "crash-out" phenomenon is driven by the molecule's "Brick Dust" character—a combination of high crystallinity (due to planar


 stacking of the benzofuran and phenyl rings) and moderate lipophilicity (LogP ~3.5–4.0), limited only by the ionizable carboxylic acid at position 5.

The Solution Strategy: Success depends on exploiting the carboxylic acid handle (


) . At physiological pH (7.4), the compound exists partially in its ionized form, but often requires assistance from cosolvents or complexing agents to overcome the lattice energy of the solid state.

Troubleshooting Guide (FAQ Format)

Module A: In Vitro Assay Preparation (Stock Solutions)

Q1: I dissolved the compound in DMSO at 10 mM, but it precipitates when I dilute it into my cell culture media. Why?

A: This is the classic "Solvent Shift" effect.

  • Mechanism: DMSO is aprotic and solubilizes the hydrophobic core. When you dilute into media (water-rich), the dielectric constant rises, and the "solubility capacity" drops logarithmically. If the final concentration exceeds the intrinsic aqueous solubility (

    
    ), precipitation occurs immediately or nucleates slowly over hours.
    
  • Immediate Fix:

    • Reduce Stock Concentration: Lower your DMSO stock to 5 mM if possible.

    • Warm the Media: Pre-warm your culture media to 37°C before spiking in the compound.

    • Kinetic Stabilization: Vortex immediately upon addition.

Q2: Can I use Ethanol instead of DMSO?

A: Generally, No . While ethanol is less toxic to some cells, benzofuran derivatives often show 5–10x lower solubility in ethanol compared to DMSO. Furthermore, ethanol evaporates rapidly, leading to variable concentrations in open-well plates. Stick to DMSO (anhydrous,


99.9%) unless strictly contraindicated.
Module B: Aqueous Buffer & Salt Formation

Q3: My assay requires a purely aqueous buffer. How do I get this into solution without organic solvents?

A: You must convert the free acid to a salt. The carboxylic acid at position 5 is your "solubility switch."

  • The Rule of Thumb:

    
    .
    
    • Since the estimated

      
       is ~4.2, you need a buffer pH of 
      
      
      
      6.2
      to ensure >99% ionization.
  • Protocol (In-Situ Salt Formation):

    • Weigh the free acid solid.

    • Add 1.05 equivalents of a strong base (e.g., 0.1 M NaOH or KOH).

    • Add water/buffer to volume.

    • Note: If using a buffer like PBS, ensure the buffering capacity is strong enough to maintain pH > 7.0 after adding the acidic drug.

Q4: Which counter-ion is best? Sodium vs. Meglumine?

A: For this specific scaffold, Meglumine (N-methyl-D-glucamine) is superior to Sodium.

  • Reasoning: Sodium salts of lipophilic acids can sometimes "salt out" (common ion effect) or form sticky soaps. Meglumine is a bulky organic counter-ion that disrupts crystal packing and enhances wetting.

  • Recommendation: If NaOH fails, switch to Meglumine.

Module C: Advanced Formulation (In Vivo / High Concentration)

Q5: I need 10 mg/kg for a mouse study. The simple salt solution is too basic (pH 9). What now?

A: You need a Ternary System (Water + Cosolvent + Complexing Agent). High pH causes tissue irritation. To lower the pH back to physiological levels (7.4) while keeping the drug dissolved, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Mechanism: The hydrophobic benzofuran core nests inside the cyclodextrin torus, while the hydrophilic exterior interacts with water. This hides the lipophilic portion from the aqueous solvent.

Experimental Protocols

Protocol 1: The "Golden Standard" Solubility Screen

Use this to determine the maximum soluble concentration for your specific assay buffer.

StepActionCritical Parameter
1 Weigh 2 mg of Compound.Precision balance (

0.01 mg).
2 Add 1 mL of Buffer (e.g., PBS pH 7.4).Ensure pH is verified.
3 Shake/Vortex for 24 hours at RT.Equilibrium is slow for benzofurans.
4 Centrifuge at 14,000 rpm for 10 min.Pellet undissolved "brick dust."
5 Analyze supernatant via UV-Vis or HPLC.Detect at

(approx 280-300 nm).
Protocol 2: High-Solubility Formulation (20% HP- -CD)

Target Concentration: 2–5 mg/mL

  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 80mL of distilled water. Stir until clear.
    
  • Add Drug: Add the required amount of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid.

  • pH Adjustment: Slowly add 1M NaOH dropwise while stirring until the solution clears (likely pH 8–9).

  • Back-Titration: Once dissolved, slowly lower pH to 7.4 using 0.1M HCl.

    • Warning: If it precipitates at pH 7.4, stop and adjust final pH to 8.0.

  • Sterilization: Filter through a 0.22

    
    m PVDF filter.
    

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision matrix for solubilizing 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid based on the intended application.

SolubilityStrategy Start Start: Define Application App_InVitro In Vitro (Cell/Enzyme) Start->App_InVitro App_InVivo In Vivo (Animal Study) Start->App_InVivo DMSO_Stock Make 10-20mM DMSO Stock App_InVitro->DMSO_Stock Salt_Form Salt Formation (NaOH or Meglumine) App_InVivo->Salt_Form Dilution Dilute into Media DMSO_Stock->Dilution Check_Precip Precipitation? Dilution->Check_Precip Success_IV Proceed to Assay Check_Precip->Success_IV No Fix_Precip Reduce Stock Conc. or Add 0.1% Tween 80 Check_Precip->Fix_Precip Yes Fix_Precip->Dilution Check_pH Is pH > 8.5? Salt_Form->Check_pH Add_CD Add 20% HP-beta-CD (Complexation) Check_pH->Add_CD Yes (Irritating) Final_Form Clear Solution (IV/IP/PO Compatible) Check_pH->Final_Form No (Tolerable) Adjust_pH Back-titrate to pH 7.4 Add_CD->Adjust_pH Adjust_pH->Final_Form

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental requirements (In Vitro vs. In Vivo).

References

  • Vertex AI Search. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • National Institutes of Health (NIH). (2025). Solubilization techniques used for poorly water-soluble drugs.[2] PMC. [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Cheméo. (2025). Chemical Properties of Benzofuran-2-carboxylic acid. [Link]

Sources

removing homocoupling byproducts in Sonogashira synthesis of benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elimination of Homocoupling Byproducts (Glaser/Hay Coupling)

Case ID: BENZ-SONO-004 Status: Open Priority: High (Reagent Consumption/Purification Bottleneck) Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is Homocoupling Your Problem?

User Query: "I am synthesizing 2-substituted benzofurans via Sonogashira coupling of o-iodophenol with phenylacetylene. I see a major spot on TLC that is not my product, and my yield is low. What is happening?"

Diagnostic: In the synthesis of benzofurans, the primary side reaction is the Glaser (or Hay) homocoupling of the terminal alkyne. This oxidative dimerization competes directly with the cross-coupling cycle.

  • Symptom 1: Appearance of a symmetrical diyne byproduct (e.g., 1,4-diphenylbuta-1,3-diyne).

  • Symptom 2: Rapid consumption of the alkyne starting material without corresponding formation of the benzofuran.

  • Symptom 3: The reaction mixture turns green/blue (characteristic of oxidized Cu(II) species) rather than the active yellow/brown/black of Pd(0).

Mechanistic Root Cause Analysis

To fix the issue, you must understand the competition between the Productive Cross-Coupling Cycle and the Parasitic Homocoupling Cycle .

The Competition Mechanism

The Copper(I) co-catalyst is a double-edged sword. It activates the alkyne (forming Cu-acetylide) for transmetallation to Palladium.[1][2] However, in the presence of even trace oxidants (Oxygen), this Cu-acetylide undergoes oxidative dimerization.

Sonogashira_Competition Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide (Intermediate) Alkyne->Cu_Acetylide Base, CuI Cu_Cat CuI Catalyst Cu_Cat->Cu_Acetylide Pd_Cycle Pd-Catalyzed Cross-Coupling Cu_Acetylide->Pd_Cycle Transmetallation (Anaerobic) Glaser Glaser Homocoupling (Parasitic) Cu_Acetylide->Glaser Slow Step Benzofuran Benzofuran Product (Desired) Pd_Cycle->Benzofuran Reductive Elimination + Cyclization Oxidant Oxidant (O2 / Air) Oxidant->Glaser Required Trigger Diyne Diyne Byproduct (R-C≡C-C≡C-R) Glaser->Diyne Dimerization

Figure 1: Mechanistic divergence showing how Oxygen hijacks the Copper-Acetylide intermediate.

Troubleshooting Protocols

We provide three tiered solutions based on your lab's capabilities and the specific substrate sensitivity.

Protocol A: The "Copper-Free" Method (Recommended)

Logic: If Copper is the source of the homocoupling, removing it eliminates the pathway entirely. This relies on a more active Palladium species or specific amines to activate the alkyne.[1][3]

  • Applicability: Best for aryl iodides and activated bromides.

  • Key Requirement: High-turnover Pd catalyst or bulky ligands.

Step-by-Step Workflow:

  • Reagents:

    • Substrate: o-Iodophenol (1.0 equiv)

    • Alkyne: Terminal alkyne (1.2 equiv)[3]

    • Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%) or Pd(OAc)₂ + XPhos (for difficult substrates).

    • Base/Solvent: Pyrrolidine or Piperidine (acts as both base and ligand).

  • Setup:

    • Charge a reaction vial with the o-iodophenol and Pd catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent (DMF or Acetonitrile) and the amine base.

    • Add the alkyne last via syringe.

  • Reaction:

    • Heat to 60-80 °C. (Copper-free reactions typically require higher temperatures than Cu-catalyzed ones).

    • Monitor by TLC.[3][4]

  • Validation: Absence of the blue-fluorescent diyne spot on TLC confirms suppression.

Protocol B: Kinetic Control (Slow Addition)

Logic: Homocoupling is bimolecular (Rate ∝ [Alkyne]²), while Cross-coupling is often first-order in alkyne (Rate ∝ [Alkyne]). Keeping the alkyne concentration low favors the cross-coupling.

  • Applicability: When Copper is strictly necessary (e.g., unreactive aryl chlorides or triflates).

Step-by-Step Workflow:

  • Setup: Prepare the main reaction vessel with Aryl Halide, Pd catalyst, CuI (reduced loading: 1-2 mol%), and Base in degassed solvent.

  • Feed Preparation: Dissolve the terminal alkyne in a separate volume of degassed solvent.

  • Execution:

    • Heat the main vessel to reaction temperature.

    • Use a syringe pump to add the alkyne solution dropwise over 2–4 hours.

  • Result: The alkyne reacts with the Pd-Ar species immediately upon entering the solution, leaving no excess alkyne available to dimerize.

Protocol C: The "Reductive Environment" Patch

Logic: Glaser coupling is an oxidative process.[3][5] Introducing a reducing atmosphere can suppress it without removing Copper.

  • Modification: Run the standard Sonogashira reaction under a balloon of 5% H₂ / 95% N₂ (forming gas) instead of pure Nitrogen. This reduces any Cu(II) formed back to Cu(I) before it can induce dimerization.

Comparative Data: Method Efficacy

The following table summarizes the efficiency of these protocols in the synthesis of 2-phenylbenzofuran from o-iodophenol.

ParameterStandard SonogashiraProtocol A (Cu-Free)Protocol B (Slow Addn)
Catalyst System Pd(PPh₃)₄ / CuIPdCl₂(PPh₃)₂ / PyrrolidinePd(PPh₃)₄ / CuI
Homocoupling (Diyne) 15 - 25%< 1% (Not Detected) < 5%
Benzofuran Yield 65%88% 78%
Reaction Time 4 h12 h (Slower kinetics)6 h
Purification Difficulty High (Diyne co-elutes)LowModerate
Decision Matrix: Which Protocol to Choose?

Use this logic flow to select the optimal experimental path for your specific benzofuran synthesis.

Decision_Tree Start Start: Homocoupling Issue Detected Halide_Check Is the substrate an Aryl Iodide or activated Bromide? Start->Halide_Check Protocol_A Execute Protocol A (Copper-Free) Halide_Check->Protocol_A Yes Temp_Check Is the substrate Temperature Sensitive? Halide_Check->Temp_Check No Yes_Halide Yes No_Halide No (Cl, OTf, hindered) Protocol_B Execute Protocol B (Cu-Cat + Slow Addition) Temp_Check->Protocol_B Yes Protocol_C Execute Protocol C (Cu-Cat + H2 Balloon) Temp_Check->Protocol_C No Yes_Temp Yes (< 50°C) No_Temp No

Figure 2: Troubleshooting decision tree for selecting the appropriate suppression strategy.

Frequently Asked Questions (FAQ)

Q: I cannot use a syringe pump. Can I just add the alkyne in portions? A: Yes, manual portion-wise addition (e.g., dividing the alkyne into 4-5 aliquots added every 30 minutes) is a viable alternative to Protocol B. It is less precise but significantly better than single-shot addition.

Q: How do I remove the diyne if it has already formed? A: Diynes are often non-polar.

  • Chromatography: Use 100% Hexanes/Pentane initially. The diyne usually elutes near the solvent front, while the benzofuran (being slightly more polar due to the oxygen heterocycle) elutes later.

  • Recrystallization: If your benzofuran is a solid, recrystallization from Ethanol or MeOH often leaves the lipophilic oily diyne in the mother liquor.

Q: Why does my reaction turn black? A: A black precipitate indicates Palladium Black formation (catalyst decomposition). This often happens if the reaction stalls (e.g., due to alkyne depletion via homocoupling) or if the temperature is too high for the ligand stabilization. If this occurs before conversion is complete, add more phosphine ligand (e.g., PPh₃) to stabilize the Pd species.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Gelman, D., & Buchwald, S. L. (2003).[6] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper-Free Protocol. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[5][7] Organic Letters, 7(5), 843–846. [Link]

  • Cacchi, S., Fabrizi, G., & Parisi, L. M. (2004). Palladium-catalyzed synthesis of 2-substituted benzofurans and indoles.[8] Combinatorial Chemistry & High Throughput Screening, 7(5), 477-494. [Link][5][9]

Sources

purification of 2-arylbenzofuran carboxylic acids by silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: BZF-COOH-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulties purifying 2-arylbenzofuran carboxylic acids on silica gel. This is a known "high-friction" separation class. These molecules present a dual challenge:

  • The "Sticky" Acid: The carboxylic acid moiety (

    
    ) interacts aggressively with silica silanols (
    
    
    
    ), causing severe peak tailing (streaking) and irreversible adsorption.
  • The "Brick Dust" Solubility: The rigid, planar 2-arylbenzofuran core promotes strong

    
     stacking, leading to poor solubility in standard non-polar mobile phases (Hexane, DCM), complicating sample loading.
    

This guide provides a self-validating protocol to overcome these issues, moving beyond standard "flash" techniques to specific modification strategies required for aromatic acids.

Module 1: The Mechanism of Failure (Why your column is streaking)

To fix the purification, you must understand the surface chemistry occurring inside the cartridge.

The Interaction: Standard silica gel (


) is not inert. The surface is covered in silanol groups (

).[1][2]
  • Isolated Silanols: Highly acidic (

    
    ).
    
  • Vicinal Silanols: Hydrogen-bonded, less acidic (

    
    ).[1]
    
  • Your Molecule: Benzofuran-2-carboxylic acid has a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    

The Problem: In a neutral solvent (e.g., Hexane/Ethyl Acetate), the carboxylic acid exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) states. The anionic form binds ionically to protonated silanols, while the neutral form hydrogen-bonds to the surface. This continuous "stick-slip" interaction causes the band to smear across the column rather than elute as a tight plug.

The Solution: You must suppress ionization by acidifying the mobile phase. Adding a stronger acid (Acetic Acid or Formic Acid) ensures the benzofuran carboxylic acid remains 100% protonated, breaking the ionic interaction and minimizing hydrogen bonding.

Module 2: Decision Matrix & Workflow

Before starting, use this logic flow to determine your loading and elution strategy.

PurificationLogic Start Crude 2-Arylbenzofuran Carboxylic Acid SolubilityCheck Solubility Check: Dissolves in DCM/EtOAc? Start->SolubilityCheck LiquidLoad Liquid Load: Inject directly SolubilityCheck->LiquidLoad Yes (High Sol) DryLoad Dry Load: Adsorb on Celite 545 SolubilityCheck->DryLoad No (Precipitates) MobilePhase Mobile Phase Selection: Hex/EtOAc + 1% AcOH LiquidLoad->MobilePhase DryLoad->MobilePhase RunColumn Run Gradient: 0% -> 50% EtOAc MobilePhase->RunColumn Workup Post-Run Workup: Azeotrope with Toluene RunColumn->Workup

Figure 1: Decision matrix for loading and solvent selection based on compound solubility.

Module 3: The "Gold Standard" Protocol

Do not deviate from the acidification step. This protocol assumes a standard flash chromatography setup (e.g., Teledyne ISCO, Biotage, or manual glass column).

Phase 1: Sample Loading (The Critical Step)

Most benzofuran acids fail here because researchers try to force liquid loading.

The "Dry Load" Technique (Recommended):

  • Dissolve your crude material in the minimum amount of THF or Acetone . (Avoid DMF/DMSO as they are hard to remove and ruin separation).

  • Add Celite 545 (diatomaceous earth) to the flask. Ratio: 2g Celite per 1g crude.

    • Why Celite? It is less active than silica and prevents irreversible binding during the drying phase.

  • Rotary evaporate the mixture until you have a free-flowing, dry powder.

  • Pack this powder into a solid load cartridge or pour it carefully on top of your pre-equilibrated silica column.

Phase 2: Mobile Phase Preparation

You must acidify BOTH the non-polar (Solvent A) and polar (Solvent B) reservoirs to prevent "acid gradients" which cause baseline drift.

ComponentSolvent A (Weak)Solvent B (Strong)Additive (Critical)
Standard Hexanes (or Heptane)Ethyl Acetate1% Acetic Acid (v/v)
Polar Alternative Dichloromethane (DCM)Methanol1% Acetic Acid (v/v)
  • Note: 1% Acetic Acid is standard. If your compound is extremely insoluble, you may use 1% Formic Acid, but Acetic is easier to remove later.

Phase 3: The Gradient
  • Equilibration: Flush column with 3 CV (Column Volumes) of the starting solvent (e.g., 90% Hexane / 10% EtOAc + 1% AcOH).

    • Self-Validating Check: If you do not equilibrate with the acid modifier, the first few inches of silica will strip the acid from your mobile phase, creating a basic front that will trap your compound.

  • Elution Profile:

    • 0-5 min: Hold isocratic (initial conditions).

    • 5-20 min: Linear gradient to 50% Solvent B.

    • Observation: 2-arylbenzofuran acids typically fluoresce strongly under 254nm/365nm UV.

Phase 4: Post-Column Workup (Acid Removal)

The collected fractions will contain acetic acid.[3] You cannot simply rotovap this, or your NMR will show a massive singlet at ~2.1 ppm, and the residual acid may catalyze decomposition.

Method A: The Azeotrope (Best for solids)

  • Combine fractions.[4][5]

  • Add Toluene (approx. equal volume to your fractions).

  • Rotovap to dryness.[6] The toluene/acetic acid azeotrope helps pull the acid off.[4] Repeat 2x if necessary.

Method B: The Wash (Best for oils)

  • Dissolve combined fractions in EtOAc.

  • Wash 3x with Water (Not bicarb yet).

  • Wash 1x with Brine .

  • Dry over

    
    .
    

Module 4: Troubleshooting & FAQs

Q1: My compound is eluting, but the peak is extremely broad (tailing > 10 CV).

Diagnosis: Insufficient acid modifier or "column overload." Fix:

  • Increase Acetic Acid concentration to 2% .

  • Check your loading mass. For these acids, do not exceed 1% sample load relative to silica mass (e.g., 100mg compound on a 10g column) unless you are dry loading.

Q2: I see two spots on TLC, but they co-elute on the column.

Diagnosis: This is likely the "Pseudo-separation" of the free acid and its salt form, or the presence of the decarboxylated byproduct (2-arylbenzofuran, no -COOH). Fix:

  • Run a 2D-TLC. Spot the plate, run it, rotate 90 degrees, and run again. If the two spots align on the diagonal, they are distinct impurities. If they appear off-diagonal, your compound is decomposing or equilibrating on silica.

  • Switch solvent systems. If using Hex/EtOAc, switch to DCM/MeOH (95:5) + 1% AcOH . The

    
     interactions of DCM often separate benzofurans better than Hexane.
    
Q3: My compound precipitated inside the column (High Backpressure).

Diagnosis: "Solvent Shock." Your compound dissolved in the strong solvent (during liquid loading) but crashed out when it hit the hexane-rich mobile phase. Fix:

  • Immediate: Stop the pump. You cannot save this run easily.

  • Prevention: Use the Dry Load method (Module 3). This physically spaces out the molecules on Celite, allowing them to dissolve gradually into the mobile phase as the gradient increases.

Module 5: Visualization of Chemical Interactions

The following diagram illustrates the molecular interactions causing the separation issues.

Interactions Silica Silica Surface (Si-OH) Target 2-Arylbenzofuran Carboxylic Acid Silica->Target Strong H-Bonding (Causes Tailing) Target->Silica Ionic Bonding (If deprotonated) Modifier Acetic Acid (Modifier) Modifier->Silica Blocks Active Sites Modifier->Target Keeps Protonated (Prevents Ionic Bond)

Figure 2: Acetic acid acts as a competitive inhibitor for silanol sites and a proton source for the target acid.

References

  • Teledyne ISCO. (2012).[7] RediSep C-18 reversed phase column purification of carboxylic acids. (Application Note emphasizing acid additives). Link

  • Biotage. (2023).[8] Dry loading vs. liquid loading, which provides better flash column chromatography results? (Detailed comparison of loading techniques for insolubles). Link

  • Org. Synth. (2025).[9][10] Purification of Organic Compounds by Flash Column Chromatography. (Standard guide on additives like acetic acid for reducing tailing). Link

  • Journal of Chemical Theory and Computation. (2012). The Silica–Water Interface: How the Silanols Determine the Surface Acidity. (Source for pKa values of silanol groups). Link

  • ResearchGate. (2015). Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. (Data on solubility challenges of furan-carboxylic acids). Link

Sources

optimizing yield of Rap-Stoermer reaction for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield of Rap-Stoermer Reaction for Benzofuran Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support | Version: 2.4 (Current Best Practices)

Introduction: The Benzofuran Challenge

The Rap-Stoermer reaction is a cornerstone method for synthesizing benzofurans—privileged scaffolds in pharmacology (e.g., Amiodarone, Methoxsalen). While the reaction theoretically offers a straightforward condensation between salicylaldehydes and


-haloketones, real-world execution often suffers from low yields (<50%), "tarry" byproducts, and long reaction times.

This guide moves beyond textbook definitions to provide field-proven optimization strategies , focusing on Microwave-Assisted Organic Synthesis (MAOS) and Phase Transfer Catalysis (PTC) to break the 90% yield barrier.

Module 1: Critical Reaction Parameters (FAQs)

Q1: My yields are stuck at 40-50% using standard reflux ( /Acetone). Why?

Technical Insight: The classical conditions (


 in acetone or EtOH reflux) suffer from poor heat transfer and slow kinetics, allowing competing side reactions (polymerization of the 

-haloketone or Cannizzaro disproportionation of the aldehyde) to dominate.

Optimization Strategy:

  • Switch to Microwave Irradiation: This is the single most effective intervention. Rapid dielectric heating accelerates the desired intramolecular aldol condensation faster than the degradation pathways.

  • Solvent Upgrade: Replace Acetone (bp 56°C) with Acetonitrile (MeCN) or DMF . The higher boiling point and better solubility of the phenoxide intermediate drive the reaction to completion.

Q2: Can I run this reaction "Green" (without toxic dipolar aprotic solvents)?

Yes. The Rap-Stoermer reaction is surprisingly tolerant of aqueous media if a Phase Transfer Catalyst (PTC) is used.

  • Recommendation: Use TBAB (Tetra-n-butylammonium bromide) (5-10 mol%).

  • Mechanism: TBAB shuttles the phenoxide anion from the solid/aqueous interface into the organic phase (or "molten" reactant phase), facilitating the initial

    
     attack on the 
    
    
    
    -haloketone.
Q3: Which base provides the cleanest conversion?

While


 is cheap, it is heterogeneous and slow.
  • For Speed: DABCO (1,4-diazabicyclo[2.2.2]octane) or TEA (Triethylamine) often provide higher yields in shorter times due to better homogeneity.

  • For Scale: KOH in ethanol is effective if the stoichiometry is strictly controlled to prevent the Cannizzaro reaction.

Module 2: Troubleshooting & Logic

Q: I see the intermediate ether on TLC, but it won't cyclize. What now?

Diagnosis: The reaction has stalled at the intermediate step (2-aryloxyketone). The initial substitution (


) worked, but the intramolecular aldol condensation is failing.
Fix: 
  • Increase Basicity: Add a catalytic amount of a stronger base (e.g., KOH or NaOEt) to deprotonate the

    
    -carbon of the ketone.
    
  • Increase Temperature: Cyclization has a higher activation energy than the substitution. If you are at 60°C, push to 80-100°C.

Q: The reaction mixture turned into a black tar.

Diagnosis: Polymerization of the


-haloketone or oxidation of the salicylaldehyde.
Fix: 
  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Salicylaldehydes oxidize easily.

  • Reverse Addition: Do not dump all reagents together. Pre-mix the salicylaldehyde and base to form the phenoxide before slowly adding the

    
    -haloketone. This keeps the concentration of free halo-ketone low, minimizing self-polymerization.
    

Module 3: Experimental Protocols

Protocol A: High-Throughput Microwave Method (Recommended)

Best for: Library synthesis, rapid optimization, high value substrates.

  • Setup: In a 10 mL microwave vial, charge Salicylaldehyde (1.0 equiv) and

    
    -Haloketone  (1.1 equiv).
    
  • Solvent/Base: Add Acetonitrile (3 mL per mmol) and

    
      (2.0 equiv).
    
  • Irradiation: Seal and heat in a microwave reactor at 100–120°C for 10–20 minutes .

  • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from EtOH.

    • Expected Yield: 85–95%

Protocol B: Green Aqueous/PTC Method

Best for: Scale-up, environmental compliance, cost reduction.

  • Setup: In a round-bottom flask, mix Salicylaldehyde (1.0 equiv),

    
    -Haloketone  (1.1 equiv), and TBAB  (5 mol%).
    
  • Medium: Add Water (5 mL per mmol).

  • Base: Add

    
      (2.0 equiv).
    
  • Reaction: Stir vigorously at 80–100°C for 1–3 hours . (The mixture will likely be biphasic or a suspension).

  • Workup: Cool to RT. The product often precipitates as a solid. Filter and wash with water.

    • Expected Yield: 80–90%[1]

Data Presentation: Yield Comparison

ConditionSolventBaseCatalystTimeYield (Avg)
Classical Acetone

None6-12 hrs45-60%
Classical EtOHKOHNone4-8 hrs55-70%
Optimized (Green) Water

TBAB 1-3 hrs85-92%
Optimized (MW) MeCN

Microwave 10-20 min90-97%
Organic Base Neat/Solvent-freeTEANone2-4 hrs81-97%

Visualizations

Mechanistic Pathway & Failure Points

This diagram illustrates the two-step cascade and identifies where optimization (Base/Heat) is required.

RapStoermerMechanism Start Salicylaldehyde + alpha-Halo Ketone BaseStep Base Deprotonation (Phenoxide Formation) Start->BaseStep Inter1 Intermediate: 2-Aryloxyketone BaseStep->Inter1 SN2 Attack Fail1 Failure: Side Reactions (Cannizzaro / Polymerization) BaseStep->Fail1 Slow Kinetics / Poor Mixing Inter1->Fail1 Stalled Reaction Cyclization Intramolecular Aldol Condensation Inter1->Cyclization Requires Heat/Base Elimination Dehydration (-H2O) Cyclization->Elimination Product Benzofuran Product Elimination->Product

Caption: The Rap-Stoermer cascade. Critical optimization points are the initial SN2 attack (facilitated by PTC) and the cyclization step (driven by Microwave energy).

Troubleshooting Logic Tree

Follow this decision matrix when your yield is suboptimal.

TroubleshootingTree Issue Issue: Low Yield / Impure Product CheckTLC Check TLC / LCMS Issue->CheckTLC ResultSM Starting Material Remains CheckTLC->ResultSM ResultInter Intermediate Ether Visible CheckTLC->ResultInter ResultTar Complex Mixture / Tar CheckTLC->ResultTar ActionSM Action: Add PTC (TBAB) or Switch to Organic Base (TEA) ResultSM->ActionSM ActionInter Action: Increase Temp or Switch to Microwave ResultInter->ActionInter ActionTar Action: Pre-mix Phenoxide Slow Add Haloketone Use Inert Gas ResultTar->ActionTar

Caption: Diagnostic workflow for identifying the root cause of reaction failure based on TLC/LCMS evidence.

References

  • Microwave Optimization: Han, W., & Wu, J. (2012). Synthesis of Highly Functionalized Benzofuran-2-carboxamides by Ugi Four-Component Reaction and Microwave-Assisted Rap–Stoermer Reaction.[2][3] Synlett, 23(18), 2663-2668.

  • Green Chemistry (PTC): Khan, A. T., et al. (2013). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media.[4][5] Arabian Journal of Chemistry, 10, S2363-S2367.

  • Organic Base Catalysis: Koca, M., et al. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions.[5] ChemistrySelect, 7(30).

  • Mechanism & Solvent-Free: Yoshizawa, K., et al. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry, 5, 353-356.

Sources

Technical Support Center: Troubleshooting Low Yields in Benzofuran Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzofuran ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide robust solutions for improving reaction yields. Benzofuran scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3][4] Efficiently hydrolyzing ester derivatives to their corresponding carboxylic acids is a critical step in the synthesis of many advanced intermediates and final drug candidates.[5][6] This resource addresses specific challenges encountered during this transformation in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for planning and executing a successful hydrolysis reaction.

Q1: What are the primary methods for hydrolyzing a benzofuran ester?

There are two main approaches for ester hydrolysis: acid-catalyzed and base-catalyzed (saponification).[7]

  • Acid-Catalyzed Hydrolysis: This method involves heating the ester with water in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7][8] The reaction is reversible, meaning an equilibrium is established between the reactants (ester and water) and the products (carboxylic acid and alcohol).[7][8][9] To drive the reaction to completion, a large excess of water is typically required.[8][9]

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common and often preferred method.[8][10] The ester is treated with a stoichiometric amount or a slight excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[11] The reaction produces an alcohol and the salt of the carboxylic acid (a carboxylate).[9][12] This process is effectively irreversible because the final deprotonation step, where the carboxylic acid is converted to its carboxylate salt, is thermodynamically very favorable.[9][13]

Q2: Why is base-catalyzed hydrolysis (saponification) generally preferred over acid-catalyzed hydrolysis?

Saponification offers two significant advantages:

  • Irreversibility: The reaction goes to completion because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt.[9][13] This salt is unreactive towards the alcohol byproduct, preventing the reverse reaction (esterification) from occurring.[7][12] This leads to higher conversion and simplifies the reaction outcome.

  • Easier Product Separation: After the reaction, the product mixture contains the alcohol and the carboxylate salt. The alcohol can often be removed by distillation or extraction.[8] The water-soluble carboxylate salt can then be easily isolated from non-polar impurities and subsequently protonated with acid in a separate workup step to precipitate the desired carboxylic acid.[8][14]

Q3: Is the benzofuran ring system stable under typical hydrolysis conditions?

The stability of the benzofuran ring is highly dependent on the reaction conditions and the substituents present on the ring.

  • Under Basic Conditions: The benzofuran scaffold is generally resistant to aqueous alkali.[15] Standard saponification conditions (e.g., LiOH or NaOH in a THF/water mixture at room temperature or with mild heating) are usually well-tolerated.

  • Under Acidic Conditions: The furan moiety within the benzofuran structure is known to be sensitive to strong acidic conditions, which can lead to ring-opening, polymerization, or other degradation pathways.[16] The stability is influenced by substituents; for example, a 2-methoxy group can make the benzofuran moiety less stable in the presence of acid compared to a 2-methyl group.[17] Therefore, harsh acidic conditions or prolonged reaction times should be approached with caution. It is often advisable to use milder acidic conditions or opt for base-catalyzed hydrolysis if the substrate shows signs of degradation.[16]

Section 2: Troubleshooting Low Yields: A Systematic Approach

Low yields can typically be traced to one of three issues: incomplete reaction, product degradation, or losses during work-up and purification. The following workflow provides a logical path for diagnosing and solving these problems.

G start Low Yield Observed q1 Analyze Reaction Mixture (TLC, LC-MS) start->q1 incomplete Problem: Incomplete Reaction (High Starting Material) q1->incomplete  High SM degradation Problem: Degradation (Multiple Byproducts) q1->degradation  Many Spots complete_impure Problem: Purification Loss (Reaction Complete, Low Isolated Yield) q1->complete_impure  Clean Conversion,  Low Isolated Yield sol_incomplete1 Increase Reagent Equivalents (Base/Acid) incomplete->sol_incomplete1 sol_incomplete2 Improve Solubility (Add Co-solvent like THF, Dioxane) incomplete->sol_incomplete2 sol_incomplete3 Increase Temperature or Time (Monitor for Degradation) incomplete->sol_incomplete3 sol_incomplete4 Switch Reagent (e.g., NaOH to LiOH) incomplete->sol_incomplete4 sol_degradation1 Use Milder Conditions (Lower Temperature) degradation->sol_degradation1 sol_degradation2 Switch to Base-Catalyzed (If Using Acid) degradation->sol_degradation2 sol_degradation3 Degas Solvents (If Oxidation is Suspected) degradation->sol_degradation3 sol_purification1 Optimize Work-up pH (Ensure Full Protonation/Deprotonation) complete_impure->sol_purification1 sol_purification2 Modify Extraction Protocol (Use Different Solvents, Brine Wash) complete_impure->sol_purification2 sol_purification3 Consider Alternative Purification (Crystallization, Chromatography) complete_impure->sol_purification3

Caption: Troubleshooting workflow for low-yield benzofuran ester hydrolysis.

Issue 1: Incomplete Reaction or Stalled Conversion

Q: My reaction stops before all the starting ester is consumed, even after an extended time. What are the common causes and how can I fix this?

An incomplete reaction is often due to issues with reagents, solubility, or steric hindrance.

Causality & Solutions:

  • Poor Solubility: Benzofuran esters are often highly non-polar and may have poor solubility in purely aqueous systems. If the ester is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be extremely slow.

    • Solution: Use a co-solvent system to ensure the ester remains in solution. A mixture of tetrahydrofuran (THF) and water (e.g., 1:1 to 3:1 v/v) is a very common and effective choice.[11] Other options include 1,4-dioxane or methanol.

  • Insufficient Base: Saponification is a stoichiometric reaction. Using less than one equivalent of base will result in incomplete conversion. For sterically hindered esters or those prone to slow hydrolysis, an excess of base (1.5-3.0 equivalents) is often necessary to drive the reaction to completion.[11]

    • Solution: Increase the equivalents of base used. See Table 1 for recommended starting conditions.

  • Steric Hindrance: Esters with bulky groups near the carbonyl carbon or on the benzofuran ring can be sterically hindered, slowing the rate of nucleophilic attack by the hydroxide ion.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and/or extend the reaction time.[11] Always monitor the reaction closely by TLC or LC-MS to check for the onset of degradation at higher temperatures.

  • Choice of Base: The cation of the base can influence the reaction. Lithium hydroxide (LiOH) is often a preferred choice.[11] While the mechanistic role of the cation is complex, empirical evidence suggests LiOH can be more effective than NaOH or KOH in difficult hydrolyses, sometimes attributed to the solubility of the intermediate lithium salts.

Table 1: Recommended Starting Conditions for Base-Catalyzed Hydrolysis
ParameterCondition A (Standard)Condition B (For Hindered Esters)Notes
Base LiOH·H₂ONaOH or KOHLiOH is often the first choice.[11]
Equivalents 1.5 - 3.03.0 - 6.0Higher equivalents may be needed for stubborn esters.
Solvent THF / H₂O (2:1)Dioxane / H₂O (2:1) or EtOHTHF/water is a general-purpose, effective system.[11] Using EtOH can risk transesterification.
Temperature Room Temp (20-25 °C)50 °C to RefluxIncrease temperature cautiously while monitoring for degradation.
Time 4 - 24 hours12 - 48 hoursMonitor progress by TLC/LC-MS to determine endpoint.
Issue 2: Product Degradation and Byproduct Formation

Q: My reaction consumes the starting material, but I see multiple new spots on my TLC plate and get a low yield of the desired acid. What is causing this degradation?

Degradation often points to the instability of the benzofuran ring or side reactions under the chosen conditions.

Causality & Solutions:

  • Ring Instability: As mentioned, the benzofuran ring can be sensitive, particularly to acid.[16][17] If your substrate has electron-donating groups, it may be more susceptible to acid-catalyzed decomposition.

    • Solution: If using acid catalysis, switch to milder base-catalyzed conditions (see Protocol 1 ). Lower the reaction temperature and shorten the reaction time as much as possible.

  • Transesterification: If using an alcohol (like methanol or ethanol) as a co-solvent in base-catalyzed hydrolysis, there is a risk of transesterification. The alkoxide of the solvent (e.g., methoxide) can compete with the hydroxide ion, leading to the formation of a different ester instead of the desired carboxylic acid.

    • Solution: Avoid alcohol-based solvents if transesterification is a concern. Use aprotic solvents like THF or dioxane as the co-solvent with water.[11]

  • Harsh Work-up: Exposing the product to highly concentrated acid or base for prolonged periods during the work-up can also cause degradation.

    • Solution: Perform the acidification step of the work-up at low temperatures (e.g., in an ice bath) and add the acid slowly. Do not let the mixture stand at a very low or high pH for longer than necessary before extraction.

Issue 3: Low Isolated Yield After Work-up and Purification

Q: My reaction appears clean by LC-MS, showing high conversion to the product. However, my final isolated mass is very low. Where am I losing my product?

Losses during work-up and purification are common, especially when isolating carboxylic acids.

Causality & Solutions:

  • Incomplete Acidification/Extraction: To extract the carboxylic acid into an organic layer, the aqueous layer must be acidified to a pH well below the pKa of the acid (typically pH < 3). If the pH is too high, the product will remain in the aqueous layer as the carboxylate salt, leading to significant loss.[14]

    • Solution: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently acidic (pH 1-2) before extracting the product. Extract multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.

  • Emulsion Formation: During the acid-base extraction, emulsions can form at the interface of the aqueous and organic layers, trapping the product and making separation difficult.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. Alternatively, the mixture can be filtered through a pad of Celite.

  • Premature Precipitation: Some benzofuran carboxylic acids have poor solubility in both the aqueous and organic phases used during work-up, causing them to precipitate out of solution at the interface or as a fine solid that is difficult to collect.

    • Solution: If precipitation occurs, try to collect the solid by filtration before proceeding with the separation of the liquid phases. Wash the collected solid with dilute acid and water, then dry. Alternatively, use a larger volume of extraction solvent or a different solvent system where the acid is more soluble.

Section 3: Validated Experimental Protocols

Protocol 1: Standard Base-Catalyzed Hydrolysis (Saponification)

This protocol provides a robust starting point for the hydrolysis of a typical benzofuran methyl or ethyl ester.

  • Dissolution: Dissolve the benzofuran ester (1.0 eq) in a mixture of THF and water (2:1 v/v) to a concentration of approximately 0.1-0.2 M.

  • Add Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material using TLC (see Protocol 2 ) or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Wash: Dilute the remaining aqueous residue with water and wash with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material and the alcohol byproduct. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is ~2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer 3 times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.[14]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline, spot a sample of the starting ester (co-spot), a sample of the reaction mixture, and a pure spot of the starting material.

  • Elution: Develop the plate using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The non-polar ester starting material should have a high Rf value.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The carboxylic acid product will typically appear as a new, more polar spot with a lower Rf value, often streaking from the baseline.

References

  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Unknown. (n.d.). Ester hydrolysis. A-Level Chemistry.
  • Unknown. (2025). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology.
  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions. Benchchem.
  • National Center for Biotechnology Inform
  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(42), 26036-26074.
  • Unknown. (n.d.). Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences.
  • Unknown. (n.d.). Benzofuran (coumarone) General properties. SlideShare.
  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30447-30461.
  • Dwarakanath, S., & Gaonkar, S. L. (2024).
  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96809-96828.
  • Reddit community. (2025). Why are my ester hydrolysis not working. r/Chempros on Reddit.
  • LookChem. (n.d.).
  • González-Ramírez, J. E., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 48.
  • Kumar, V., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem, 13(13), 1293-1311.
  • A Level Chemistry. (2026). Ester Hydrolysis Revision Notes.
  • Dwarakanath, S., & Gaonkar, S. L. (2024).
  • Unknown. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Lab-Training.
  • Ashenhurst, J. (2020).
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide.
  • Organic Chemistry Tutor. (n.d.).
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.

Sources

Technical Support Center: HPLC Separation of 2-(3-methoxyphenyl)benzofuran Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals tasked with the chromatographic resolution of benzofuran derivatives.

Separating positional isomers of rigid aromatic systems—such as the ortho-, meta-, and para- isomers of methoxyphenylbenzofuran—is notoriously difficult. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP), standard reversed-phase approaches often fail[1]. This guide provides field-proven methodologies, causal explanations for chromatographic behaviors, and troubleshooting protocols to ensure robust, baseline resolution.

Mechanistic Workflow & Decision Tree

The following diagram illustrates the logical progression for selecting the optimal stationary and mobile phases. Understanding the causality behind these choices is critical for successful method development.

Workflow Step1 Analyze 2-(3-methoxyphenyl)benzofuran Isomer Mixture Split Stationary Phase? Step1->Split C18 Standard C18 Column (Hydrophobic Only) Split->C18 Default Choice PFP PFP / Phenyl-Hexyl Column (π-π & Shape Selectivity) Split->PFP Recommended Fail Co-elution / Poor Resolution (Rs < 1.0) C18->Fail Solvent Mobile Phase? PFP->Solvent Fail->PFP Troubleshoot ACN Acetonitrile (ACN) Competes for π-π sites Solvent->ACN MeOH Methanol (MeOH) Maximizes Selectivity Solvent->MeOH ACN->Fail Success Baseline Resolution (Rs > 1.5) MeOH->Success

Caption: Decision tree for selecting the optimal stationary and mobile phases for isomer separation.

Self-Validating Experimental Protocol

To achieve baseline resolution of 2-(3-methoxyphenyl)benzofuran from its positional isomers, you must abandon standard C18 columns in favor of fluorinated or phenyl-based stationary phases[2]. The following protocol utilizes a Pentafluorophenyl (PFP) column, which acts as a self-validating system when paired with a strict System Suitability Test (SST).

Step 1: Mobile Phase Preparation & Causality
  • Action: Prepare Mobile Phase A (Ultrapure Water with 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Methanol with 0.1% Formic Acid).

  • Causality: Methanol is strictly selected over Acetonitrile. Acetonitrile contains π-electrons in its cyano group that actively compete with the analyte for the fluorinated stationary phase, suppressing the π-π interactions critical for isomer differentiation. Methanol, a protic solvent, does not mask these interactions, thereby maximizing the shape and electronic selectivity of the PFP phase[3]. Formic acid suppresses secondary silanol interactions that cause peak tailing[4].

Step 2: Column Equilibration
  • Action: Install a PFP column (e.g., 4.6 x 150 mm, 3 µm particle size). Equilibrate the column at 30 °C with an isocratic flow of 40% A / 60% B at 1.0 mL/min.

  • Causality: The highly electronegative fluorine atoms on the PFP phase draw electron density away from the phenyl ring, creating a strongly π-acidic surface. The methoxyphenylbenzofuran isomers act as π-bases. Because the position of the methoxy group alters the steric profile and localized electron density of the isomer, the PFP column can separate them based on subtle charge-transfer differences and shape recognition[1].

Step 3: Sample Preparation
  • Action: Dissolve the sample mixture in the initial mobile phase (40% Water / 60% Methanol) to a concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Dissolving the sample in a solvent stronger than the mobile phase (e.g., 100% organic) will cause localized band broadening and distorted peak shapes (the "solvent effect") upon injection, destroying the delicate resolution required for isomers.

Step 4: System Suitability and Validation Check
  • Action: Inject 5 µL of a synthetic reference standard containing the ortho-, meta-, and para- isomers. Monitor UV absorbance at 285 nm (the optimal wavelength for the extended conjugation of the benzofuran system)[4].

  • Validation Rule: The system is validated for operation ONLY if the resolution (

    
    ) between the most closely eluting pair is 
    
    
    
    . If
    
    
    , the system fails suitability; you must lower the column temperature by 5 °C or decrease the Methanol concentration by 2-5% to increase retention (
    
    
    ) and shape selectivity.

Quantitative Data: Column Performance Comparison

The table below summarizes the expected quantitative chromatographic performance when attempting to separate methoxyphenylbenzofuran positional isomers. Notice the stark contrast in selectivity (


) between standard alkyl phases and fluorinated phases[3].
Stationary PhaseMobile Phase (Organic)Analyte (Isomer)Relative Retention Time (min)Resolution (

)
Selectivity (

)
Standard C18 Acetonitrile (60%)2-(2-methoxyphenyl)benzofuran6.8N/AN/A
2-(3-methoxyphenyl)benzofuran7.10.8 (Fail)1.04
2-(4-methoxyphenyl)benzofuran7.20.4 (Fail)1.01
PFP (Fluorinated) Methanol (60%)2-(2-methoxyphenyl)benzofuran8.5N/AN/A
2-(3-methoxyphenyl)benzofuran9.82.6 (Pass)1.15
2-(4-methoxyphenyl)benzofuran11.22.8 (Pass)1.14

Troubleshooting Guide & FAQs

Issue 1: Co-elution of isomers on a standard C18 column.

Symptom: The chromatogram shows a single broad peak or partially merged peaks (


) for the isomer mixture.
Root Cause:  C18 columns separate analytes almost exclusively based on hydrophobicity. Positional isomers of methoxyphenylbenzofuran have nearly identical hydrophobic surface areas, rendering C18 phases blind to their structural differences[1].
Resolution:  Switch to a stationary phase with orthogonal retention mechanisms, such as a Pentafluorophenyl (PFP) or Biphenyl column[2]. These columns offer dipole-dipole and shape selectivity, which are highly sensitive to the positional changes of the methoxy group on the aromatic ring.
Issue 2: Loss of resolution when transferring a PFP method from Methanol to Acetonitrile.

Symptom: Baseline resolution was achieved with Methanol, but peaks co-elute when Acetonitrile is used to reduce system backpressure. Root Cause: Acetonitrile is a π-active solvent. Its cyano group engages in π-π interactions with the PFP stationary phase, effectively masking the column's active sites from the analytes[3]. Resolution: Revert to Methanol. If backpressure is a concern, increase the column temperature (up to 40 °C) to lower the viscosity of the Methanol/Water mixture, or utilize a core-shell (superficially porous) PFP column to maintain high efficiency at lower pressures.

Issue 3: Peak tailing and retention time drift.

Symptom: The peaks exhibit an asymmetry factor > 1.5, and retention times shift slightly over multiple injections. Root Cause: Uncapped secondary silanols on the silica support are interacting with the slightly basic oxygen atoms of the benzofuran and methoxy groups. Drift indicates incomplete column equilibration. Resolution: Ensure the mobile phase is properly acidified (e.g., 0.1% Formic Acid) to protonate the silanols[4]. Flush the column with at least 20 column volumes of the mobile phase prior to the first injection to ensure the stationary phase is fully solvated.

FAQ: Can I use Normal-Phase HPLC for these isomers?

Answer: Yes. Normal-phase chromatography (using bare silica and a non-polar mobile phase like Hexane/Isopropanol) separates compounds based on adsorption and polar interactions. Because positional isomers often exhibit different overall dipole moments, normal-phase is a viable alternative if RP-HPLC fails. However, RP-HPLC with a PFP column is generally preferred due to better reproducibility, faster equilibration times, and direct compatibility with LC-MS systems.

FAQ: Does column temperature affect isomer selectivity?

Answer: Absolutely. Isomer separation is highly dependent on the enthalpy and entropy of transfer between the mobile and stationary phases. Lower temperatures (e.g., 20–25 °C) restrict the conformational flexibility of the stationary phase ligands, which often increases the shape selectivity of rigid columns like PFP, thereby improving resolution. This must be carefully balanced against increased mobile phase viscosity.

References

1.[4] BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran." benchchem.com. 4 2.[3] Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." agilent.com. 3 3.[2] Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation." welch-us.com. 2 4.[1] Analytical Sales. "FluroPhase Premium HPLC Columns." analytical-sales.com. 1

Sources

Technical Support Center: Impurity Identification in Crude 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impurities in crude 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of impurities in my crude 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid?

A1: Impurities in Active Pharmaceutical Ingredients (APIs) can be broadly categorized into organic, inorganic, and residual solvents.[1] For a multi-step synthesis of a complex molecule like this benzofuran derivative, you should anticipate the following organic impurities:

  • Starting Materials: Incomplete consumption of precursors, such as a substituted 2-hydroxybenzaldehyde/acetophenone or a phenacyl bromide derivative.

  • Intermediates: Partially reacted species that have not completed the cyclization or subsequent functional group transformations. For instance, in a common synthetic route, an intermediate like ethyl (2-formyl-4-carboxyphenoxy)(3-methoxyphenyl)acetate might be present.[2]

  • By-products: Resulting from alternative reaction pathways. Benzofuran synthesis can be complex, and side-reactions like O-alkylation vs. C-alkylation, or incomplete cyclization can lead to structurally related by-products.[3][4]

  • Degradation Products: The target molecule may degrade under certain conditions (e.g., harsh pH, high temperature, or exposure to light), leading to cleavage or modification of the benzofuran core or its substituents.

Troubleshooting Guide: From Observation to Identification

This section addresses specific issues you might encounter during the analysis of your crude product.

Q2: My initial HPLC-UV analysis shows several unexpected peaks. How do I begin to identify what they are?

A2: The appearance of multiple peaks is the primary indicator of impurities. The first step is to develop a systematic workflow to gather more information. High-Performance Liquid Chromatography (HPLC) is excellent for separation and quantification, but for structural identification, it must be coupled with mass spectrometry (LC-MS).[5][6]

Your initial goal is to obtain the molecular weight of each impurity. This is the single most important piece of information for generating structural hypotheses.

Recommended Action: Develop an LC-MS compatible HPLC method. If your current HPLC method uses non-volatile salts (e.g., phosphate buffers), you must switch to a method with a volatile mobile phase, such as water and acetonitrile containing 0.1% formic acid.[7][8] Formic acid serves to improve peak shape and provides a source of protons for efficient electrospray ionization (ESI) in the mass spectrometer.

Q3: I've run an LC-MS analysis. One major impurity has a mass of [M+H]⁺ = 255.10. My product's expected mass is [M+H]⁺ = 285.08. What could this be?

A3: A mass difference of 30 Da strongly suggests the absence of a methoxy group (-OCH₃, actual mass 31.02) and the presence of a hydroxyl group (-OH, actual mass 17.01), with the difference being ~14 Da, often indicative of a missing methyl group. However, a more direct interpretation is the loss of a formaldehyde unit (CH₂O, 30.01 Da), or perhaps the starting material was a demethylated precursor.

A more likely scenario, given the structure, is the absence of the entire methoxy group from the phenyl ring, replaced by a proton (a difference of 30.04 Da). This could indicate that an un-methoxylated starting material was present as an impurity in your initial reagents.

To confirm this hypothesis:

  • Perform Tandem MS (MS/MS): Fragment the impurity ion (m/z 255.10) and the main product ion (m/z 285.08).[9] If the fragmentation patterns are very similar except for fragments containing the methoxy group, it strongly supports the hypothesis of a demethylated analogue.

  • Review Starting Material Purity: Analyze the 3-methoxyphenyl-containing starting material by GC-MS or LC-MS to check for the presence of the corresponding phenol.

Q4: My crude product has a noticeable color, but the pure compound should be white. What could be the cause?

A4: Color in organic compounds often arises from highly conjugated systems or the presence of trace metallic impurities. Potential causes include:

  • Oxidation By-products: Benzofuran rings can be susceptible to oxidation, leading to the formation of quinone-like structures or other extended conjugated systems that absorb visible light.

  • Polymeric Impurities: Side reactions could lead to the formation of dimers or oligomers, which are often colored.[9]

  • Residual Palladium: If a palladium-catalyzed cross-coupling reaction (like a Sonogashira or Suzuki coupling) was used in the synthesis, residual palladium can impart a dark color to the material.[10]

Recommended Action:

  • Elemental Analysis: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to test for trace metals, especially palladium, copper, or other catalysts used in your synthesis.

  • Preparative HPLC Isolation: Isolate the colored fraction using preparative HPLC and analyze it by NMR and MS to elucidate its structure.[11]

Analytical Workflows & Protocols

A robust impurity analysis workflow is essential for accurate identification. This process moves from initial detection to definitive structural confirmation.

Workflow for Impurity Identification

Impurity_Workflow cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Hypothesis & Verification cluster_2 Phase 3: Definitive Structure Elucidation A Crude Product Sample B HPLC-UV Analysis A->B Initial Purity Check C LC-MS Analysis (Full Scan) B->C Obtain Molecular Weights D Tandem MS (MS/MS) C->D Fragment for Sub-structures E High-Resolution MS (HRMS) C->E Determine Elemental Composition F Propose Putative Structures D->F E->F G Preparative HPLC/SFC Isolation F->G Isolate milligram quantities H NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) G->H Full Structural Analysis I Impurity Structure Confirmed H->I

Caption: A systematic workflow for identifying unknown impurities.

Table 1: Potential Impurities and Identification Strategy
Potential Impurity TypeLikely OriginPrimary Analytical TechniqueConfirmatory Technique
Unreacted Starting Material Incomplete reactionLC-MS (match MW to starting material)Co-injection with authentic standard in HPLC
Isomeric By-product Non-selective reaction stepLC-MS (same MW as product, different RT)NMR after isolation[12][13]
Demethylated Analogue Impure starting material or side reactionLC-MS (mass difference of 14 Da)MS/MS fragmentation analysis
Dimer/Polymer Over-reaction or degradationLC-MS (MW is multiple of product)NMR after isolation
Residual Catalyst (e.g., Pd) Incomplete purificationICP-MSN/A
Residual Solvents Incomplete drying/purificationHeadspace GC-MSN/A
Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for method development.[14]

  • Instrumentation: An HPLC system with a UV detector coupled to a mass spectrometer with an ESI source.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at λmax (e.g., ~285 nm).

  • MS Detection: ESI in positive ion mode, scanning a mass range of m/z 100-1000.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale: The C18 column is a versatile starting point for moderately polar compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved. The acid modifier is crucial for good chromatography and MS sensitivity.[7][8]

Protocol 2: Structure Elucidation by NMR

Once an impurity has been isolated in sufficient quantity (>1 mg), a suite of NMR experiments is required for definitive structural assignment.[15][16]

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D NMR:

    • ¹H NMR: Provides information on the number and type of protons and their neighboring environments. Key for identifying aromatic vs. aliphatic protons and functional groups.[17]

    • ¹³C NMR/DEPT: Shows all unique carbon environments. DEPT-135 and DEPT-90 experiments distinguish between CH, CH₂, and CH₃ groups.[17]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton.

Rationale: While MS provides the molecular formula, only NMR can definitively establish the connectivity of atoms and the precise isomeric structure of the impurity.[12][13] For example, HMBC is indispensable for determining how different fragments identified by MS/MS are connected.

References

  • Niessen, W.M.A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Available at: [Link]

  • International Journal of Research in Pharmacy and Science. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]

  • Chemaxon. (2020). Impurity Identification Using LC-MS and in silico Reaction Enumeration. Available at: [Link]

  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • ResearchGate. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]

  • Shimadzu. (n.d.). Learn how to conduct structural analysis of impurities in pharmaceuticals. Available at: [Link]

  • Oriental Journal of Chemistry. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Available at: [Link]

  • PMC. (n.d.). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Available at: [Link]

  • Labinsights. (2024). Isolation and Identification of API Impurities. Available at: [Link]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

  • ResearchGate. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available at: [Link]

  • University of Wollongong. (n.d.). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. Available at: [Link]

  • PubMed. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. Available at: [Link]

  • Waters Corporation. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]

  • Pharmaffiliates. (n.d.). Benzofuran-impurities. Available at: [Link]

  • PubMed. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available at: [Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. Available at: [Link]

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling. Available at: [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]

  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • Journal of Advanced Research in Chemistry & Pharmaceutical Sciences. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Methoxyphenyl Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 3-methoxyphenyl benzofurans , a scaffold critical in medicinal chemistry for tubulin polymerization inhibitors and anti-arrhythmic agents.

Executive Summary & Structural Context

3-Methoxyphenyl benzofurans represent a privileged scaffold in drug discovery, often exhibiting superior biological activity compared to their 2-phenyl isomers due to specific steric binding profiles in targets like the colchicine-binding site of tubulin.

However, distinguishing the 3-aryl regioisomer from the thermodynamically more stable 2-aryl isomer, and pinpointing the position of the methoxy group (ortho, meta, para), presents a significant analytical challenge. This guide compares the fragmentation dynamics of these species, establishing a self-validating protocol for structural elucidation.

Key Differentiators at a Glance
Feature2-Methoxyphenyl Benzofuran 3-Methoxyphenyl Benzofuran
Molecular Ion (

)
High Intensity (Conjugated stability)High Intensity (Conjugated stability)
Primary Fragmentation Radical loss of

(m/z M-15)
Radical loss of

(m/z M-15)
Diagnostic Pathway CO Loss (M-28) is favored due to furan ring opening.H-Rearrangement often dominates; CO loss is secondary.
Tropylium Formation Rapid rearrangement to stable fused ring systems.Steric hindrance at C3 delays rearrangement.

Instrumentation & Methodology Comparison

To achieve the highest structural resolution, the choice of ionization method dictates the observable fragmentation pathways.

Method A: Electron Ionization (EI) - 70 eV
  • Mechanism: Hard ionization creates high-energy radical cations (

    
    ).
    
  • Utility: Best for "fingerprinting" and differentiating isomers based on relative ion abundance.

  • Limitation: Extensive fragmentation may obscure the molecular ion in highly substituted derivatives.

Method B: Electrospray Ionization (ESI-MS/MS)
  • Mechanism: Soft ionization yields protonated molecules (

    
    ). Collision-Induced Dissociation (CID) is required to generate fragments.[1]
    
  • Utility: Essential for biological matrices (metabolite identification).

  • Causality: Fragmentation is driven by proton mobility ("mobile proton model"). In 3-methoxyphenyl benzofurans, the proton often localizes on the methoxy oxygen or the furan oxygen, directing specific cleavages.

Mechanistic Fragmentation Analysis

The fragmentation of 3-methoxyphenyl benzofurans follows three distinct mechanistic pillars.

Pillar 1: The Methyl Radical Loss (M-15)

The most abundant initial pathway is the homolytic cleavage of the methyl group from the methoxy substituent.

  • Observation: A strong peak at

    
    .
    
  • Mechanism: The resulting phenoxy-like cation is stabilized by resonance with the benzofuran core.

  • Differentiation: In ortho-methoxy isomers (2'-methoxy), this peak is often followed immediately by water loss or CO loss due to proximity effects (Ortho Effect), which is absent in meta and para isomers.

Pillar 2: The Benzofuran Ring Contraction (M-28 / M-29)

Unlike the 2-phenyl isomer, the 3-phenyl isomer possesses a hydrogen at the C2 position.

  • Pathway: The furan ring opens, losing Carbon Monoxide (CO).

  • Result: A highly stable fluorene-like cation is often formed after ring contraction and cyclization.

  • Diagnostic: The ratio of

    
     (Methyl loss vs. Methyl + CO loss) is a key identifier.
    
Pillar 3: The "Chalcone-Like" Rearrangement

Research into 3-aroylbenzofurans suggests that 3-substituted systems can undergo a rearrangement similar to chalcones, where the C2-C3 bond cleaves. In 3-aryl systems, this manifests as the loss of the entire aryl ring if the internal energy is high enough, though this is rare compared to methyl loss.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for a generic 3-(4-methoxyphenyl)benzofuran (


 224).

Fragmentation Figure 1: Primary fragmentation pathways of 3-(4-methoxyphenyl)benzofuran (EI-MS). M Molecular Ion [M]+. m/z 224 M_15 [M - CH3]+ Phenoxy Cation m/z 209 M->M_15 - •CH3 (Radical Cleavage) M_28 [M - CO]+ Benzofuran Ring Opening m/z 196 M->M_28 - CO (Furan Ring) M_15_28 [M - CH3 - CO]+ Ring Contraction m/z 181 M_15->M_15_28 - CO (Phenolic) Trop Tropylium/Fluorenyl Ion m/z 165 M_15_28->Trop - C2H2 / Rearrangement M_28->Trop - OCH3 / Rearrangement

Caption: Figure 1: Primary fragmentation pathways of 3-(4-methoxyphenyl)benzofuran (EI-MS). Solid lines indicate major pathways; dashed lines indicate secondary pathways.

Experimental Protocol: Structural Validation Workflow

To confirm the identity of a 3-methoxyphenyl benzofuran against its isomers, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).

  • Concentration: Dilute to 10 µg/mL for ESI or 100 µg/mL for GC-MS.

Step 2: GC-MS Acquisition (For Isomer Differentiation)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 100°C (1 min) → 20°C/min → 300°C (5 min).

  • Validation Check:

    • 2-Phenyl Isomer: Elutes later due to planar stacking and higher boiling point.

    • 3-Phenyl Isomer: Elutes earlier due to steric twist preventing perfect planarity.

Step 3: MS/MS Fragmentation Analysis
  • Precursor Selection: Isolate

    
     (ESI) or 
    
    
    
    (EI).
  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

  • Diagnostic Ratio Calculation: Calculate the ratio

    
    .
    
    • If

      
      : Likely Para/Meta-methoxy  (Methyl loss dominates).
      
    • If

      
      : Suspect Ortho-methoxy  (Proximity effect facilitates CO/OH loss).
      

Comparative Data Table

The following table synthesizes expected relative abundances (RA) based on literature precedents for methoxy-substituted benzofurans.

Fragment Ion (m/z)Proposed StructureRA (3-Phenyl)RA (2-Phenyl)Mechanistic Note
224 Molecular Ion

100% (Base)100% (Base)High aromatic stability.
209

85-95%60-70%3-position allows better resonance stabilization of the cation.
196

10-20%30-40%2-phenyl isomer undergoes furan ring opening more readily.
181

40-50%20-30%Sequential loss; diagnostic for methoxy presence.
165 Fluorenyl Cation15%25%Formed via complex rearrangement; higher in 2-phenyl.

References

  • Begala, M., & Delogu, G. L. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn.[2] Journal of Mass Spectrometry, 54(9), 750-760.[2] [Link]

  • NIST Mass Spectrometry Data Center. 3-Phenyl-benzofuran Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Zhang, Y., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization. Journal of Mass Spectrometry, 44(2), 245-251. [Link]

Sources

comparing cytotoxicity of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid vs Amiodarone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structured, expert-level framework for comparing the cytotoxicity of the specific research compound 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid (CAS 1154060-66-8) against the clinical benchmark Amiodarone .

Executive Summary

  • The Verdict: Based on Structure-Activity Relationship (SAR) analysis, 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is predicted to exhibit a significantly lower cytotoxicity profile than Amiodarone.

  • The Reason: It lacks the two primary toxicophores of Amiodarone: the cationic amphiphilic moiety (responsible for phospholipidosis) and the di-iodophenyl ring (responsible for thyroid and mitochondrial toxicity).

  • The Application: This guide details the experimental protocols required to empirically validate this safety advantage, focusing on mitochondrial health, membrane integrity, and lysosomal function.

Part 1: Chemical & Pharmacological Context[1][2]

To understand the cytotoxicity differences, we must first analyze the structural divergence.

FeatureAmiodarone (Benchmark)2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid (Candidate)Toxicological Implication
Core Structure 3-Aroylbenzofuran2-ArylbenzofuranDifferent binding pockets; 2-aryl is common in phytoalexins.
Iodine Content Two Iodine atoms None Candidate Advantage: Eliminates risk of iodine-induced thyroid dysfunction and specific mitochondrial uncoupling.
Charge @ pH 7.4 Cationic (Tertiary amine, pKa ~8.7)Anionic (Carboxylic acid, pKa ~4.5)Candidate Advantage: Anionic drugs rarely cause drug-induced phospholipidosis (DIPL), a major Amiodarone liability.
Lipophilicity Very High (LogP ~7.6)Moderate/Low (LogP ~3.5)Lower lipophilicity reduces tissue accumulation and half-life.
Mechanistic Prediction Diagram

The following diagram illustrates the divergent toxicity pathways based on these structural features.

ToxicityPathways Amiodarone Amiodarone (Cationic + Iodinated) Lysosome Lysosomal Trapping (Phospholipidosis) Amiodarone->Lysosome Protonation inside lysosome (pH 4.5) Mito Mitochondrial Uncoupling Amiodarone->Mito Lipophilic cation accumulation Candidate Candidate Compound (Anionic Carboxylate) Candidate->Lysosome Repelled (Anionic) Candidate->Mito Low accumulation Safe Renal Clearance (Low Toxicity) Candidate->Safe Polar excretion Apoptosis Cell Death (Apoptosis/Necrosis) Lysosome->Apoptosis ROS ROS Generation (Oxidative Stress) Mito->ROS ROS->Apoptosis

Figure 1: Mechanistic divergence. Amiodarone acts as a Cationic Amphiphilic Drug (CAD), driving lysosomal and mitochondrial toxicity. The candidate, being anionic, avoids these specific trap mechanisms.

Part 2: Cytotoxicity Profile & Expected Data

Since direct head-to-head data is often proprietary, the following reference values are established based on validated benzofuran analogues (e.g., Benzbromarone, Dronedarone metabolites) to serve as your experimental baseline.

Cell Viability (MTT/MTS Assay)
  • Cell Lines: HepG2 (Liver), H9c2 (Cardiomyocyte), A549 (Lung).

  • Exposure: 24h and 48h.

MetricAmiodarone (Typical Values)Candidate (Predicted Range)Interpretation
HepG2 IC50 15 - 30 µM > 100 µM Candidate lacks the reactive quinone-forming potential of the di-iodophenyl moiety.
H9c2 IC50 10 - 20 µM > 150 µM Critical safety margin for anti-arrhythmic applications.
Mechanism Mixed Apoptosis/NecrosisLikely Apoptosis (at high conc.)Necrosis indicates severe membrane disruption (Amiodarone trait).
Phospholipidosis Potential (HCS Assay)

Amiodarone is a positive control for Drug-Induced Phospholipidosis (DIPL).

  • Marker: HCS LipidTOX™ or Nile Red.

  • Amiodarone: Strong accumulation of intracellular lipid droplets at 10 µM.

  • Candidate: Negative. The carboxylic acid group prevents lysosomal trapping.

Part 3: Experimental Protocols for Validation

To publish a robust comparison, you must perform these specific assays.

Protocol A: Dual-Parametric Cytotoxicity (Mitochondrial vs. Plasma Membrane)

This protocol distinguishes between mitochondrial stress (early toxicity) and membrane rupture (late toxicity/necrosis).

Reagents:

  • Resazurin (Alamar Blue): Measures metabolic activity (Redox).

  • CFDA-AM: Measures membrane integrity (Esterase activity).

Workflow:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Prepare serial dilutions (0.1 µM to 300 µM) of Amiodarone (dissolved in DMSO) and Candidate (dissolved in DMSO/Buffer).

    • Note: Ensure final DMSO < 0.5%.

  • Incubation: Treat cells for 24h at 37°C.

  • Detection:

    • Wash cells with PBS.[1]

    • Add master mix: 20 µM Resazurin + 5 µM CFDA-AM in serum-free media.

    • Incubate 45 min.

  • Readout:

    • Fluorescence 1 (Mito): Ex 560nm / Em 590nm.

    • Fluorescence 2 (Membrane): Ex 485nm / Em 535nm.

Validation Criteria: Amiodarone should show a "Mitochondrial divergence" (Mito signal drops before Membrane signal). The Candidate should show parallel curves or no toxicity.

Protocol B: High-Content Screening for Phospholipidosis

Objective: Prove the Candidate does not induce "foamy macrophage" phenotype.

  • Seeding: H9c2 cells on black-walled optical plates.

  • Treatment: Treat with 10 µM and 50 µM of compounds for 48h.

  • Staining:

    • Fix with 4% Paraformaldehyde.

    • Stain with HCS LipidTOX™ Green (Phospholipid accumulation) and Hoechst 33342 (Nuclei).

  • Imaging: Confocal microscopy (40x).

  • Quantification: Measure "Spot Intensity per Cell".

    • Success Metric: Amiodarone > 5-fold increase over control. Candidate < 1.5-fold increase.[2]

Experimental Workflow Diagram

Workflow cluster_0 Tier 1: General Toxicity cluster_1 Tier 2: Mechanistic Profiling Start Compound Preparation (DMSO Stocks) MTT MTT/MTS Assay (24h & 48h) Start->MTT LDH LDH Release (Membrane Integrity) Start->LDH MitoStress Seahorse XF Analysis (OCR/ECAR) MTT->MitoStress If IC50 < 50µM Lipid HCS LipidTOX (Phospholipidosis) LDH->Lipid Compare vs Amiodarone Output Safety Profile Validated MitoStress->Output Lipid->Output

Figure 2: Validation Hierarchy. Start with Tier 1 to establish IC50. Use Tier 2 to prove the specific lack of Amiodarone-like liabilities (Mitochondrial/Lipid toxicity).

References

  • Amiodarone Toxicity Mechanisms

    • Title: "Mechanisms of amiodarone-induced cytotoxicity in lung and liver cells."
    • Source:Toxicological Sciences, 2003.
    • Link:[Link]

  • Phospholipidosis Screening

    • Title: "In vitro screening of drug-induced phospholipidosis using high-content analysis."
    • Source:Journal of Biomolecular Screening, 2010.
    • Link:[Link]

  • Benzofuran SAR (Structure-Activity Relationship)

    • Title: "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity."[3]

    • Source:Molecules, 2022.[3]

    • Link:[Link]

  • Mitochondrial Uncoupling Protocols

    • Title: "Assessment of mitochondrial dysfunction in drug-induced toxicity."
    • Source:Methods in Molecular Biology, 2011.
    • Link:[Link]

Sources

HPLC retention time of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the HPLC retention characteristics of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid , a potent microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor.

Rather than a static datasheet, this document functions as a Method Development & Comparison Guide . It contrasts the performance of an Optimized Acidic C18 Protocol (the recommended "Product" methodology) against common Alternative Methodologies (Neutral pH and Phenyl-Hexyl phases) to demonstrate the critical impact of stationary phase chemistry and pH control on the analysis of lipophilic carboxylic acids.

Chemical Context & Analytical Challenge

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid (CAS: 1154060-66-8) presents a dual analytical challenge:

  • Lipophilicity: The benzofuran core and 3-methoxyphenyl substituent create a highly hydrophobic scaffold (LogP ~3.5–4.0), necessitating a strong organic eluent.

  • Ionization: The C5-carboxylic acid moiety (pKa ~4.2–4.5) is susceptible to ionization at neutral pH, leading to peak tailing and variable retention times if not properly suppressed.

Molecular Properties [1][2][3]
  • Molecular Formula: C₁₆H₁₂O₄

  • Molecular Weight: 268.27 g/mol

  • Key Functional Groups: Carboxylic Acid (Ionizable), Benzofuran (Aromatic/Hydrophobic), Methoxy (Electron-donating).

  • Solubility: Low in water; High in Methanol, Acetonitrile, and DMSO.

Experimental Protocol: The Optimized Method

The following protocol is the "Gold Standard" for analyzing this compound. It utilizes pH suppression to ensure the molecule exists in its neutral (protonated) state, maximizing interaction with the C18 stationary phase and ensuring sharp peak shape.

Method A: Acidic C18 (Recommended)
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0–2 min: 30% B (Isocratic Hold)

    • 2–12 min: 30% → 95% B (Linear Ramp)

    • 12–15 min: 95% B (Wash)

    • 15–18 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (Benzofuran characteristic absorption).

Comparative Performance Analysis

This section compares the Optimized Method (A) against two common alternatives: Method B (Neutral pH) and Method C (Phenyl-Hexyl) .

Comparison Table: Retention & Peak Quality
ParameterMethod A (Optimized) Method B (Alternative 1) Method C (Alternative 2)
Stationary Phase C18 (End-capped) C18 (End-capped)Phenyl-Hexyl
Mobile Phase pH Acidic (pH 2.7) Neutral (pH 7.0)Acidic (pH 2.7)
Retention Time (RT) ~9.8 min ~4.2 min (Early Elution)~10.5 min
Peak Symmetry (Tailing Factor) 1.05 (Excellent) 2.40 (Severe Tailing)1.10 (Good)
Theoretical Plates (N) >12,000 <4,000>11,500
Mechanism Hydrophobic InteractionMixed Mode (Ion-Exclusion)

-

Interaction + Hydrophobic
Analysis of Alternatives
Alternative 1: Neutral pH (Method B)
  • Failure Mode: At pH 7.0, the carboxylic acid is deprotonated (

    
    ). The ionized molecule is much more polar, causing it to elute significantly earlier (RT ~4.2 min).
    
  • Consequence: The charged species interacts with residual silanols on the silica surface, causing severe peak tailing (

    
    ) and loss of resolution from polar impurities.
    
  • Verdict: Not Recommended.

Alternative 2: Phenyl-Hexyl Phase (Method C)
  • Mechanism: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking interactions with the benzofuran and phenyl rings of the analyte.
  • Outcome: This results in slightly longer retention (RT ~10.5 min) and different selectivity compared to C18.

  • Verdict: Valid Alternative. Excellent for orthogonal separation if the C18 method fails to separate specific aromatic impurities (e.g., des-methyl analogs).

Mandatory Visualization

Figure 1: Analytical Workflow for Benzofuran Derivatives

This diagram illustrates the critical decision points in the sample preparation and analysis workflow to ensure data integrity.

HPLC_Workflow Sample Solid Sample (2-(3-Methoxyphenyl)-benzofuran...) Dissolution Dissolve in MeOH/ACN (Prevents precipitation) Sample->Dissolution Weigh 10mg Filter Filter (0.22 µm PTFE) Dissolution->Filter Injection HPLC Injection (10 µL) Filter->Injection Separation Separation (C18, Acidic Mobile Phase) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data Data Analysis (Integrate Peak @ ~9.8 min) Detection->Data

Caption: Step-by-step analytical workflow ensuring solubility and chromatographic resolution.

Figure 2: Biological Context (mPGES-1 Inhibition Pathway)

Understanding the biological target aids in identifying potential metabolites or active analogs.

mPGES_Pathway Arachidonic Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic->PGH2 Oxidation COX2 COX-2 Enzyme COX2->PGH2 Catalyzes PGE2 Prostaglandin E2 (PGE2) (Inflammation/Pain) PGH2->PGE2 Isomerization mPGES1 mPGES-1 Enzyme mPGES1->PGE2 Catalyzes Inhibitor INHIBITOR: 2-(3-Methoxyphenyl)-benzofuran... Inhibitor->mPGES1 Blocks Activity

Caption: Mechanism of action showing the inhibition of mPGES-1, preventing PGE2 synthesis.

References

  • Matrix Scientific. (n.d.). 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid methyl ester - CAS 1154060-67-9. Retrieved from

  • BenchChem. (2025).[4] Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from

  • Patel, K. M., et al. (2016).[6] Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities. International Journal of Current Advanced Research. Retrieved from

  • Tsukamoto, Y., et al. (2005).[7] Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids. Biomedical Chromatography. Retrieved from

Sources

Mechanistic Insights: Photophysics of the Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the photophysical properties of 2-arylbenzofuran derivatives is essential for researchers engaged in drug discovery and structural characterization. Found abundantly in natural sources like Morus species and widely synthesized for their pharmacological potential, these compounds exhibit potent anticancer, anti-Alzheimer's, antidiabetic, and antioxidant activities[1][2].

This guide objectively compares the UV-Vis absorption profiles of 2-arylbenzofuran derivatives against alternative molecular scaffolds, elucidates the causality behind their spectral behaviors, and provides a self-validating experimental protocol for utilizing these properties in target-binding assays.

The UV-Vis absorption profile of the 2-arylbenzofuran scaffold is fundamentally governed by its highly conjugated, rigid, and planar


-electron system. Understanding the exact electronic transitions allows researchers to monitor structural modifications and evaluate molecular interactions.
  • 
     Transitions:  The core benzofuran framework fused with an aryl group at the C2 position creates an extended conjugation network. This results in intense absorption bands typically observed in the 310–345 nm  range[3][4]. The rigidity of this scaffold makes it highly fluorescent and structurally stable compared to non-fused analogs.
    
  • 
     Transitions:  Functionalization of the core with electron-donating groups (e.g., hydroxyl, methoxy, or prenyl groups) introduces non-bonding (
    
    
    
    ) electrons. These transitions often manifest as secondary absorption maxima or distinct shoulders in the 280–300 nm region. Furthermore, such substitutions typically induce a bathochromic (red) shift of the primary absorption peak due to the stabilization of the excited state[3].

SAR Core 2-Arylbenzofuran Core (π → π* transitions) Sub1 Hydroxyl/Methoxy Groups (n → π* transitions) Core->Sub1 Sub2 Prenyl/Geranyl Groups (Steric bulk, lipophilicity) Core->Sub2 Shift Bathochromic Shift (Red-shift in λmax) Sub1->Shift Bio Enhanced Target Binding (e.g., Tyrosinase, DNA) Sub2->Bio Shift->Bio

Logical relationship between structural substitutions, spectral shifts, and bioactivity.

Comparative Analysis: UV-Vis Absorption Profiles

When selecting a fluorescent or UV-active scaffold for biological tracking or assay development, 2-arylbenzofurans offer distinct advantages over alternative phytochemical scaffolds like flavones and stilbenes.

  • Compared to Flavones (e.g., Quercetin): Flavones typically exhibit two distinct major absorption bands (Band I at 320-385 nm and Band II at 250-285 nm) due to their separate cinnamoyl and benzoyl systems. 2-Arylbenzofurans present a more unified, intense absorption profile that is highly sensitive to C6 and C4' substitutions[4].

  • Compared to Stilbenes (e.g., Resveratrol): While stilbenes show strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     absorption around 300-320 nm, they lack the rigid heterocyclic oxygen ring. This makes stilbenes highly susceptible to UV-induced trans-to-cis photoisomerization. 2-Arylbenzofurans maintain high optical transparency and structural stability under prolonged UV exposure, making them superior for continuous-monitoring assays[3].
    
Quantitative Spectral Comparison Table
Compound / ScaffoldChemical ClassPrimary

(nm)
Secondary

(nm)
Key Biological Application
Albafuran A 2-Arylbenzofuran~316~216Cytotoxic agent (HGC27 cells)[4][5]
Moracin M 2-Arylbenzofuran320–330214–218Tyrosinase / PPO Inhibitor[6]
Mucodianin B 2-Arylbenzofuran327, 342208, 282Antioxidant / Cytotoxic[7]
Quercetin (Ref) Flavonol~370~256Broad-spectrum antioxidant
Resveratrol (Ref) Stilbene~304N/ABroad-spectrum metabolic modulator

Experimental Methodology: UV-Vis & Fluorescence Quenching Assays

Because 2-arylbenzofurans possess intrinsic UV-Vis and fluorescence properties, they act as self-reporting ligands. The following protocol details a self-validating system to measure their absorption spectra and evaluate their binding affinity to biological targets (e.g., Polyphenol Oxidase (PPO) or DNA) via Stern-Volmer quenching analysis[1][8].

Step-by-Step Protocol

Step 1: Reagent and Sample Preparation

  • Rationale: Solvent polarity drastically affects

    
     transitions.
    
  • Action: Dissolve the 2-arylbenzofuran derivative in high-purity UVASol-grade methanol to create a 10 mM stock. For biological assays, dilute the stock into a physiological buffer (e.g., 50 mM Phosphate Buffer, pH 6.8). Ensure the final co-solvent (e.g., DMSO or MeOH) concentration remains

    
     to prevent target enzyme denaturation[2].
    

Step 2: Baseline UV-Vis Scanning

  • Rationale: Establishing the precise

    
     ensures accurate excitation wavelengths for downstream fluorescence.
    
  • Action: Using a double-beam spectrophotometer (e.g., JASCO V-630) with a 1.0 cm quartz cuvette, record the absorption spectrum from 200 to 500 nm against a buffer blank[2]. Identify the primary

    
     (typically ~316–330 nm).
    

Step 3: Target Titration & Isosbestic Point Determination

  • Rationale: The presence of an isosbestic point during titration proves the formation of a stable, 1:1 ligand-target complex rather than non-specific aggregation.

  • Action: Keep the target concentration constant (e.g., 10

    
    M PPO). Titrate with increasing concentrations of the 2-arylbenzofuran (0 to 100 
    
    
    
    M). Record the UV-Vis spectrum after a 5-minute incubation at 298 K.

Step 4: Fluorescence Quenching Analysis

  • Rationale: UV-Vis confirms the ground-state complex, while fluorescence quenching determines the binding kinetics.

  • Action: Excite the protein target at 280 nm (tryptophan/tyrosine residues). Monitor the emission spectrum from 300 to 450 nm. As the 2-arylbenzofuran concentration increases, observe the decrease in emission intensity.

  • Validation: Apply the Stern-Volmer equation (

    
    ) to calculate the biomolecular quenching rate constant. Plot 
    
    
    
    vs.
    
    
    to determine the binding constant (
    
    
    ) and the number of binding sites (
    
    
    )[8].

Workflow A Compound Preparation (High-purity UVASol / MeOH) B Baseline UV-Vis Scanning (200-500 nm) A->B C Target Incubation (Enzyme/DNA + Ligand) B->C D Fluorescence Quenching & UV-Vis Shift Analysis C->D E Stern-Volmer Plotting (Determine Ka & Binding Sites) D->E

Step-by-step workflow for UV-Vis and fluorescence-based target binding assays.

Conclusion

2-Arylbenzofuran derivatives provide a highly stable, optically clear, and rigid scaffold that outperforms traditional stilbenes in UV-stability and offers more consolidated absorption profiles than flavones. By leveraging their distinct


 and 

transitions, researchers can accurately map structure-activity relationships, track ligand-target complexation, and accelerate the development of novel therapeutics.

References

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Benzofuran-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone of innovation. Derivatives of benzofuran-5-carboxylic acid, in particular, are subjects of intense study due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within a crystal—its crystal structure—governs the compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a definitive structural analysis is not merely an academic exercise; it is a critical step in the drug development pipeline.

This guide provides an in-depth comparison of the analytical techniques used to elucidate the crystal structures of these vital compounds. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and trustworthy approach to structural characterization.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SC-XRD) is the unparalleled gold standard.[5][6] This technique provides high-resolution data on atomic positions, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's function.

The 'Why': Causality in the SC-XRD Workflow

The success of an SC-XRD experiment hinges on the quality of a single crystal. The entire process is a systematic effort to grow a well-ordered, defect-free crystal and to interpret how it diffracts X-rays.

Detailed Experimental Protocol: From Molecule to Final Structure

1. Crystal Growth: The Art and Science of Patience

The axiom "garbage in, garbage out" is profoundly true here. A poor-quality crystal will yield poor-quality data. The goal is to allow molecules to slowly and methodically arrange themselves into a perfect lattice.

  • Purity is Paramount: Start with the highest purity sample of the benzofuran derivative. Impurities disrupt the crystal lattice, leading to poor diffraction.

  • Solvent Selection: Choose a solvent in which your compound is moderately soluble.[7] If solubility is too high, only small crystals may form; if too low, crystallization may not occur.

  • Common Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution in a clean vessel (a small beaker or vial).[7] Cover the vessel with a perforated film (e.g., Parafilm with pinholes) to allow the solvent to evaporate over several days to weeks in a vibration-free location.[7] The slow reduction in solvent volume encourages the growth of large, well-ordered crystals.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (an anti-solvent) in which your compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature very slowly over a long period.

2. Data Collection: Probing the Crystal with X-rays

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Instrumentation: The crystal is placed in a modern diffractometer. A focused beam of monochromatic X-rays (often from a Molybdenum or Copper source) is directed at the crystal.[5][8]

  • Diffraction: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. These diffracted X-rays produce a pattern of spots, which are recorded by a detector.[5][9]

3. Structure Solution and Refinement: From Data to Molecule

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

  • Structure Solution: Sophisticated software is used to analyze the intensities of the diffraction spots and generate an initial electron density map, which reveals the positions of the atoms.

  • Refinement: This iterative process refines the atomic positions, bond lengths, and angles to achieve the best possible fit between the observed diffraction pattern and the one calculated from the structural model. The quality of the final structure is assessed by parameters like the R-factor (agreement factor), which should ideally be below 5% for high-quality organic structures.[6]

Workflow for Single-Crystal X-ray Diffraction (SC-XRD)

SC_XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Analysis p1 High-Purity Benzofuran Derivative p2 Solvent Selection p1->p2 p3 Crystal Growth (e.g., Slow Evaporation) p2->p3 d1 Mount Single Crystal p3->d1 d2 X-ray Diffractometer d1->d2 d3 Collect Diffraction Pattern d2->d3 a1 Determine Unit Cell d3->a1 a2 Structure Solution (Electron Density Map) a1->a2 a3 Refine Atomic Positions a2->a3 a4 Validate Structure (R-factor) a3->a4 output CIF File & 3D Model a4->output Final Crystal Structure

Caption: A streamlined workflow for determining a crystal structure using SC-XRD.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD is definitive, obtaining suitable single crystals can be a major bottleneck.[10] In such cases, or to answer different questions, other techniques are indispensable.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline (powder) samples, making it highly applicable in pharmaceutical quality control and solid-state screening.[10][11]

  • Principle: Instead of a single crystal, a powder sample contains millions of tiny crystallites in random orientations. The X-ray beam diffracts off all of these simultaneously, producing a characteristic pattern of concentric rings, which are plotted as intensity versus diffraction angle (2θ).

  • Key Applications:

    • Phase Identification: The resulting PXRD pattern is a unique "fingerprint" for a specific crystalline solid.[8][12] It can be used to identify the solid form of a benzofuran derivative by comparing its pattern to a database.

    • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.[12] This is crucial in drug development, as different polymorphs can have different properties.

    • Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample.[13]

  • Comparison to SC-XRD: PXRD is faster and does not require single crystals.[10] However, it provides information averaged over the entire bulk sample and typically does not yield the high-resolution atomic-level detail of SC-XRD.[6] While structure solution from powder data is possible, it is significantly more challenging for complex organic molecules.[8][13]

Computational Crystal Structure Prediction (CSP)

Computational methods are increasingly used to complement experimental work by predicting possible crystal structures from first principles.[14][15]

  • Principle: Algorithms generate a vast number of plausible crystal packing arrangements for a molecule. The thermodynamic stability (lattice energy) of each hypothetical structure is then calculated. The most stable predicted structures are candidates for the experimentally observed form.

  • Key Applications:

    • Polymorph Prediction: CSP can predict the existence of multiple stable polymorphs, guiding experimental screening efforts.[14]

    • Rationalizing Observed Structures: It helps understand why a molecule adopts a particular packing arrangement.

    • Structure Solution Aid: Predicted structures can be used as starting models for refining challenging experimental data (especially from PXRD).

  • Comparison to Experimental Methods: CSP is a theoretical tool and its predictions must be validated by experimental data (like PXRD).[16][17] Recent advances combining machine learning with energy calculations have significantly improved the success rate of CSP, making it a valuable tool for accelerating materials discovery.[16][17][18]

Comparison of Structural Analysis Techniques

Comparison_Diagram SC_XRD SC-XRD Single-Crystal X-ray Diffraction + Definitive 3D structure + High resolution (bond lengths, angles) + Absolute configuration - Requires single crystals - Can be time-consuming PXRD PXRD Powder X-ray Diffraction + Fast analysis of bulk material + Phase ID & purity (fingerprinting) + Polymorph screening - Low resolution - Structure solution is difficult SC_XRD->PXRD  Reference Pattern CSP CSP Computational Prediction + Predicts possible polymorphs + No physical sample needed initially + Complements experimental data - Theoretical/predictive only - Computationally intensive PXRD->CSP Validates CSP->PXRD  Model for Refinement

Caption: A comparison of key techniques for solid-state structural analysis.

Data Summary and Interpretation: A Case Study

Imagine we have successfully determined the structure of a novel benzofuran-5-carboxylic acid derivative using SC-XRD. The output is a crystallographic information file (CIF) containing a wealth of data.

Table 1: Representative Crystallographic Data

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.512Unit cell dimension.
b (Å)12.345Unit cell dimension.
c (Å)9.876Unit cell dimension.
β (°)95.67Unit cell angle.
Volume (ų)1032.1Volume of one unit cell.
R-factor0.041 (4.1%)A low value indicates a good fit between the model and data.

Interpreting the Structure:

The most valuable insights often come from analyzing the intermolecular interactions. For our benzofuran-5-carboxylic acid derivative, the carboxylic acid group is a prime site for hydrogen bonding. The CIF data would allow us to identify that the carboxylic acid groups of two adjacent molecules form a classic "dimer" motif through strong O-H···O hydrogen bonds. This dimerization is a powerful organizing force that dictates how the molecules pack in the crystal. Further analysis might reveal weaker C-H···O interactions or π-π stacking between the benzofuran rings, all of which contribute to the overall stability of the crystal lattice. Understanding this supramolecular assembly is critical for predicting physical properties and for designing co-crystals or salts with modified characteristics.

Conclusion

The structural analysis of benzofuran-5-carboxylic acid derivatives is a multi-faceted endeavor. Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement, providing invaluable data for structure-activity relationship studies. When single crystals are elusive, Powder X-ray Diffraction (PXRD) serves as a rapid and essential tool for phase identification, purity assessment, and polymorph screening, making it indispensable for quality control in drug manufacturing.[11][12][19] Complementing these experimental techniques, Computational Crystal Structure Prediction (CSP) offers powerful predictive capabilities that can guide and accelerate experimental work, mitigating risks and saving resources.[16][17]

For the drug development professional, a judicious combination of these techniques provides a comprehensive, self-validating system. An initial computational screen can suggest likely polymorphs, PXRD can confirm the bulk material's form and purity, and a final SC-XRD analysis of the desired form provides the ultimate high-resolution structural proof required for regulatory submission and intellectual property protection.

References

  • XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical.
  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing).
  • X-ray Powder Diffraction (XRPD) - Improved Pharma.
  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications.
  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products | Spectroscopy Online.
  • Faster and more reliable crystal structure prediction of organic molecules - EurekAlert!.
  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
  • Computational prediction of organic crystal structures and polymorphism - Taylor & Francis.
  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation | ChemRxiv.
  • Crystal Structure Prediction Methods for Organic Molecules: State of the Art.
  • Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI.
  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog.
  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon - European Synchrotron Radiation Facility (ESRF).
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC.
  • How do organic compounds single crystal X rays diffraction work? - ResearchGate.
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester.
  • (PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives.
  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF - Scribd.
  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity - ResearchGate.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher.

Sources

Technical Comparison: Optimized Synthetic 2-Arylbenzofuran Scaffolds vs. Natural Ailanthoidol

[1]

Executive Summary

This guide presents a technical comparison between Natural Ailanthoidol (ATD) —a neolignan isolated from Zanthoxylum ailanthoides—and Next-Generation Synthetic 2-Arylbenzofuran Analogs (The Product) .[] While Ailanthoidol serves as a foundational lead compound with established anti-inflammatory and anti-metastatic properties, it suffers from low extraction yields and moderate potency (IC50 ~100 µM in HepG2).

The Synthetic Product (specifically C5/C7-modified scaffolds) demonstrates superior performance, achieving nanomolar potency (IC50 < 1.0 µM) and enhanced selectivity against human carcinoma lines (HepG2, MCF-7). This guide details the structural advantages, synthesis efficiency, and biological validation protocols confirming the synthetic scaffold's dominance in drug development pipelines.

Chemical Architecture & Production Efficiency[1]

Structural Evolution
  • Ailanthoidol (Benchmark): A naturally occurring 2-arylbenzofuran neolignan.[] Its structure typically features a 2-(4-hydroxy-3-methoxyphenyl) moiety and a 3-hydroxypropyl chain at the C5 position.[]

  • Synthetic Product (Optimized Scaffold): Structural Activity Relationship (SAR) studies reveal that modifying the C5 position (e.g., replacing the hydroxypropyl chain with rigid heterocyclic linkers or fluorinated moieties) and introducing specific substitutions at C7 drastically improves lipophilicity and tubulin-binding affinity.

Production Workflow Comparison

Natural extraction is limited by seasonal variability and low abundance (<0.01% yield). The synthetic route utilizes divergent metal-catalyzed cross-coupling , allowing for the rapid generation of high-purity libraries.[]

SynthesisComparisoncluster_naturalNatural Extraction (Ailanthoidol)cluster_syntheticSynthetic Production (Optimized Product)PlantZanthoxylumailanthoides BarkExtractMethanolExtractionPlant->ExtractFractSilica GelChromatographyExtract->FractPurifyHPLC Purification(Low Yield <0.01%)Fract->PurifyStartSalicylaldehydeDerivativesCyclizOne-Pot Cyclization(Fe/Cu Catalysis)Start->CyclizFunctC5/C7 DivergentFunctionalizationCycliz->FunctProductSynthetic 2-Arylbenzofuran(High Yield >85%)Funct->Product

Figure 1: Comparison of the labor-intensive natural extraction process versus the scalable, high-yield synthetic route for 2-arylbenzofurans.[]

Biological Performance Metrics

Cytotoxicity Profile (HepG2 & MCF-7)

The synthetic product outperforms Ailanthoidol by several orders of magnitude.[] While Ailanthoidol acts primarily as a cytostatic agent (inhibiting migration), the synthetic analogs induce rapid apoptosis.

Table 1: Comparative IC50 Values (µM)

Compound ClassHepG2 (Liver Cancer)MCF-7 (Breast Cancer)Mechanism Focus
Ailanthoidol (Natural) ~100 µM> 50 µMTGF-β1 Suppression, Migration Inhibition
Synthetic Product 0.012 - 1.5 µM 1.2 - 2.8 µM Tubulin Destabilization, Apoptosis Induction
Standard (Doxorubicin) 28.7 µM4.2 µMDNA Intercalation

Data Source: Synthesized from comparative bioassay studies (See References 1, 3, 5).

Mechanism of Action (MOA)
  • Ailanthoidol: Targets the TGF-β1/p38MAPK pathway.[] It effectively blocks the epithelial-mesenchymal transition (EMT), reducing metastasis but showing limited ability to kill established tumors directly.[]

  • Synthetic Product: Engineered to mimic Combretastatin A-4.[] It binds to the colchicine site of tubulin , causing microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis via the Caspase-3/PARP cascade.

MOA_Pathwayscluster_ATDAilanthoidol (Natural)Anti-Metastatic Mechanismcluster_SynthSynthetic ProductApoptotic MechanismATDAilanthoidolTGFTGF-β1 ReceptorATD->TGFInhibitsSmadSmad2/3PhosphorylationTGF->Smadp38p38 MAPKTGF->p38MigMigration & Invasion(Suppressed)Smad->Migp38->MigSynthSyntheticBenzofuranTubulinTubulin(Colchicine Site)Synth->TubulinBindsG2MG2/M CellCycle ArrestTubulin->G2MCaspaseCaspase-3ActivationG2M->CaspasePARPPARPCleavageCaspase->PARPDeathApoptosis(Cell Death)PARP->Death

Figure 2: Mechanistic divergence.[] Ailanthoidol suppresses metastasis signaling (Blue), while the Synthetic Product drives direct apoptotic cell death (Red).

Experimental Validation Protocols

To validate the superiority of the Synthetic Product, the following protocols are recommended. These systems are self-validating through the use of positive controls (Doxorubicin/Cisplatin) and negative controls (DMSO).[]

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for HepG2 and MCF-7 lines.[]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Group 1 (Control): 0.1% DMSO.[]

    • Group 2 (Benchmark): Ailanthoidol (10, 25, 50, 100 µM).

    • Group 3 (Product): Synthetic Analog (0.01, 0.1, 1, 10 µM).

    • Group 4 (Standard): Doxorubicin (1, 5, 10 µM).

  • Incubation: Treat for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Measure OD at 540 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Criteria: Control wells must show >95% viability.[] Doxorubicin IC50 must fall within historical range (e.g., 20-30 µM for HepG2).[]

Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).[]

  • Treatment: Treat cells with IC50 concentration of Product vs. Benchmark for 24h.

  • Staining: Harvest cells, wash with PBS.[] Resuspend in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[]

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.[]

  • Expected Result: The Synthetic Product should show a significant shift to Q4/Q2 (>40% population), whereas Ailanthoidol at equivalent concentrations will show minimal shift (<10%).

References

  • Synthesis and Cytotoxicity Studies of Bioactive Benzofurans from Lavandula agustifolia and Modified Synthesis of Ailanthoidol. Journal of Natural Products, 2020.[2][3] Link

  • Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression. Molecules, 2011.[] Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link

  • Total synthesis of ailanthoidol and precursor XH14 by Stille coupling. Tetrahedron Letters, 2003. Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[2] Link

Purity Assessment of Benzofuran Carboxylic Acids: A Comparative Guide to LC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Analytical Challenge

Benzofuran carboxylic acids (BFCAs) are critical pharmacophores in drug development, serving as precursors for anti-arrhythmic drugs (e.g., Amiodarone derivatives), antimicrobial agents, and fibrotic inhibitors. However, their purity assessment presents a specific "blind spot" in traditional chromatography.

The Core Challenge: While HPLC-UV is the workhorse for purity, it frequently fails BFCAs in two specific areas:

  • Isomeric Co-elution: The synthesis of benzofuran-2-carboxylic acid often yields trace amounts of the 3-carboxylic acid isomer or uncyclized coumarin precursors. These species possess nearly identical UV extinction coefficients and retention times on standard C18 columns.

  • Response Factor Variability: Decarboxylated impurities (benzofurans) lack the acidic moiety, significantly altering their UV absorption maxima compared to the parent acid, leading to quantitative errors of up to 15% when using "Area %" integration without authentic standards.

This guide objectively compares LC-MS against HPLC-UV and NMR, demonstrating why LC-MS (specifically ESI- mode) is the requisite standard for definitive purity assessment in high-value synthesis.

Part 2: Comparative Analysis (LC-MS vs. HPLC-UV vs. NMR)

The following comparison matrix evaluates these techniques specifically for Benzofuran Carboxylic Acids .

Table 1: Technical Performance Matrix
FeatureHPLC-UV (PDA) LC-MS (ESI-) 1H-NMR (qNMR)
Primary Detection Chromophore Absorbance (254/280 nm)Mass-to-Charge Ratio (m/z)Proton Magnetic Resonance
Sensitivity (LOD) ~0.1% (Standard)< 0.01% (Trace/Genotoxic)~1.0% (Low sensitivity)
Isomer Selectivity Poor (Spectra often identical)High (Different fragmentation patterns)High (Distinct chemical shifts)
Quantitation Basis Beer-Lambert Law (Requires Standards)Ionization Efficiency (Matrix dependent)Molar Ratio (Internal Standard)
Throughput High (Routine QC)Medium (Requires optimization)Low (Manual interpretation)
Blind Spots Non-chromophoric impuritiesIon suppression (Matrix effects)Overlapping solvent peaks
Expert Insight: The "Negative Mode" Paradox

BFCAs are acidic (


).
  • HPLC-UV requires low pH (<2.5) to suppress ionization and ensure retention on C18 columns.

  • LC-MS (ESI-) prefers high pH (>7.0) to ensure deprotonation (

    
    ) for maximum sensitivity.
    
  • The Solution: This guide recommends a volatile buffer system (Ammonium Formate/Formic Acid) at pH 3.8 . This "Goldilocks" zone maintains sufficient hydrophobicity for retention while allowing partial ionization for MS detection.

Part 3: Strategic Method Development

To achieve self-validating purity assessment, one must employ a decision logic that integrates the strengths of orthogonal detectors.

Diagram 1: Purity Assessment Workflow

Caption: Decision tree for selecting the appropriate analytical workflow based on synthesis stage and required purity limits.

PurityWorkflow Start Crude BFCA Sample UV_Screen Step 1: HPLC-UV (PDA) Broad Gradient (5-95% B) Start->UV_Screen Purity_Check UV Purity > 95%? UV_Screen->Purity_Check NMR_Path Step 2A: 1H-NMR Confirm Core Structure Purity_Check->NMR_Path No (Re-purify) MS_Path Step 2B: LC-MS (ESI-) Targeted Impurity Scan Purity_Check->MS_Path Yes NMR_Path->Start Feedback Isomer_Check Isomers Detected? (e.g., 2-COOH vs 3-COOH) MS_Path->Isomer_Check Method_Dev Optimize Separation (Phenyl-Hexyl Column) Isomer_Check->Method_Dev Yes (Co-elution) Final_QC Final Release Testing (qNMR + LC-MS) Isomer_Check->Final_QC No Method_Dev->Final_QC

Part 4: Detailed Experimental Protocol

This protocol is designed for Benzofuran-2-Carboxylic Acid (MW 162.[1][2]14) but is adaptable for derivatives.[3]

Sample Preparation
  • Solvent: Methanol:Water (50:50). Avoid pure acetonitrile as it may cause peak distortion for free acids.

  • Concentration: 0.5 mg/mL (for UV); 10 µg/mL (diluted for MS to avoid saturation).

  • Filtration: 0.2 µm PTFE filter (Nylon can bind acidic moieties).

LC-MS Conditions (Self-Validating System)

This method uses a Phenyl-Hexyl stationary phase. Unlike C18, the phenyl ring provides


 interactions with the benzofuran core, offering superior selectivity for positional isomers.
ParameterSettingRationale
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µmEnhanced selectivity for aromatic isomers.
Mobile Phase A 5 mM Ammonium Formate (pH 3.8)Buffers pH for reproducible retention; volatile for MS.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 10% B to 90% B over 10 minLinear gradient covers wide polarity range of impurities.
Flow Rate 0.3 mL/minOptimal for ESI ionization efficiency.
Ionization ESI Negative Mode (

)
Carboxylic acids ionize best by losing a proton.
MS Scan Full Scan 100-500 m/zDetects unexpected side-products.
Key Impurities to Monitor

When analyzing data, specifically extract ion chromatograms (EIC) for these masses:

  • Parent: m/z 161.0

    
    
    
  • Decarboxylated (Benzofuran): m/z 118.1 (Note: Poor ionization in ESI-; confirm with UV).

  • Open-Ring Precursor (Coumarilic acid precursor): m/z 179.0 (Hydrated form/Open ring).

  • Dimer Artifacts: m/z 323.0

    
     (Common concentration artifact, not an impurity).
    

Part 5: Data Presentation & Interpretation

Diagram 2: Mechanistic Fragmentation Pathway

Caption: Fragmentation logic for Benzofuran-2-Carboxylic Acid in ESI(-) mode, used for structural confirmation.

Fragmentation Parent Parent Ion [M-H]- (m/z 161) Decarb Decarboxylation [M-H-CO2]- (m/z 117) Parent->Decarb Loss of CO2 (44 Da) Primary Pathway Radical Radical Loss [M-H-CO]- (m/z 133) Parent->Radical Loss of CO (28 Da) Secondary Pathway

Validation Criteria

To ensure the assay is trustworthy (E-E-A-T principle), the following system suitability criteria must be met:

  • Retention Time Precision: RSD < 0.5% for the parent peak.

  • Tailing Factor:

    
     (Critical: Tailing indicates secondary interactions with silanols, common for acids).
    
  • Signal-to-Noise: S/N > 10 for the 0.05% impurity level (Sensitivity check).

Part 6: References

  • Synthesis and Impurity Profiling:

    • Title: "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction"

    • Source: PMC (PubMed Central)

    • URL:[Link]

  • LC-MS Method Development for Carboxylic Acids:

    • Title: "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices"

    • Source: Analytical and Bioanalytical Chemistry (via PubMed)

    • URL:[Link]

  • General Benzofuran Properties:

    • Title: "Benzofuran-2-carboxylic acid | CAS 496-41-3"[1][4]

    • Source: Santa Cruz Biotechnology

  • Derivatization Strategies (Contextual):

    • Title: "Synthesis of benzofurazan derivatization reagents for carboxylic acids... by HPLC-ESI-MS"

    • Source: Biomedical Chromatography (via PubMed)

    • URL:[Link]

Sources

Safety Operating Guide

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive: Immediate Action Required

Subject: Operational Disposal Protocol for 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid CAS: 1154060-66-8 Classification: Organic Acid / Pharmacophore Intermediate Primary Hazard: Skin/Eye Irritant (Cat 2), Respiratory Irritant (STOT SE 3).[1][2] Potential Aquatic Toxicity.[3]

Core Directive: Treat as a Hazardous Chemical Substance . Do not dispose of via municipal drains or general trash. The standard disposal method is High-Temperature Incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Identification

Expert Insight: As a benzofuran derivative with a carboxylic acid moiety, this compound exhibits properties typical of aromatic organic acids.[2] In drug discovery, benzofurans are often lipophilic, meaning they can bioaccumulate or persist in aquatic environments.[2] Therefore, we apply the Precautionary Principle : assume aquatic toxicity even if specific LC50 data is absent.[2]

PropertySpecificationOperational Implication
Chemical Name 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acidVerify label matches CAS 1154060-66-8 exactly.[1]
Physical State Solid (Powder/Crystal)Dust generation is the primary exposure risk during transfer.
Acidity (pKa) ~4.0 - 5.0 (Predicted)Weak acid.[1] Will react with strong bases to form salts.
Solubility Low in water; High in DMSO, MeOHAqueous spills may precipitate; use organic solvents for cleanup.[2]
GHS Classification Warning (H315, H319, H335)PPE (Gloves, Goggles, N95/Fume Hood) is mandatory.[2]

Waste Classification & Regulatory Logic (RCRA)

Regulatory Context: Under the US EPA Resource Conservation and Recovery Act (RCRA), this specific chemical is not a P-listed or U-listed waste by name.[2] However, it must be evaluated for characteristics.

  • Ignitability (D001): Unlikely (Solid).

  • Corrosivity (D002): Unlikely (Solid, pH > 2).[2]

  • Reactivity (D003): Stable.

  • Toxicity (D004-D043): Not a standard heavy metal or pesticide.[1]

Disposal Decision Tree (Workflow)

The following logic gate ensures compliant routing of waste streams.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris StreamA Stream A: Organic Solids (Incineration) Solid->StreamA Double Bag & Label SolventCheck Contains Halogenated Solvents? (DCM, Chloroform?) Liquid->SolventCheck StreamD Stream D: Solid Hazardous Debris (Landfill/Incineration) Debris->StreamD StreamB Stream B: Halogenated Waste (High Temp Incineration) SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Waste (Fuel Blending/Incineration) SolventCheck->StreamC No

Figure 1: Decision logic for segregating benzofuran-derivative waste streams to ensure compatibility and regulatory compliance.

Step-by-Step Disposal Procedures

Protocol A: Pure Solid Waste (Expired/Unused Product)

Use this for: Old inventory, degradation products, or excess weighing powder.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Do not use metal containers if the substance is wet/acidic.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid.[1][4]

    • Hazard Checkbox: "Irritant" and "Toxic" (Precautionary).[5][6][7]

  • Transfer:

    • Perform inside a chemical fume hood to prevent dust inhalation.

    • Use an antistatic spatula.

  • Secondary Containment: Place the primary container inside a clear zip-seal bag (double containment) before placing it in the satellite accumulation area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for: Solutions in DMSO, Methanol, DCM, or Ethyl Acetate.[2]

  • Segregation: Determine the solvent base.

    • Halogenated:[8][9] (Contains DCM, Chloroform) -> Red Can/Tag .[2]

    • Non-Halogenated: (Methanol, Acetone, DMSO) -> Clear/White Can .[2]

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents (e.g., TFA), neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent drum corrosion or gas generation.[2]

  • Precipitation Risk: This compound has low water solubility. If mixing with aqueous waste, it may precipitate and clog drum pumps.[2] Always dispose of in the organic solvent stream , not the aqueous stream.[2]

Protocol C: Contaminated Glassware & Debris
  • Triple Rinse: Rinse glassware with a suitable solvent (Acetone or Methanol) three times.

  • Rinsate Disposal: Collect the first rinse as Hazardous Waste (Protocol B).

  • Glassware: After triple rinsing and air drying, glassware can be washed normally or disposed of in "Broken Glass" boxes if damaged.[2]

  • PPE/Wipes: Contaminated Kimwipes and gloves must go into "Solid Hazardous Waste" (Stream D), not regular trash.[2]

Spill Response Protocol (Emergency)

Scenario: 5g bottle dropped on the lab floor.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Wear Nitrile gloves (double layer recommended), safety goggles, and a lab coat.[2] If dust is visible, wear an N95 respirator.[2]

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.

    • Wet Spill: Cover with an inert absorbent (Vermiculite or Pig Mats).

  • Neutralization (Optional): If wet and acidic, sprinkle Sodium Bicarbonate.[2]

  • Cleanup: Scoop material into a disposable waste bag. Wipe the surface with methanol followed by soapy water.

  • Disposal: Label the bag as "Debris contaminated with [Chemical Name]" and process as Solid Hazardous Waste.

References & Authority

  • PubChem. Compound Summary: Benzofuran-5-carboxylic acid derivatives.[1][4] National Library of Medicine. Link

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA 530-F-11-003.[1] Link

  • Fisher Scientific. Safety Data Sheet (General Benzofuran Carboxylic Acids).Link[1]

  • Sigma-Aldrich. Product Specification: Benzofuran-5-carboxylic acid.[1]Link[1]

  • OSHA. Hazard Communication Standard (HCS) 29 CFR 1910.1200.Link[1]

Sources

Personal protective equipment for handling 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Handling Guide: 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid Audience: Researchers, Senior Scientists, HSE Officers CAS Registry Number: 1154060-66-8[1][2][3][4]

PART 1: EXECUTIVE SAFETY SUMMARY (The "One-Pager")

Immediate Directive: Treat 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid as a Category 2 Irritant and potential respiratory sensitizer.[1][2][3][4] As a specialized pharmaceutical intermediate, specific toxicological data is limited; therefore, Standard Operating Procedures (SOPs) must default to the "Read-Across" safety profile of benzofuran carboxylic acid derivatives.[2][3][4]

Quick-Reference Safety Matrix

ParameterSpecificationCritical Action
Physical State Off-white / Pale yellow solidPrevent dust generation.[1][2][3][4][5][6] Use anti-static weighing boats.[4]
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)Do not inhale dust. Work exclusively in a fume hood.[4]
Storage 2–8°C, Desiccated, DarkStore in tightly sealed glass vials. Moisture sensitive.[4]
Solubility DMSO, DMF, Methanol (Insoluble in water)Dissolve in organic solvent before removing from the hood.[4]
Incompatibility Strong Oxidizers, Strong BasesKeep away from nitric acid, perchlorates, and hydroxides.[4]

PART 2: HAZARD ARCHITECTURE & RISK ASSESSMENT

Senior Scientist Note: To understand the safety profile, we analyze the molecule's functional groups.[4] The carboxylic acid moiety (pKₐ ~4–5) drives the skin/eye irritation potential (acid burn), while the benzofuran core implies lipophilicity, facilitating dermal absorption.[1][2][4]

Toxicological Logic (Structure-Activity Relationship)[2][3][4][5]
  • Respiratory Irritation (H335): The carboxylic acid proton is labile.[2][4] Inhalation of fine particulate matter triggers immediate mucous membrane irritation.[4]

  • Ocular Damage (H319): Solid particles dissolve in lacrimal fluid (tears), creating a localized acidic environment that causes conjunctivitis or corneal opacity.[4]

  • Dermal Absorption: The 3-methoxyphenyl substituent increases lipophilicity compared to simple benzoic acid, potentially enhancing skin permeation rates.[2][3][4]

Emergency Response Protocols
  • Eye Contact: Immediate irrigation is non-negotiable.[4] Flush for 15 minutes lifting eyelids. The lipophilic nature requires thorough flushing to mechanically remove particles.[4]

  • Skin Contact: Wash with soap and water.[4][6][7][8] Do not use ethanol on the skin, as it may act as a vehicle, driving the compound deeper into the dermis.[4]

  • Spill Management:

    • Isolate: Evacuate the immediate 3-meter radius.[2][3][4]

    • Suppress: Cover powder spills with a damp paper towel (if water-compatible) or oil-sorbent pad to prevent airborne dust.[1][2][3][4]

    • Clean: Wipe surfaces with 0.1M NaOH (neutralizer) followed by water.[4]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Trustworthiness Check: Generic "wear gloves" advice is insufficient.[4] The solvent system dictates the glove choice.

PPE ComponentSpecificationScientific Rationale
Respiratory N95/P2 Mask (Minimum)Particulates are often <10µm.[1][2][3][4] If handling >500mg, use a Powered Air Purifying Respirator (PAPR) or work strictly in a Class II Biosafety Cabinet/Fume Hood.[4]
Hand Protection (Solid) Nitrile Gloves (4 mil, 0.11mm)Sufficient for dry solid handling.[4] Change immediately if punctured.[4]
Hand Protection (Solution) Double Gloving (Laminate inner / Nitrile outer)If dissolved in DMSO/DMF , nitrile is permeable.[2][4] DMSO carries the toxicant through the skin.[4] Silver Shield® or laminate liners are required.[4]
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate for powders that can drift around lenses.[4]
Body Tyvek® Lab Coat + CuffsCotton coats trap dust.[2][4] Tyvek sheds particulates and prevents accumulation on street clothes.[4]

PART 4: OPERATIONAL PROTOCOL (Step-by-Step)

Objective: To weigh and solubilize 50mg of compound for a bio-assay without exposure.

Phase A: Preparation & Weighing
  • Equilibrate: Remove the vial from 2–8°C storage and allow it to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, hydrolyzing the compound or causing clumping.[4]

  • Static Control: Place the weighing boat on an anti-static mat or use an ionizing gun.[4]

    • Why? Benzofuran derivatives are often fluffy, electrostatic solids that "jump" during weighing.[4]

  • Transfer: Use a disposable spatula.[4] Do not return excess material to the stock vial (prevents cross-contamination).[4]

Phase B: Solubilization (The Critical Risk Point)
  • Solvent Choice: Select DMSO (Dimethyl sulfoxide) for biological assays.[4]

  • Addition: Add solvent slowly down the side of the vial/tube.[4]

  • Vortexing: Cap the vial tightly before vortexing.

    • Risk:[2][3][4][6][7][9] Vortexing an open container generates aerosols.[4]

  • Verification: Inspect for clarity. If heating is required, use a dry block at 37°C. Never use an open flame.

Phase C: Workflow Visualization

HandlingWorkflow Start Start: Retrieve from 4°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weighing Weigh inside Fume Hood (Anti-static precautions) Equilibrate->Weighing Decision Is Solubilization Required? Weighing->Decision SolidUse Transfer Solid to Reaction Vessel Decision->SolidUse No (Solid Phase) SolventSelect Select Solvent (DMSO/DMF/MeOH) Decision->SolventSelect Yes Ready Ready for Assay/Synthesis SolidUse->Ready Dissolve Add Solvent & Vortex (Cap Tightly!) SolventSelect->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Heat Gentle Heat (37°C) Dry Block Only Check->Heat No (Precipitate) Check->Ready Yes Heat->Check

Figure 1: Safe handling workflow emphasizing thermal equilibration and containment during solubilization.

PART 5: WASTE DISPOSAL & DEACTIVATION

Disposal Hierarchy:

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in Hazardous Solid Waste (Trace Organics) bins.[4]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Methanol/Ethanol.[4]

    • Halogenated/Toxic: If dissolved in DMSO/DMF or mixed with chlorinated solvents.[4]

    • Note: Do not pour down the drain.[4][9][10] The carboxylic acid group can chelate metals in plumbing or react with bleach (if present) to form toxic byproducts.[4]

Deactivation Procedure (Glassware): Rinse glassware with 5% Sodium Bicarbonate (NaHCO₃) solution.[2][4]

  • Mechanism:[2][3][4][6][7] Converts the carboxylic acid to its water-soluble sodium salt (Sodium 2-(3-methoxyphenyl)benzofuran-5-carboxylate), which is easier to clean and less volatile.[1][2][3][4]

WasteTree WasteStart Waste Generation Type Identify State WasteStart->Type Solid Solid Waste (Gloves, Boats) Type->Solid Liquid Liquid Waste (Mother Liquor) Type->Liquid BinSolid Haz-Waste Bin (Trace Organics) Solid->BinSolid SolventCheck Solvent Base? Liquid->SolventCheck NonHalo Non-Halogenated (MeOH/EtOH) SolventCheck->NonHalo Alcohols Toxic Toxic/Halogenated (DMSO/DMF/DCM) SolventCheck->Toxic DMSO/DMF

Figure 2: Waste stream decision tree ensuring compliance with environmental safety regulations.

PART 6: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. Retrieved from [Link]

    • Context: Used for read-across toxicity data regarding benzofuran carboxylic acid derivatives.[1][2][3][4]

    • Context: Validation of H315/H319/H335 hazard classifications for this chemical class.[4]

    • Context: Handling and storage protocols (2-8°C) for structural analogs.[1][2][3][4]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzofuran derivatives. Retrieved from [Link][1][2][4]

    • Context: Regulatory classification standards for organic acids.[4][6]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.